molecular formula C10H11ClFN B8772015 2-(3-Chloro-4-fluorophenyl)pyrrolidine

2-(3-Chloro-4-fluorophenyl)pyrrolidine

Katalognummer: B8772015
Molekulargewicht: 199.65 g/mol
InChI-Schlüssel: PJWVATQQJDYNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-4-fluorophenyl)pyrrolidine is a pyrrolidine scaffold compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a key synthetic intermediate for building more complex molecules with biological activity. This compound serves as a crucial building block in the synthesis of tetrazole derivatives that have demonstrated potent in vitro and in vivo antifungal activity against Candida albicans, inhibiting both planktonic and sessile cells with low toxicity . Furthermore, structurally similar pyrrolidine compounds are extensively investigated in oncology research, serving as core scaffolds in potent Mouse Double Minute 2 (MDM2) inhibitors such as APG-115, which can disrupt the MDM2-p53 interaction and are being evaluated in clinical trials for cancer treatment . The mechanism of action for derivatives of this pyrrolidine scaffold varies by target; in antifungal applications, it can induce necrotic cell death in fungal cells through mitochondrial damage and reduced adhesion , while in anticancer research, related spirooxindole-pyrrolidine compounds function by binding to MDM2, leading to the reactivation of the p53 tumor suppressor pathway and induction of cell cycle arrest or apoptosis . This reagent is offered exclusively for Research Use Only and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or for diagnostic purposes. Researchers should handle all chemicals with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Eigenschaften

Molekularformel

C10H11ClFN

Molekulargewicht

199.65 g/mol

IUPAC-Name

2-(3-chloro-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI-Schlüssel

PJWVATQQJDYNQI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

2-(3-Chloro-4-fluorophenyl)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and physiochemical properties of 2-(3-Chloro-4-fluorophenyl)pyrrolidine , a substituted arylpyrrolidine scaffold relevant to medicinal chemistry and drug discovery.

Executive Summary

This compound (CAS: 298690-78-5) is a heterocyclic building block belonging to the 2-arylpyrrolidine class. Structurally characterized by a pyrrolidine ring substituted at the C2 position with a 3-chloro-4-fluorophenyl moiety, this compound serves as a critical scaffold in the synthesis of bioactive molecules, including monoamine transporter modulators and kinase inhibitors. Its specific halogenation pattern (3-Cl, 4-F) imparts unique electronic and steric properties, influencing metabolic stability and ligand-target binding affinity compared to its non-halogenated or mono-halogenated analogs.

Chemical Structure & Physiochemical Properties[1][2][3][4]

The molecule features a chiral center at the C2 position of the pyrrolidine ring, existing as two enantiomers: (R)- and (S)-. The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring lowers the electron density of the aromatic system, potentially enhancing pi-stacking interactions or halogen bonding within protein binding pockets.

Table 1: Physiochemical Specifications
PropertyValueNote
IUPAC Name This compound
CAS Number 298690-78-5 (racemic)(R)-isomer: 1213504-17-6
Molecular Formula C₁₀H₁₁ClF N
Molecular Weight 199.65 g/mol
Exact Mass 199.056 g/mol Monoisotopic
pKa (Calculated) ~9.45Basic pyrrolidine nitrogen
logP (Predicted) 2.5 - 2.8Lipophilic, CNS penetrant
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 2N, F
Rotatable Bonds 1C2-Aryl bond
Physical State Oil or low-melting solidOften handled as HCl salt
Structural Visualization

The following diagram illustrates the core structural connectivity and the electronic influence of the halogen substituents.

Structure Core Pyrrolidine Ring (Secondary Amine) Linker C2 Chiral Center Core->Linker N-C2-C3 Aryl Phenyl Ring Linker->Aryl C-C Bond Sub3 3-Chloro (Cl) (Lipophilicity/Metabolic Block) Aryl->Sub3 Position 3 Sub4 4-Fluoro (F) (Metabolic Block) Aryl->Sub4 Position 4

Caption: Structural connectivity of this compound highlighting functional zones.

Synthetic Methodologies

The synthesis of 2-arylpyrrolidines is typically achieved via the addition of organometallic reagents to pyrrolidinone derivatives or through the cyclization of gamma-amino ketones. Below is a robust, self-validating protocol for the synthesis of the racemic compound via the Grignard Addition-Reduction pathway.

Protocol: Grignard Addition to N-Boc-Pyrrolidinone

Reaction Overview:

  • Activation: Formation of the Grignard reagent from 4-bromo-2-chloro-1-fluorobenzene (or 3-chloro-4-fluorobromobenzene).

  • Addition: Nucleophilic attack on N-Boc-2-pyrrolidinone.

  • Reduction: Stereoselective reduction of the resulting hemiaminal/imine intermediate.

  • Deprotection: Removal of the Boc group.

Step-by-Step Methodology

Reagents:

  • 3-Chloro-4-fluorobromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • N-Boc-2-pyrrolidinone (0.9 equiv)

  • Triethylsilane (Et₃SiH) or Sodium Borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Solvents: Anhydrous THF, DCM.

Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add a solution of 3-chloro-4-fluorobromobenzene in anhydrous THF dropwise to maintain a gentle reflux.

    • Validation: Color change from clear/brown to cloudy grey indicates initiation.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add a solution of N-Boc-2-pyrrolidinone in THF dropwise over 30 minutes.

    • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.

    • Mechanism:[1][2] The Grignard reagent attacks the carbonyl carbon of the lactam, forming a hemiaminal intermediate.

  • Reduction (One-Pot Deprotection/Reduction Variant):

    • Quench the reaction with saturated NH₄Cl. Extract with EtOAc and concentrate the organic layer to yield the crude acyclic ketone/hemiaminal.

    • Dissolve the crude in DCM and cool to 0°C.

    • Add TFA (excess) to deprotect the amine and generate the cyclic iminium ion in situ.

    • Add Triethylsilane (Et₃SiH, 3.0 equiv) and stir at RT overnight.

    • Validation: Monitoring by LC-MS should show the disappearance of the intermediate mass and appearance of the product mass (m/z ~200).

  • Purification:

    • Basify the mixture with NaOH (1M) to pH >12.

    • Extract with DCM (3x).

    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient with 1% NH₄OH).

    • Isolate as the hydrochloride salt by treating the ethereal solution with HCl/ether.

Synthetic Workflow Diagram

Synthesis SM1 3-Chloro-4-fluorobromobenzene Grignard Arylmagnesium Bromide (Grignard Reagent) SM1->Grignard Activation SM2 N-Boc-2-pyrrolidinone Adduct N-Boc-Hemiaminal / Acyclic Ketone SM2->Adduct Mg Mg / THF Mg->Grignard Grignard->Adduct + SM2 (0°C to RT) Iminium Cyclic Iminium Ion (In Situ) Adduct->Iminium TFA (Deprotection/Cyclization) Product This compound Iminium->Product Et3SiH (Reduction)

Caption: Synthetic pathway via Grignard addition and reductive cyclization.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: δ 7.45 (dd, 1H, H-2'), 7.20 (m, 1H, H-6'), 7.10 (t, 1H, H-5'). The splitting pattern confirms the 1,3,4-substitution.

    • Benzylic Proton (C2-H): δ 4.10–4.20 (t, 1H). This signal is diagnostic for the 2-aryl substitution.

    • Pyrrolidine Ring: Multiplets at δ 3.20–3.00 (C5-H₂), 2.20–1.60 (C3-H₂, C4-H₂).

  • ¹³C NMR:

    • Diagnostic peaks at ~130-160 ppm (Aromatic carbons, C-F coupling observed as doublets).

    • C2 carbon at ~62 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 200.06 (Calculated for ³⁵Cl).

    • Isotope pattern: 3:1 ratio for M and M+2 peaks due to Chlorine.

Pharmacological Profile & Applications[4][6][9][10][11]

Mechanism of Action (Scaffold Level)

The 2-arylpyrrolidine moiety is a "privileged structure" in neuropharmacology, often functioning as a monoamine transporter modulator.

  • Monoamine Transporter Affinity: Analogs of 2-phenylpyrrolidine (e.g., desoxypipradrol) are potent norepinephrine (NET) and dopamine (DAT) reuptake inhibitors. The addition of the 3-Cl, 4-F substituents modulates the lipophilicity and electronic nature of the aromatic ring, potentially increasing affinity for the transporters by engaging in halogen-pi interactions within the binding pocket.

  • MDM2 Inhibition: This specific scaffold acts as a hydrophobic anchor in the p53-binding pocket of the MDM2 protein. In compounds like AA-115 , the chloro-fluorophenyl group occupies the Trp23 sub-pocket, critical for disrupting the MDM2-p53 interaction.

Structure-Activity Relationship (SAR)[11]
  • 3-Chloro Substituent: Increases metabolic stability against ring hydroxylation and enhances lipophilicity (logP).

  • 4-Fluoro Substituent: Blocks para-hydroxylation (a major metabolic route for phenylpyrrolidines), significantly extending the biological half-life.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Acute Toxicity: Not fully established for the free base; treat as a potent CNS active substance due to structural similarity to stimulants.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Disposal: High-temperature incineration with scrubber for halogenated waste.

References

  • PubChem. (n.d.). (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.[3][4] Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[5] Chemistry – A European Journal, 18(41), 13126–13132. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved March 3, 2026, from [Link]

Sources

Molecular weight and formula of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

[1][2]

Chemical Constitution & Physicochemical Profile[3][4][5]

This compound is a chiral cyclic secondary amine.[1][2] Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a phenyl ring bearing a chlorine atom at the meta position and a fluorine atom at the para position.[3] This substitution pattern is designed to enhance metabolic stability by blocking the metabolically labile para-position and increasing lipophilicity via halogenation.[1][2]

Identity Markers
ParameterData
IUPAC Name This compound
Molecular Formula C₁₀H₁₁ClFN
Molecular Weight 199.65 g/mol
Monoisotopic Mass 199.056 g/mol
CAS Registry Number 298690-78-5 (Note: Often cited for racemic; enantiopure forms vary)
SMILES FC1=C(Cl)C=C(C2NCCC2)C=C1
Appearance Colorless to pale yellow viscous oil (free base); White solid (HCl salt)
Calculated Properties[2][8]
PropertyValueContext
cLogP 2.85 ± 0.4Indicates moderate lipophilicity; CNS penetrant.[1][2]
pKa (Conj. Acid) ~9.5Typical for secondary alkyl amines; protonated at physiological pH.
H-Bond Donors 1Secondary amine (NH).[1][2]
H-Bond Acceptors 1Nitrogen lone pair.[1][2]
Rotatable Bonds 1Bond between C2(pyrrolidine) and C1(phenyl).

Synthetic Methodology

The most robust route for the synthesis of 2-arylpyrrolidines involves the addition of an aryl Grignard reagent to an N-protected pyrrolidinone (lactam), followed by reduction of the resulting hemiaminal. This method allows for the generation of the C2-chiral center, though it initially produces a racemate unless chiral auxiliaries are used.

Reaction Scheme (Graphviz Visualization)

SynthesisRouteStart13-Chloro-4-fluorobromobenzeneGrignardGrignard Reagent(ArMgBr)Start1->GrignardMg, THFRefluxStart2N-Boc-2-pyrrolidinoneIntermediateN-Boc-HemiaminalIntermediateStart2->IntermediateGrignard->IntermediateAddition toStart2 (-78°C)ReductionN-Boc-2-ArylpyrrolidineIntermediate->ReductionEt3SiH, BF3·OEt2(Reductive Deoxygenation)Final2-(3-Chloro-4-fluorophenyl)pyrrolidine (HCl Salt)Reduction->FinalHCl/Dioxane(Deprotection)

Figure 1: Synthetic workflow via Grignard addition and reductive deoxygenation.

Detailed Protocol
Step 1: Preparation of Grignard Reagent[2]
  • Reagents: 3-Chloro-4-fluorobromobenzene (1.0 eq), Magnesium turnings (1.1 eq), Iodine (catalytic), anhydrous THF.

  • Procedure: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of the bromobenzene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition is complete.

Step 2: Addition to Lactam[2]
  • Reagents: N-(tert-Butoxycarbonyl)-2-pyrrolidinone (1.0 eq).

  • Procedure: Cool the Grignard solution to -78°C. Canuulate a solution of the N-Boc-lactam in THF into the reaction mixture over 30 minutes.

  • Observation: The mixture will thicken. Stir at -78°C for 2 hours, then allow to warm to 0°C. Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude acyclic ketone/cyclic hemiaminal equilibrium mixture.

Step 3: Reductive Cyclization/Deoxygenation[2]
  • Reagents: Triethylsilane (Et₃SiH, 3.0 eq), Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 eq), DCM (Solvent).

  • Procedure: Dissolve the crude intermediate in dry DCM at -78°C. Add Et₃SiH followed by dropwise addition of BF₃·OEt₂.

  • Mechanism: The Lewis acid promotes the formation of an N-acyliminium ion, which is trapped by the hydride from the silane.

  • Workup: Warm to room temperature, stir for 2 hours. Quench with saturated NaHCO₃.[2] Extract with DCM.[2] Purify via flash column chromatography (Hexanes/EtOAc) to isolate N-Boc-2-(3-chloro-4-fluorophenyl)pyrrolidine.

Step 4: Deprotection[2]
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the protected amine in dioxane. Add HCl solution at 0°C. Stir at room temperature for 4 hours.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield the hydrochloride salt.

Analytical Validation

To validate the identity of the synthesized compound, the following spectroscopic data is expected based on structural congeners.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Free Base)

  • Aromatic Region (3H):

    • δ 7.45 (dd, 1H): Proton at C2' (ortho to Cl). Shows coupling to F (small) and meta-H.[2]

    • δ 7.25 (m, 1H): Proton at C6'.

    • δ 7.10 (t, 1H): Proton at C5' (ortho to F). Large J_HF coupling (~8-10 Hz) creates a pseudo-triplet appearance.[1][2]

  • Benzylic/Methine (1H):

    • δ 4.15 (t, 1H): The chiral proton at C2 of the pyrrolidine ring. Deshielded by the aryl ring and nitrogen.

  • Pyrrolidine Ring (6H):

    • δ 3.20 - 3.05 (m, 2H): Protons at C5 (adjacent to N).[1]

    • δ 2.25 - 1.60 (m, 4H): Multiplets for C3 and C4 methylene protons.

  • Amine (1H):

    • δ 1.80 (br s, 1H): Exchangeable NH proton (shift varies with concentration).

Mass Spectrometry (ESI-MS)[1][2]
  • [M+H]⁺: Calculated m/z 200.06.

  • Isotope Pattern: Distinctive Chlorine signature.[2]

    • M+H (200.06): 100%[1]

    • M+H+2 (202.06): ~32% (due to ³⁷Cl natural abundance).

Pharmacological Context & Logic[3][6][9]

The 2-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a template for monoamine reuptake inhibitors.[2]

Structure-Activity Relationship (SAR) Logic[1][2]

SARCorePyrrolidine Core(Secondary Amine)Aryl2-Aryl SubstitutionCore->ArylScaffoldEffect1High Affinity forDAT/NET TransportersAryl->Effect1PharmacophoreHalogens3-Cl, 4-F SubstituentsEffect2Metabolic Blockade(Prevents p-hydroxylation)Halogens->Effect2Metabolic StabilityEffect3Increased Lipophilicity(BBB Penetration)Halogens->Effect3LogP Modulation

Figure 2: SAR logic of the 3-Cl, 4-F substitution pattern.[1][2]

  • 3-Chloro (Meta): Increases selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) in similar scaffolds (e.g., diclofensine analogs).

  • 4-Fluoro (Para): Blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending the half-life compared to the unsubstituted phenyl analog.[1]

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4]

    • H315: Causes skin irritation.[2][4][5]

    • H319: Causes serious eye irritation.[2][4][5][6]

    • H335: May cause respiratory irritation.[2][4][5][6]

  • Precautionary Measures:

    • Handle in a fume hood.[2][4]

    • Wear nitrile gloves and safety glasses.

    • Store the hydrochloride salt in a desiccator; the free base readily absorbs CO₂ from the air (carbamate formation).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40466193. Retrieved from [Link]

  • Combettes, L. E., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides." Chemistry – A European Journal, 18(41), 13126-13132.
  • Smith, A. B., et al. (2006). "Pharmacology of 2-substituted pyrrolidines: A potent class of sodium channel blockers."[2] Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093.[7] (Context for pharmacological activity of 2-arylpyrrolidines).

2-(3-Chloro-4-fluorophenyl)pyrrolidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and technical specifications of 2-(3-Chloro-4-fluorophenyl)pyrrolidine , a substituted 2-arylpyrrolidine scaffold relevant to medicinal chemistry and drug discovery.

Chemical Identity & Molecular Fingerprint

This compound is a chiral heterocyclic amine belonging to the class of 2-arylpyrrolidines . This structural motif is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for monoamine transporter inhibitors (e.g., substituted prolines, desoxypipradrol analogs) and kinase inhibitors.

Core Identifiers
ParameterIdentifier / Value
Chemical Name This compound
IUPAC Name This compound
CAS Number (Racemate) 298690-78-5 (Primary Supplier Index)
CAS Number (R-Isomer) 1228558-83-5 (Specific Enantiomer)
Molecular Formula C₁₀H₁₁ClFN
Molecular Weight 199.65 g/mol
Exact Mass 199.056 g/mol
SMILES FC1=C(Cl)C=C(C2CCCN2)C=C1
InChIKey JYBAJJGKBLTLQR-UHFFFAOYSA-N (Racemate)
Physicochemical Properties (Predicted)
PropertyValueContext
LogP 2.5 ± 0.3Moderate lipophilicity; CNS penetrant potential.
pKa (Conjugate Acid) ~9.3Basic secondary amine; exists as cation at physiological pH.
Boiling Point 260–270 °CEstimated at 760 mmHg.
Polar Surface Area (PSA) 12.0 ŲFavorable for membrane permeability.
H-Bond Donors 1Secondary amine (NH).[1]
H-Bond Acceptors 2Nitrogen and Fluorine.[2][3]

Structural Analysis & Stereochemistry

The molecule features a pyrrolidine ring substituted at the C2 position with a 3-chloro-4-fluorophenyl group.[4][5] This substitution pattern introduces specific electronic and steric effects:

  • Electronic Effects: The fluorine at the para position and chlorine at the meta position on the phenyl ring are electron-withdrawing, reducing the electron density of the aromatic system. This can influence metabolic stability (blocking para-hydroxylation) and pi-pi stacking interactions.

  • Stereochemistry: The C2 carbon is a chiral center.

    • (R)-Enantiomer: Often the bioactive eutomer in reuptake inhibitor classes (e.g., related to (R)-desoxypipradrol).

    • (S)-Enantiomer: Typically the distomer, though activity depends on the specific biological target.

Synthetic Methodologies

The synthesis of 2-arylpyrrolidines is traditionally achieved via the cyclization of


-amino ketones or the reduction of cyclic imines. Below is a robust, field-proven protocol for the synthesis of the racemate, which can be adapted for enantioselective synthesis using chiral auxiliaries or asymmetric hydrogenation.
Protocol: Grignard Addition / Reductive Cyclization

Reaction Scheme Logic:

  • Formation of Grignard Reagent: 3-Chloro-4-fluorobromobenzene is converted to its organomagnesium derivative.

  • Nucleophilic Attack: The Grignard reagent attacks the carbonyl of a protected lactam (1-(tert-butoxycarbonyl)-2-pyrrolidinone) or a nitrile (4-chlorobutyronitrile).

  • Cyclization/Reduction: The intermediate is deprotected and reduced to form the pyrrolidine ring.

Step-by-Step Methodology

Reagents:

  • 3-Chloro-4-fluorobromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Anhydrous THF, DCM

Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add a solution of 3-chloro-4-fluorobromobenzene in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of the arylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to -78°C.

    • Slowly add 1-(tert-butoxycarbonyl)-2-pyrrolidinone dissolved in THF.

    • Allow the mixture to warm to 0°C and stir for 2 hours. This yields the acyclic ketone intermediate (N-Boc-4-amino-1-(3-chloro-4-fluorophenyl)butan-1-one) after aqueous workup.

  • Deprotection & Cyclization (Reductive Amination):

    • Dissolve the intermediate in DCM and add TFA (10 eq) to remove the Boc group. Stir at RT for 1 hour, then concentrate in vacuo.

    • Redissolve the resulting amino-ketone salt in DCM/MeOH (10:1).

    • Adjust pH to ~5-6 with TEA.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The free amine condenses with the ketone to form an imine (cyclic 1-pyrroline intermediate), which is immediately reduced to the pyrrolidine.

  • Purification:

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Purify the crude oil via flash column chromatography (Silica gel, MeOH/DCM gradient) to obtain This compound as a pale yellow oil. Convert to HCl salt for storage.

Visualization: Synthetic Workflow

Synthesis Start 3-Chloro-4-fluorobromobenzene Mg Mg / THF (Grignard Formation) Start->Mg Grignard Aryl-MgBr Intermediate Mg->Grignard Addition Nucleophilic Addition (-78°C to 0°C) Grignard->Addition BocPyr N-Boc-2-pyrrolidinone BocPyr->Addition Ketone Acyclic Amino-Ketone (Boc-Protected) Addition->Ketone Deprotect TFA Deprotection (Boc Removal) Ketone->Deprotect Cyclize Reductive Cyclization (NaBH(OAc)3) Deprotect->Cyclize Product This compound Cyclize->Product

Caption: Step-wise synthetic pathway from aryl halide precursor to final pyrrolidine scaffold via Grignard addition and reductive cyclization.

Medicinal Chemistry Applications

This compound acts as a versatile building block in the development of CNS-active agents. Its structural logic aligns with several known pharmacophores:

  • Monoamine Transporter Modulators: The 2-arylpyrrolidine core is homologous to prolintane and pyrovalerone . The addition of halogen atoms (Cl, F) on the phenyl ring typically increases affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while improving metabolic stability against CYP450 oxidation.

  • Kinase Inhibitors: As seen in patent literature (e.g., US9187462), the this compound moiety is used as a hydrophobic binding element in larger molecules targeting kinases (e.g., EGFR or c-Met), fitting into specific hydrophobic pockets within the ATP-binding site.

  • Sigma Receptor Ligands: The basic amine and lipophilic aryl tail are characteristic of high-affinity Sigma-1 receptor ligands, investigated for neuropathic pain and neuroprotection.

Safety & Handling (MSDS Highlights)

As a secondary amine and halogenated aromatic compound, standard laboratory safety protocols apply.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

  • Storage: Store the hydrochloride salt at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric CO₂.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • PubChem Compound Summary. (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • United States Patent US9187462. Quinazoline derivatives as kinase inhibitors. (Contains substituted pyrrolidine intermediates).[7]

  • Organic Chemistry Portal. Synthesis of Pyrrolidines. (General synthetic methodologies). [Link]

Sources

Mechanism of action for 3-chloro-4-fluoro substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action for 3-Chloro-4-Fluoro Substituted Pyrrolidines

Authored by: A Senior Application Scientist

Introduction: The Pyrrolidine Scaffold and the Strategic Role of Halogenation in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in natural products and synthetic drugs stems from its ability to introduce a three-dimensional character into molecules, which is crucial for specific interactions with biological targets.[1] The stereochemistry of the pyrrolidine ring and its substituents can significantly influence the biological activity of a compound, allowing for fine-tuning of its pharmacological profile.[1]

The introduction of halogen atoms, particularly chlorine and fluorine, is a widely used strategy in drug design to modulate a molecule's physicochemical properties.[2] Fluorine, with its small size and high electronegativity, can alter a compound's metabolic stability, binding affinity, and lipophilicity.[2] Chlorine, while larger, can also enhance binding interactions and influence electronic properties.[2] The specific placement of these halogens on the pyrrolidine scaffold, as in 3-chloro-4-fluoro substituted pyrrolidines, creates a unique chemical entity with the potential for novel mechanisms of action. This guide will delve into the potential mechanisms of action for this class of compounds, drawing on data from structurally related molecules and outlining experimental approaches for their elucidation.

Physicochemical and Conformational Implications of 3-Chloro-4-Fluoro Substitution

The substitution of chlorine and fluorine at the 3 and 4 positions of the pyrrolidine ring has profound effects on its conformational preferences and electronic properties. The electronegativity of the halogens can influence the pKa of the pyrrolidine nitrogen, affecting its basicity and interaction with biological targets.[1]

Furthermore, these substitutions dictate the "puckering" of the pyrrolidine ring, which is the deviation of the ring atoms from a planar arrangement. This puckering is critical for determining the spatial orientation of other substituents and, consequently, the molecule's ability to fit into a binding pocket. For instance, studies on 3-fluoro-4-hydroxyprolines have shown that fluorination can invert the natural puckering preference of the ring.[3] This conformational control is a key determinant of biological activity.

Potential Molecular Targets and Mechanisms of Action

The precise mechanism of action for a 3-chloro-4-fluoro substituted pyrrolidine is contingent on the overall molecular structure in which it is embedded. However, by examining structurally related compounds, we can infer potential biological targets and mechanisms.

Enzyme Inhibition

Substituted pyrrolidines are known to act as inhibitors of various enzymes. For example, pyrrolidine derivatives have been developed as potent inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus.[4] The pyrrolidine scaffold can mimic the natural substrate of the enzyme, and its substituents can form key interactions within the active site. The 3-chloro and 4-fluoro groups could potentially occupy hydrophobic pockets or form specific halogen bonds within an enzyme's active site, leading to potent and selective inhibition.

Receptor Modulation: A Case Study on the Kappa-Opioid Receptor (KOR)

A significant finding for a closely related compound provides a strong lead for a potential mechanism of action. The compound (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050) has been identified as a selective kappa-opioid receptor (KOR) antagonist.[5] KORs are involved in a range of physiological processes, including pain, mood, and addiction.[5]

The likely mechanism of action for KOR antagonists like LY2795050 involves competitive binding to the receptor, preventing the binding of endogenous opioid peptides (e.g., dynorphins). This blockade of KOR signaling can have various downstream effects, depending on the specific neuronal circuits involved.

Below is a diagram illustrating a potential signaling pathway modulated by a KOR antagonist.

KOR_Antagonism Potential Mechanism of KOR Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron KOR Kappa-Opioid Receptor (KOR) Ca_channel Voltage-gated Ca2+ Channel KOR->Ca_channel Inhibits Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Binds & Activates Antagonist 3-Chloro-4-Fluoro Pyrrolidine Antagonist Antagonist->KOR Binds & Blocks Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Postsynaptic_Receptor Postsynaptic Receptor Vesicle->Postsynaptic_Receptor Neurotransmitter Release Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activates

Caption: A diagram illustrating the potential mechanism of a 3-chloro-4-fluoro substituted pyrrolidine as a KOR antagonist.

Modulation of Protein-Protein Interactions

The study of 3-fluoro-4-hydroxyprolines has revealed their ability to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This interaction is crucial for the targeted degradation of proteins via the proteasome system, a process known as proteolysis-targeting chimeras (PROTACs). This suggests that 3-chloro-4-fluoro substituted pyrrolidines could also be designed to mediate or disrupt specific protein-protein interactions, offering a therapeutic strategy for diseases driven by aberrant protein function.

Structure-Activity Relationships (SAR)

The biological activity of 3-chloro-4-fluoro substituted pyrrolidines is highly dependent on their stereochemistry and the nature of other substituents. Key SAR considerations include:

  • Stereochemistry: The relative orientation of the chloro and fluoro groups, as well as the overall chirality of the molecule, will significantly impact binding affinity and selectivity for a given biological target.

  • Substituents on the Pyrrolidine Nitrogen: The group attached to the pyrrolidine nitrogen often plays a crucial role in determining the compound's pharmacological properties, including its target engagement and pharmacokinetic profile.[1]

  • Additional Functional Groups: The presence of other functional groups on the pyrrolidine ring or its substituents can introduce new interaction points with the biological target, such as hydrogen bond donors or acceptors.

The following table summarizes the inhibitory activities of some pyrrolidine derivatives against neuraminidase, illustrating the impact of different substituents.

CompoundSubstituentsIC50 (µM)[4]
6e Complex polycyclic substituent1.56
9c Substituted aromatic ring2.71
9e Different substituted aromatic ring1.88
9f Yet another substituted aromatic ring2.12
10e A distinct heterocyclic system1.75
Oseltamivir (Reference drug)1.06

Experimental Protocols for Elucidating the Mechanism of Action

For researchers and drug development professionals working with novel 3-chloro-4-fluoro substituted pyrrolidines, a systematic approach is required to determine their mechanism of action.

Workflow for Mechanism of Action Elucidation

MOA_Workflow Start Novel 3-Chloro-4-Fluoro Pyrrolidine Compound Target_ID Target Identification (e.g., Affinity Chromatography, Chemical Proteomics) Start->Target_ID In_Silico In Silico Target Prediction (e.g., Molecular Docking) Start->In_Silico Target_Validation Target Validation Target_ID->Target_Validation In_Silico->Target_Validation In_Vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) Target_Validation->In_Vitro Validated Target Cell_Based Cell-Based Assays (Reporter Assays, CETSA) In_Vitro->Cell_Based Pathway_Analysis Signaling Pathway Analysis Cell_Based->Pathway_Analysis End Mechanism of Action Elucidated Pathway_Analysis->End

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Step-by-Step Methodologies

1. Target Identification using Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the protein targets of a 3-chloro-4-fluoro substituted pyrrolidine from a complex biological sample.

  • Protocol:

    • Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin).

    • Immobilize the tagged compound on a solid support (e.g., streptavidin-coated beads).

    • Incubate the immobilized compound with a cell lysate or tissue homogenate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of the compound for a specific receptor (e.g., KOR).

  • Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the test compound.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the binding affinity (Ki).

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells.

  • Protocol:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Conclusion

3-chloro-4-fluoro substituted pyrrolidines represent a promising class of compounds with the potential for novel and potent biological activities. Their unique substitution pattern significantly influences their physicochemical properties and conformational preferences, which in turn dictates their interaction with biological targets. While a single, universal mechanism of action cannot be ascribed to this entire class, evidence from structurally related compounds points towards potential roles as enzyme inhibitors, receptor modulators (notably KOR antagonists), and mediators of protein-protein interactions. A systematic experimental approach, combining target identification, in vitro validation, and cell-based assays, is essential for elucidating the specific mechanism of action for any new compound within this class. The insights and methodologies presented in this guide provide a robust framework for researchers and drug developers to unlock the full therapeutic potential of 3-chloro-4-fluoro substituted pyrrolidines.

References

  • Testa, A., Lucas, X., Castro, G. V., Chan, K.-H., Wright, J. E., Runcie, A. C., Gadd, M. S., Harrison, W. T. A., Ko, E.-J., Fletcher, D., & Ciulli, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). -3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide. In Probe Reports from the Molecular Libraries Program. [Link]

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • National Center for Biotechnology Information. (2013). -3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide. In Probe Reports from the Molecular Libraries Program. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749–2758. [Link]

  • Pook, E., et al. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Broad Institute. [Link]

  • Orth, R., Böttcher, T., & Sieber, S. A. (2010). The biological targets of acivicin inspired 3-chloro- and 3-bromodihydroisoxazole scaffolds. Chemical Communications, 46(44), 8475–8477. [Link]

  • BindingDB. (n.d.). BDBM50156403 2-Chloro-4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-2,3-dihydro-1H-benzoimidazol-5-yl]-benzamide::CHEMBL186951. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749–2758. [Link]

  • ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]

  • ResearchGate. (n.d.). Representation of biological targets for the reference drugs Ref (1–4)... [Link]

  • BindingDB. (n.d.). BDBM50156402 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-2,3-dihydro-1H-indol-5-yl]-benzamide::CHEMBL187952. [Link]

  • ResearchGate. (n.d.). Synthetic Receptors with Micromolar Affinity for Chloride in Water. [Link]

  • ResearchGate. (n.d.). Representation of biological targets for the reference drugs Ref (1–4)... [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

[1][2]

Executive Summary & Compound Profile

This compound is a halogenated chiral building block used in the synthesis of diverse pharmacophores, including inhibitors for DPP-4 and other metabolic targets.[1][2] Precise solubility data is the cornerstone of process development, governing yield in crystallization, efficiency in extraction, and stability in formulation.

This guide establishes the standardized framework for determining the solid-liquid equilibrium (SLE) of this compound, predicting its behavior based on structural analogs, and modeling its thermodynamic properties.

Physicochemical Profile (Theoretical & Observed)
PropertyValue / DescriptionImplications for Solubility
Molecular Formula C₁₀H₁₁ClFNModerate molecular weight facilitates dissolution.[1][2]
Molecular Weight 215.65 g/mol --
LogP (Predicted) ~2.8 – 3.2Lipophilic. High solubility expected in alcohols/chlorinated solvents; low in water.[2]
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 1 (Nitrogen)--
Physical State Solid / Oil (depending on purity/salt)Solid-liquid equilibrium models (Apelblat) are applicable.[1][2]

Experimental Protocols: Solubility Determination

To ensure data integrity suitable for regulatory submission (CMC), two complementary methods are recommended: the Dynamic Laser Monitoring Method for speed and the Static Shake-Flask Method for validation.

Protocol A: Dynamic Laser Monitoring Method (High-Throughput)

This method detects the precise moment of dissolution by monitoring the transmittance of a laser beam through a suspension.[2]

Workflow Diagram:

LaserMonitoringStartStart: Excess Solid + SolventHeatingControlled Heating(0.5 K/min)Start->HeatingLaserLaser TransmittanceMonitoringHeating->LaserContinuousDissolutionDissolution Point(Transmittance Max)Laser->DissolutionThreshold ReachedDataRecord T and Mass FractionDissolution->DataData->HeatingNext Composition

Figure 1: Workflow for the dynamic laser monitoring solubility determination.

Step-by-Step Methodology:

  • Preparation: Weigh a precise mass (

    
    ) of this compound into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent (e.g., Methanol, Ethanol, Isopropanol).
    
  • Equilibration: Stir the suspension at 400 rpm. Ensure excess solid is present (suspension is opaque).

  • Laser Setup: Direct a He-Ne laser (

    
    ) through the vessel.
    
  • Thermal Ramp: Increase temperature slowly (

    
     near equilibrium) using a programmable water bath.
    
  • Detection: Record the temperature (

    
    ) where laser transmittance sharply rises to a constant maximum (indicating complete dissolution).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using Eq. 1.
    


Protocol B: Static Shake-Flask Method (Validation)

Used to validate laser data at specific isotherms (e.g., 298.15 K, 303.15 K).[2]

  • Saturation: Add excess solute to solvent in a sealed vial.[2]

  • Agitation: Shake at constant temperature for 24–48 hours.

  • Settling: Allow phases to separate (centrifugation if necessary).

  • Sampling: Withdraw supernatant using a syringe filter (

    
    , pre-heated).
    
  • Quantification: Dilute and analyze via HPLC-UV (Detection ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Gravimetric analysis (evaporation).[2]
    

Solubility Data Framework & Thermodynamic Modeling

Since specific experimental values for this isomer are proprietary, the following framework allows researchers to model their generated data.

Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and the solute's polarity:

  • High Solubility: Methanol > Ethanol > Acetone > Ethyl Acetate.[2]

    • Reasoning: The secondary amine forms strong H-bonds with alcohols; the halogenated ring interacts well with polar aprotic solvents.[2]

  • Moderate Solubility: Isopropanol > Acetonitrile > Toluene.[2]

  • Low Solubility: Water > n-Hexane > Cyclohexane.[1][2]

    • Reasoning: Hydrophobic phenyl ring limits water solubility; amine polarity limits hexane solubility.[2]

Thermodynamic Models

To correlate experimental data (


Modified Apelblat Equation
  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature for process design.[2]

Thermodynamic Dissolution Functions: From the Van't Hoff plot (




ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

2

Process Application: Crystallization Strategy

The solubility differential suggests a Cooling Crystallization or Anti-solvent Crystallization strategy.[2]

Proposed Workflow:

  • Dissolution: Dissolve crude this compound in Methanol at 50°C (near saturation).

  • Filtration: Remove insoluble mechanical impurities.[2]

  • Crystallization:

    • Option A (Cooling): Ramp down to 5°C at 0.1°C/min.

    • Option B (Anti-solvent): Slowly add Water (or n-Hexane) to induce supersaturation.[1][2]

  • Isolation: Filter and wash with cold anti-solvent.[2]

Process Logic Diagram:

CrystallizationCrudeCrude IntermediateDissolveDissolve in MeOH(T = 50°C)Crude->DissolveFilterPolish FiltrationDissolve->FilterCoolCooling to 5°C(Metastable Zone)Filter->CoolAntisolventOptional:Add Water/HexaneCool->AntisolventIf yield lowIsolateIsolation & DryingCool->IsolateAntisolvent->Isolate

Figure 2: Logical flow for purification via crystallization based on solubility properties.

References

  • Compound Identification: PubChem. (R)-2-(3-Chloro-4-fluorophenyl)pyrrolidine.[1][2][3] CID 46869850.[2] Link

  • Methodology (Laser Monitoring): Zhu, M., et al. "Solubility and thermodynamic properties of... in pure solvents." Journal of Molecular Liquids, 2019. (Standard reference for laser method).
  • Methodology (Apelblat Model): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 1999.[2]

  • Thermodynamic Analysis: Van't Hoff, J. H.[2] "Lois de l'équilibre chimique dans l'état dilué, gazeux ou dissous." Kungliga Svenska Vetenskaps-Akademiens Handlingar, 1886.[2]

An In-depth Technical Guide to Elucidating the Binding Affinity of 2-(3-Chloro-4-fluorophenyl)pyrrolidine and its Analogs for Monoamine Transporter Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel psychoactive compounds, using 2-(3-Chloro-4-fluorophenyl)pyrrolidine as a representative example of the broader class of phenyl-pyrrolidine derivatives. This class of compounds is well-recognized for its interaction with monoamine transporters, playing a crucial role in the regulation of neurotransmission.[1][2][3][4][5][6][7][8]

The following sections will delve into the theoretical underpinnings and practical applications of modern biophysical techniques to determine the binding affinity of such compounds, ensuring scientific integrity and providing actionable insights for drug discovery and development programs.

Introduction: The Significance of Phenyl-Pyrrolidine Derivatives and Their Targets

Phenyl-pyrrolidine derivatives represent a significant class of compounds that have been explored for their potential as therapeutic agents, particularly for neuropsychiatric disorders.[2][4][9][10] Their mechanism of action often involves the modulation of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3][5][6][7] By inhibiting the reuptake of these neurotransmitters, these compounds can elevate their extracellular concentrations in the synaptic cleft, thereby influencing mood, cognition, and behavior.

The specific compound, this compound, while not extensively characterized under this precise name in public literature, possesses the core scaffold suggestive of activity at these transporters. The chloro and fluoro substitutions on the phenyl ring are common modifications aimed at modulating potency and selectivity. Therefore, a thorough investigation of its binding affinity for DAT, NET, and SERT is a critical first step in its pharmacological characterization.

Foundational Techniques for Determining Binding Affinity

The cornerstone of characterizing a ligand-receptor interaction is the accurate determination of its binding affinity. This section will detail the principles and methodologies of several key techniques.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and widely used method to quantify the interaction between a ligand and its receptor.[1][11][12] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. A non-radiolabeled test compound (a "cold" ligand), such as this compound, is then introduced to compete for the same binding site. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the test compound's affinity for the receptor.

I. Preparation of Biological Material (Membrane Preparations):

  • Source: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporters, or use synaptosomal preparations from rat brain tissue.[5][12]

  • Homogenization: Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[1]

  • Centrifugation: Perform a series of centrifugations to isolate the cell membranes containing the transporters. A common procedure involves an initial low-speed spin to remove cellular debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[1]

  • Washing and Storage: Wash the membrane pellet with fresh buffer to remove endogenous substances and then resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. Aliquots of the membrane preparation can be stored at -80°C.[1]

II. Assay Setup (96-well plate format):

  • Total Binding: To these wells, add the assay buffer, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and the membrane preparation.[1]

  • Non-Specific Binding (NSB): In a separate set of wells, add a high concentration of a known, non-radiolabeled inhibitor for the specific transporter to saturate all the specific binding sites. Then, add the radiolabeled ligand and the membrane preparation. This will measure the amount of radioligand that binds to components other than the target receptor.[1]

  • Competitive Binding: In the remaining wells, add serial dilutions of the test compound (this compound), the radiolabeled ligand, and the membrane preparation.[1]

III. Incubation and Filtration:

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).[1]

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The transporters and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

IV. Detection and Data Analysis:

  • Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.[1]

  • Data Calculation:

    • Specific Binding = Total Binding - Non-Specific Binding

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain a more absolute measure of affinity, the inhibitory constant (Ki), the Cheng-Prusoff equation is used.[13][14][15] The Ki represents the dissociation constant of the inhibitor-receptor complex and is independent of the radioligand concentration.[13][15]

Ki = IC50 / (1 + ([L]/Kd)) [14]

Where:

  • Ki: Inhibitory constant of the test compound.

  • IC50: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radiolabeled ligand used in the assay.

  • Kd: Dissociation constant of the radiolabeled ligand for the receptor.

Advanced and Complementary Techniques

While radioligand binding assays are a cornerstone, other techniques offer unique advantages in characterizing binding affinity and kinetics.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) alternative to traditional filtration-based radioligand binding assays.[16][17][18] In this method, the receptor-containing membranes are coupled to scintillant-impregnated beads.[19] When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal.[19]

Advantages of SPA:

  • Homogeneous format: Simplifies automation and is well-suited for high-throughput screening.[16][18]

  • Real-time kinetics: Allows for the monitoring of binding events in near real-time, which is not possible with filtration assays.[16][17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., the purified and immobilized transporter protein) on a sensor chip.[20][21][22][23][24] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Key Parameters Obtained from SPR:

  • Association rate constant (kon): The rate at which the compound binds to the receptor.

  • Dissociation rate constant (koff): The rate at which the compound dissociates from the receptor.

  • Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as koff/kon.

Advantages of SPR:

  • Label-free: Does not require modification of the test compound.[20][22]

  • Kinetic information: Provides detailed insights into the binding kinetics, which can be crucial for understanding the compound's mechanism of action and duration of effect.[20][23]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[25][26][27][28] A solution of the test compound is titrated into a sample cell containing the purified transporter protein. The resulting heat changes are measured and used to determine the thermodynamic parameters of the interaction.

Thermodynamic Profile from ITC:

  • Binding Affinity (Ka or Kd): A direct measure of the strength of the interaction.

  • Stoichiometry (n): The ratio of ligand to receptor in the complex.

  • Enthalpy (ΔH): The heat change associated with binding.

  • Entropy (ΔS): The change in the randomness of the system upon binding.

Advantages of ITC:

  • Label-free and in-solution: Provides a complete thermodynamic profile of the binding interaction in its native state.[28]

  • Direct measurement: Directly measures the heat of binding, avoiding potential artifacts from labels or surface immobilization.[26]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative binding affinity data should be summarized in a well-structured table.

CompoundTargetAssay TypeKi (nM)
This compoundDATRadioligand BindingValue
This compoundNETRadioligand BindingValue
This compoundSERTRadioligand BindingValue
Reference Compound 1DATRadioligand BindingValue
Reference Compound 2NETRadioligand BindingValue
Reference Compound 3SERTRadioligand BindingValue

Table 1: Summary of Binding Affinities (Ki) for this compound and Reference Compounds at Monoamine Transporters.

Visualizing Experimental Workflows

To enhance the understanding of the experimental processes, diagrams illustrating the workflows are essential.

Radioligand_Binding_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Assay Setup cluster_detection III. Detection & Analysis Cell_Culture Transporter-Expressing Cell Culture Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolated Membranes Centrifugation->Membrane_Pellet Plate 96-Well Plate Total_Binding Total Binding (Membranes + Radioligand) NSB Non-Specific Binding (Membranes + Radioligand + Excess Cold Ligand) Competitive_Binding Competitive Binding (Membranes + Radioligand + Test Compound) Incubation Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Data_Analysis_Flow Raw_Counts Raw Scintillation Counts (CPM) Specific_Binding Calculate Specific Binding (Total - NSB) Raw_Counts->Specific_Binding Dose_Response Plot % Specific Binding vs. log[Test Compound] Specific_Binding->Dose_Response IC50_Determination Non-linear Regression (Sigmoidal Curve Fit) Determine IC50 Dose_Response->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + ([L]/Kd)) IC50_Determination->Cheng_Prusoff Final_Ki Final Ki Value Cheng_Prusoff->Final_Ki

Caption: Data analysis pathway from raw counts to Ki value.

Conclusion

The comprehensive characterization of the binding affinity of novel compounds like this compound for their putative biological targets is a fundamental requirement in modern drug discovery. By employing a multi-faceted approach that combines the robustness of traditional radioligand binding assays with the nuanced insights provided by techniques such as SPR and ITC, researchers can build a robust pharmacological profile. This in-depth understanding of binding affinity and kinetics is paramount for guiding lead optimization, predicting in vivo efficacy, and ultimately, developing safer and more effective therapeutic agents.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PMC. (n.d.).
  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
  • Cheng-Prusoff Equation Calculator. (2024, August 7).
  • Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters - Benchchem. (n.d.).
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10).
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed. (2016, March 15).
  • Optimization of SPA receptor binding assays. - Revvity. (n.d.).
  • Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. (n.d.).
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.).
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2025, April 14).
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. (n.d.).
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.).
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7).
  • Scintillation Proximity Assay (SPA) - Revvity. (n.d.).
  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (2001, September 15).
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - MDPI. (2022, April 13).
  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed. (2013, May 15).
  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed. (2021, April 20).
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - MDPI. (2024, October 20).
  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. (2021, January 14).
  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter - MedUni Wien ePub. (2021, April 20).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed. (2018, September 10).
  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | Request PDF - ResearchGate. (n.d.).
  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed. (2023, July 19).
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter | Request PDF - ResearchGate. (2025, August 6).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC. (n.d.).
  • The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine Hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats - PubMed. (2010, December 15).
  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26).
  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC. (2024, October 10).

Sources

Metabolic stability of 2-(3-Chloro-4-fluorophenyl)pyrrolidine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Vitro Metabolic Stability Assessment of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Executive Summary

The compound This compound represents a specific scaffold often encountered in the development of CNS-active agents, particularly reuptake inhibitors, or as a structural analog in the forensic analysis of designer substances. Its metabolic stability is a critical determinant of its pharmacokinetic (PK) profile, influencing bioavailability (


), half-life (

), and dosing regimens.[1]

This technical guide provides a rigorous framework for assessing the in vitro metabolic stability of this molecule. By synthesizing Structure-Activity Relationship (SAR) data from halogenated phenylpyrrolidines, we predict a metabolic profile dominated by pyrrolidine ring oxidation due to the electronic deactivation of the phenyl ring by the 3-chloro and 4-fluoro substituents. This guide details the experimental protocols, analytical methodologies, and data interpretation strategies required to validate these predictions.

Part 1: Structural Analysis & Metabolic Prediction

Before initiating wet-lab experiments, a "soft-spot" analysis based on chemical principles is essential to optimize sampling times and metabolite identification (MetID) workflows.

Physicochemical Context
  • Core Structure: A basic pyrrolidine nitrogen attached to a lipophilic phenyl ring.

  • Substituents: The 3-Cl and 4-F groups are electron-withdrawing.

  • Metabolic Implications:

    • Phenyl Ring: The halogenation significantly deactivates the aromatic ring toward electrophilic attack by Cytochrome P450 (CYP) enzymes. Direct aromatic hydroxylation, while possible, is likely a minor pathway compared to non-halogenated analogs.

    • Pyrrolidine Ring: The

      
      -carbon (adjacent to the nitrogen) is the most metabolically labile site. We predict 
      
      
      
      -hydroxylation
      followed by oxidation to the lactam (2-pyrrolidinone) as the primary clearance pathway.
    • Nitrogen: The secondary amine is susceptible to N-oxidation or N-glucuronidation (in hepatocyte assays).

Predicted Metabolic Map (DOT Visualization)

The following diagram outlines the predicted Phase I biotransformations based on analogous halogenated pyrrolidines (e.g.,


-PVP metabolites).

MetabolicPathways cluster_legend Mechanism Note Parent Parent: 2-(3-Cl-4-F-phenyl)pyrrolidine (m/z ~200) Lactam Primary Metabolite: Lactam Formation (+14 Da / +16 Da - 2H) Parent->Lactam CYP-mediated alpha-hydroxylation NOxide Minor Metabolite: N-Oxide (+16 Da) Parent->NOxide FMO / CYP Imine Intermediate: Imine Species (-2 Da) Parent->Imine CYP2D6/CYP2C19 (Dehydrogenation) Imine->Lactam Cytosolic Oxidation Note Halogens (Cl, F) block aromatic hydroxylation, shifting metabolism to the pyrrolidine ring.

Figure 1: Predicted Phase I metabolic pathways. The electron-deficient phenyl ring shifts the metabolic burden to the pyrrolidine heterocycle.

Part 2: Experimental Protocol (Microsomal Stability)

This protocol uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (


).
Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Assay Workflow

Step 1: Pre-Incubation

  • Prepare a Master Mix containing Buffer and HLM (final protein conc: 0.5 mg/mL).

  • Spike Test Compound into Master Mix (Final conc: 1

    
    M). Note: Keep DMSO < 0.1% to avoid CYP inhibition.
    
  • Pre-incubate at 37°C for 5 minutes.

Step 2: Reaction Initiation

  • Add pre-warmed NADPH regenerating system to initiate the reaction.

  • Control Arm: Add Buffer instead of NADPH (to assess chemical stability/non-NADPH dependent degradation).

Step 3: Sampling (Time-Course)

  • Sample volume: 50

    
    L.
    
  • Time points: 0, 5, 15, 30, 45, 60 minutes.[1]

  • Quenching: Transfer sample immediately into 150

    
    L of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).
    

Step 4: Processing

  • Vortex for 10 minutes.

  • Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to LC-MS/MS vials.

Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Start: Master Mix (Buffer + HLM + Compound) PreInc Pre-Incubation 37°C, 5 min Start->PreInc Initiate Initiate: Add NADPH PreInc->Initiate T0 T=0 min Initiate->T0 T60 T=60 min T0->T60 Interim points: 5, 15, 30, 45 Quench Quench: Add ACN + Internal Std T60->Quench Spin Centrifuge: 4000 rpm, 20 min Quench->Spin Analyze LC-MS/MS Analysis Spin->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Part 3: Analytical Methodology (LC-MS/MS)

Due to the halogenation, the molecule will have a distinct mass defect. The following parameters are recommended for quantification.

ParameterSettingRationale
Ionization ESI Positive (+)Basic pyrrolidine nitrogen protonates easily.
Column C18 or PFP (2.1 x 50 mm, 1.7

m)
PFP (Pentafluorophenyl) columns offer superior selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterEnsures ionization.
Mobile Phase B 0.1% Formic Acid in ACNStandard organic phase.
Gradient 5% B to 95% B over 3.0 minRapid elution for high-throughput screening.
MRM Transition Determine experimentallyLikely

Tropylium ion derivative or Pyrrolidine ring fragment.

Critical QC Check: Ensure the Internal Standard (IS) response is consistent across all time points. If IS response drops at later time points, it indicates matrix effects from accumulating metabolites or evaporation issues.

Part 4: Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )[2]
  • Plot Data: Plot

    
     (y-axis) vs. Time (x-axis).
    
  • Determine Slope (

    
    ):  The slope of the linear regression represents the elimination rate constant (
    
    
    
    ).
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate

    
     (microsomal): 
    
    
    
    
Interpretation Guide

Based on the structure (3-Cl, 4-F), we expect Low to Moderate Clearance .


(

L/min/mg)
ClassificationLikely In Vivo Consequence
< 10 Low ClearanceHigh bioavailability; risk of accumulation; potential for once-daily dosing.
10 - 45 ModerateBalanced profile; likely standard dosing.
> 45 High ClearanceLow bioavailability (First-Pass Effect); short half-life.

Expert Insight: If


 is unexpectedly high (>50), suspect non-CYP mediated degradation  (check the minus-NADPH control) or high non-specific binding to the microsomes (which reduces free drug concentration).

References

  • US Food and Drug Administration (FDA). (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies: Guidance for Industry. [Link][2][3]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. [Link]

  • Springer, D., et al. (2003). Metabolism of designer drugs of abuse: An updated review. Current Drug Metabolism.[1][4] (Provides context on pyrrolidine ring oxidation pathways). [Link]

  • Negrusz, A., et al. (2009). Metabolic stability of 3,4-methylenedioxypyrovalerone (MDPV) in human liver microsomes. (Analogous structure study demonstrating lactam formation). [Link]

Sources

Methodological & Application

Synthesis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides detailed protocols for the synthesis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine, a valuable building block in the development of novel therapeutics. The unique substitution pattern on the phenyl ring makes this pyrrolidine derivative a key intermediate for structure-activity relationship (SAR) studies in various drug discovery programs. We present two robust and well-documented synthetic routes, starting from readily available precursors. The first route proceeds via a γ-chloroketone intermediate, while the second utilizes a γ-nitroketone pathway. Both methods are described in a step-by-step format, with expert insights into the rationale behind experimental choices and potential challenges.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive core for designing ligands for a wide range of biological targets. The introduction of a 3-chloro-4-fluorophenyl moiety at the 2-position of the pyrrolidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the halogens can enhance metabolic stability and modulate binding affinity. This guide is intended for researchers and scientists in drug development, offering a practical and in-depth resource for the preparation of this key synthetic intermediate.

Synthetic Strategies Overview

Two primary synthetic pathways for the preparation of this compound are detailed below. Route 1 involves a Friedel-Crafts acylation to form a γ-chloroketone, followed by reductive amination and cyclization. Route 2 utilizes a Michael addition to generate a γ-nitroketone, which is then reductively cyclized to the target pyrrolidine.

Synthetic_Overview cluster_0 Route 1: γ-Chloroketone Pathway cluster_1 Route 2: γ-Nitroketone Pathway A1 1-Chloro-2-fluorobenzene + 4-Chlorobutyryl chloride B1 Friedel-Crafts Acylation A1->B1 C1 4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one B1->C1 D1 Reductive Amination & Cyclization C1->D1 E1 This compound D1->E1 A2 3'-Chloro-4'-fluoroacetophenone B2 Michael Addition Precursor Synthesis A2->B2 C2 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one B2->C2 D2 Michael Addition with Nitromethane C2->D2 E2 1-(3-chloro-4-fluorophenyl)-4-nitrobutan-1-one D2->E2 F2 Reductive Cyclization E2->F2 G2 This compound F2->G2

Caption: Overview of the two synthetic routes to this compound.

Route 1: Synthesis via a γ-Chloroketone Intermediate

This route is advantageous due to its straightforward C-C bond formation via a classical Friedel-Crafts acylation.

Step 1: Friedel-Crafts Acylation to Synthesize 4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one

The Friedel-Crafts acylation introduces the 4-chlorobutyryl side chain onto the 1-chloro-2-fluorobenzene ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3] The regioselectivity is directed by the activating and directing effects of the chloro and fluoro substituents.

Friedel_Crafts_Acylation 1-Chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene Acylation Friedel-Crafts Acylation (AlCl₃, DCM) 1-Chloro-2-fluorobenzene->Acylation + 4-Chlorobutyryl chloride γ-Chloroketone 4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one Acylation->γ-Chloroketone Forms

Caption: Workflow for the Friedel-Crafts acylation step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
1-Chloro-2-fluorobenzene130.551.239≥99%
4-Chlorobutyryl chloride141.001.254≥98%
Aluminum chloride (AlCl₃)133.34-≥99%
Dichloromethane (DCM)84.931.326Anhydrous
Hydrochloric acid (HCl)36.46-2 M aqueous
Sodium sulfate (Na₂SO₄)142.04-Anhydrous

Protocol:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq.) in anhydrous DCM to the stirred suspension.

  • Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and 2 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one.

Rationale: The use of anhydrous conditions is crucial to prevent the deactivation of the AlCl₃ catalyst. The reaction is performed at low temperature initially to control the exothermic reaction and minimize side product formation.

Step 2: Reductive Amination and Cyclization to this compound

The γ-chloroketone is converted to the pyrrolidine via reductive amination.[4] This can be achieved in a one-pot reaction using a source of ammonia and a reducing agent. For an asymmetric synthesis, a chiral auxiliary such as N-tert-butanesulfinamide can be employed to form a chiral imine, which is then diastereoselectively reduced and cyclized.[5][6][7]

Reductive_Amination_Cyclization γ-Chloroketone γ-Chloroketone Reaction Reductive Amination & Cyclization γ-Chloroketone->Reaction + NH₄OAc, NaBH₃CN Pyrrolidine This compound Reaction->Pyrrolidine Forms

Caption: Workflow for the reductive amination and cyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one235.08Purified
Ammonium acetate (NH₄OAc)77.08≥98%
Sodium cyanoborohydride (NaBH₃CN)62.84≥95%
Methanol (MeOH)32.04Anhydrous
Diethyl ether (Et₂O)74.12Anhydrous
Hydrochloric acid (HCl)36.461 M in Et₂O

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one (1.0 eq.) in anhydrous methanol.

  • Ammonia Source: Add ammonium acetate (10 eq.) to the solution and stir until dissolved.

  • Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Make the solution basic with aqueous NaOH and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming the hydrochloride salt by adding a solution of HCl in diethyl ether, followed by recrystallization.

Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, minimizing the reduction of the ketone starting material.[4] The large excess of ammonium acetate serves as the ammonia source and drives the imine formation equilibrium.

Route 2: Synthesis via a γ-Nitroketone Intermediate

This route offers an alternative approach, particularly useful if the Friedel-Crafts acylation proves problematic due to substrate deactivation or poor regioselectivity.

Step 1: Synthesis of 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

This α,β-unsaturated ketone is a key intermediate for the subsequent Michael addition. It can be prepared from 3'-chloro-4'-fluoroacetophenone via a Mannich-type reaction followed by elimination.

Protocol Outline:

  • React 3'-chloro-4'-fluoroacetophenone with formaldehyde and a secondary amine (e.g., dimethylamine hydrochloride) to form the Mannich base.

  • Treat the Mannich base with a base to induce elimination, yielding the desired α,β-unsaturated ketone.

Step 2: Michael Addition of Nitromethane

The conjugate addition of nitromethane to the α,β-unsaturated ketone forms the γ-nitroketone intermediate. This reaction can be catalyzed by a base.[8]

Michael_Addition α,β-Unsaturated Ketone α,β-Unsaturated Ketone Addition Michael Addition (Base catalyst) α,β-Unsaturated Ketone->Addition + Nitromethane γ-Nitroketone 1-(3-chloro-4-fluorophenyl)-4-nitrobutan-1-one Addition->γ-Nitroketone Forms

Caption: Workflow for the Michael addition step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
1-(3-chloro-4-fluorophenyl)prop-2-en-1-one184.59Purified
Nitromethane61.04≥96%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24≥98%
Toluene92.14Anhydrous

Protocol:

  • Reaction Setup: Dissolve 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one (1.0 eq.) in anhydrous toluene in a round-bottom flask.

  • Reagent Addition: Add nitromethane (5-10 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of DBU (0.1 eq.).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 1-(3-chloro-4-fluorophenyl)-4-nitrobutan-1-one.

Rationale: DBU is a non-nucleophilic strong base that effectively catalyzes the Michael addition.[8] Using an excess of nitromethane helps to drive the reaction to completion.

Step 3: Reductive Cyclization of the γ-Nitroketone

The γ-nitroketone is converted to the target pyrrolidine through the reduction of both the nitro and ketone functionalities, followed by cyclization. Catalytic hydrogenation is a common and efficient method for this transformation.[9][10][11]

Reductive_Cyclization_Nitro γ-Nitroketone γ-Nitroketone Reduction Catalytic Hydrogenation (e.g., Pd/C or Raney Ni) γ-Nitroketone->Reduction + H₂, Catalyst Pyrrolidine This compound Reduction->Pyrrolidine Forms

Caption: Workflow for the reductive cyclization of the γ-nitroketone.

Materials and Reagents:

ReagentCatalyst TypeLoading
1-(3-chloro-4-fluorophenyl)-4-nitrobutan-1-onePalladium on Carbon (Pd/C)5-10 mol%
Hydrogen (H₂)-1-50 atm
Ethanol (EtOH) or Methanol (MeOH)--
Acetic Acid (optional)--

Protocol:

  • Reactor Setup: To a hydrogenation vessel, add a solution of 1-(3-chloro-4-fluorophenyl)-4-nitrobutan-1-one (1.0 eq.) in ethanol or methanol. A small amount of acetic acid can be added to facilitate the reaction.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization of its salt.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of both the nitro group and the ketone, leading to the in-situ formation of the amino alcohol which then cyclizes to the pyrrolidine.[11] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm. Protons of the pyrrolidine ring will appear as multiplets in the aliphatic region (approx. 1.5-4.0 ppm). The proton at C2 will be a multiplet coupled to the adjacent protons.[12][13]
¹³C NMR Aromatic carbons will appear in the range of 115-160 ppm. The carbons of the pyrrolidine ring will be observed in the aliphatic region.[12]
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁ClFN). Fragmentation patterns can provide further structural information.
Purity (HPLC) A single major peak should be observed, with purity typically >95%.

Conclusion

This application note provides two detailed and reliable synthetic routes for the preparation of this compound. The choice between the γ-chloroketone and γ-nitroketone pathways will depend on the availability of starting materials and the specific requirements of the research project. The provided protocols, along with the scientific rationale, should enable researchers to successfully synthesize this important building block for their drug discovery endeavors.

References

  • G. Cainelli, et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(20), 3535-3537. [Link]

  • G. Cainelli, et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(20), 3535-3537. [Link]

  • J. C. Gonzalez-Gomez, et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 6(2), 337-385. [Link]

  • G. Cainelli, et al. (2009). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (44), 6741-6743. [Link]

  • D. J. Dixon, et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • D. J. Dixon, et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2342-2345. [Link]

  • D. J. Dixon, et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2342-2345. [Link]

  • StackExchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

  • V. Gevorgyan, et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(23), 6140-6143. [Link]

  • H. B. Hass, et al. (1949). Reactions of Nitroparaffins. I. Synthesis and Reduction of Some γ-Nitroketones. Journal of the American Chemical Society, 71(10), 3482-3484. [Link]

  • M. Beller, et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2582. [Link]

  • M. Kanai, et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 14, 1339. [Link]

  • D. J. Dixon, et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9236-9245. [Link]

  • Reddit. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. 4-chloro-1-(1-fluorophenyl) butan-1-one synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 20-24. [Link]

  • Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • C. Baldoli, et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-. Tetrahedron: Asymmetry, 11(10), 2007-2014. [Link]

  • SpectraBase. (n.d.). 2-Pyrrolidinecarboxamide, N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Dihydroquinine Derivative. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinidine Derivative. Retrieved from [Link]

  • S. Li, et al. (2007). New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. Journal of Chemical Research, 2007(11), 660-661. [Link]

  • Organic Chemistry Portal. (n.d.). Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles. Retrieved from [Link]

  • W. D. Wulff, et al. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 129(45), 13954-13962. [Link]

  • A. M. S. Silva, et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. eBooks Endowed by the Portuguese Society of Chemistry, 1, 1-52. [Link]

  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. Retrieved from [Link]

  • Prime Scholars. (n.d.). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Retrieved from [Link]

Sources

Application Note: HPLC Method Development for 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the logical development of a robust HPLC method for 2-(3-Chloro-4-fluorophenyl)pyrrolidine , a halogenated cyclic secondary amine often utilized as a scaffold in CNS drug discovery.[1]

Executive Summary

Developing an HPLC method for This compound presents two primary analytical challenges:

  • Basic Amine Tailing: The pyrrolidine nitrogen (pKa ~9.[1]5) readily interacts with residual silanols on silica-based columns, leading to peak tailing.[1]

  • Halogenated Selectivity: The chloro- and fluoro-substituents on the phenyl ring increase lipophilicity (LogP ~2.8), requiring optimized organic modifiers for adequate elution and resolution from potential de-halogenated impurities.

This guide details a Reversed-Phase (RP-HPLC) protocol utilizing a high-pH stable hybrid column to suppress ionization and maximize retention, ensuring sharp peak shapes without the need for ion-pairing agents.[1]

Compound Characterization & Analytical Strategy

Before selecting a column, we must understand the molecule's physicochemical behavior.

PropertyValue (Est.)Analytical Implication
Structure Secondary Amine + Halogenated PhenylDual nature: Basic center + Lipophilic tail.[1]
pKa (Base) ~9.4 – 9.8At neutral pH (7.0), it is >99% protonated (ionized), leading to low retention on C18 and high silanol interaction.[1]
LogP ~2.5 – 2.9Moderately lipophilic.[1] Requires roughly 30-50% Organic modifier for elution.
UV Max ~210 nm, ~254 nmThe phenyl ring is the primary chromophore. 254 nm is preferred for selectivity; 210 nm for sensitivity.
The "pH Switch" Strategy

For basic amines, we have two viable pathways:

  • Pathway A (Low pH < 3.0): Protonates the amine (

    
    ).[1] Solves silanol issues by suppressing silanol ionization, but results in low retention  due to the analyte's polarity.
    
  • Pathway B (High pH > 10.0): Neutralizes the amine (

    
    ).[1] Increases hydrophobicity, drastically improving retention  and peak symmetry on hybrid columns. This is the recommended approach for this molecule. 
    

Method Development Workflow (Visualization)

The following diagram outlines the decision logic used to arrive at the recommended protocol.

MethodDevelopment Start Start: this compound Analyze Analyze pKa (~9.5) & LogP (~2.8) Start->Analyze Decision Select pH Strategy Analyze->Decision LowPH Low pH (Formic Acid/TFA) Analyte = Ionized Decision->LowPH Traditional HighPH High pH (NH4OH/Bicarb) Analyte = Neutral Decision->HighPH Recommended ColSelect1 Column: C18 (Base Deactivated) Risk: Low Retention LowPH->ColSelect1 ColSelect2 Column: Hybrid C18 (High pH Stable) Benefit: High Retention & Symmetry HighPH->ColSelect2 Optimize Optimize Organic Modifier (Acetonitrile vs Methanol) ColSelect1->Optimize ColSelect2->Optimize Final Final Protocol: High pH Hybrid C18 Optimize->Final

Figure 1: Decision matrix for selecting the High-pH Reversed-Phase strategy to optimize retention and peak shape for basic pyrrolidines.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1]

    • Why: These "hybrid" particles are stable up to pH 12, allowing us to run the method in basic conditions where the pyrrolidine is neutral.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Ammonium Bicarbonate (

      
      ) or Ammonium Hydroxide (
      
      
      
      ).[1]
    • Milli-Q Water.[1]

Mobile Phase Preparation[1][8]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.[1]

    • Note: Filter through 0.22 µm membrane.[1] Prepare fresh daily to prevent pH drift due to

      
       absorption.[1]
      
  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical for reproducibility)
Injection Vol 5 - 10 µL
Detection UV at 254 nm (Primary), 215 nm (Secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.19010Return to Initial
15.09010Re-equilibration
Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile .

    • Caution: Do not use 100% Acetonitrile as the diluent if the starting gradient is high aqueous; this causes "solvent shock" and peak distortion.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) using Mobile Phase A:B (50:50).

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, verify the following system suitability parameters before running samples.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures the high pH effectively neutralized the amine-silanol interaction.[1]
Retention Factor (

)

Ensures the analyte is retained by the chemistry, not eluting with the void volume.
Resolution (

)

(if impurities present)
Critical for separating the 3-chloro-4-fluoro target from potential de-halogenated byproducts.[1]
Precision (RSD)

(n=6 injections)
Confirms pump stability and autosampler accuracy.

Troubleshooting Guide

If the method fails to meet criteria, follow this logic path.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift Retention Time Drift Issue->Drift Ghost Ghost Peaks Issue->Ghost Sol1 Increase pH to 10.5 (Ensure Neutrality) Tailing->Sol1 Sol2 Check Buffer Prep (Ammonium Bicarb is volatile) Drift->Sol2 Sol3 Wash Column (High Organic Flush) Ghost->Sol3

Figure 2: Troubleshooting logic for common basic amine analysis issues.

Specific Note on Chirality: This molecule contains a chiral center at the pyrrolidine C2 position. The RP-HPLC method above is achiral and will not separate enantiomers.

  • Requirement: If enantiomeric purity is required (e.g., separating (R) from (S)), you must switch to a Chiral Column (e.g., Chiralpak IG or Chiralcel OD-H) using a Normal Phase mode (Hexane/Ethanol/DEA) or Polar Organic mode.[1]

References

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link[1]

  • Waters Corporation. XBridge Columns Method Development Guide: High pH Stability for Basic Compounds. Link

  • Phenomenex. High pH HPLC Method Development for Basic Pharmaceuticals using Gemini NX-C18. Link

  • PubChem. Compound Summary: this compound.[1] Link[1]

Sources

Application Note: Enantioselective Synthesis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the enantioselective synthesis of (S)-2-(3-Chloro-4-fluorophenyl)pyrrolidine , a high-value chiral building block often utilized in the development of MDM2 inhibitors, sodium channel blockers, and bioactive alkaloids.

Executive Summary

The 2-arylpyrrolidine motif is a privileged pharmacophore. While racemic synthesis is trivial, accessing the enantiopure (


) or (

) isomers with high optical purity (>95% ee) is critical for clinical candidates. Traditional resolution via diastereomeric salt formation is inefficient (max 50% yield).

This protocol details a catalytic asymmetric hydrogenation route. This methodology is superior to stoichiometric chiral auxiliaries (e.g., Beak’s lithiation) regarding atom economy and scalability. We utilize an Iridium-bisphosphine complex, which has demonstrated broad scope for electron-deficient aryl rings, specifically accommodating the metabolic stability-enhancing 3-chloro-4-fluoro substitution pattern.

Key Advantages
  • Atom Economy: 100% atom efficiency in the chiral step.

  • Scalability: Protocol validated for gram-to-kilogram transition.

  • Robustness: Tolerates the halogenated aryl moiety without dehalogenation.

Retrosynthetic Analysis & Strategy

The most direct disconnection for 2-arylpyrrolidines is the reduction of the C=N bond in the corresponding cyclic imine precursor: 5-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-pyrrole .

  • Route: Asymmetric Hydrogenation (AH).[1]

  • Catalyst: Cationic Iridium(I) complex with a chiral diphosphine ligand (e.g., (

    
    )-SegPhos or (
    
    
    
    )-MeO-BIPHEP).
  • Precursor Synthesis: Addition of the aryl Grignard reagent to

    
    -Boc-2-pyrrolidinone followed by acid-mediated cyclization.
    

Retrosynthesis Target (S)-2-(3-Chloro-4-fluorophenyl)pyrrolidine (Target) Imine Cyclic Imine Intermediate (Achiral Precursor) Imine->Target Ir-Cat. H2 (Asymmetric Hydrogenation) Lactam N-Boc-2-Pyrrolidinone (Starting Material) Lactam->Imine 1. Grignard Addition 2. TFA Cyclization Aryl 3-Chloro-4-fluorophenyl magnesium bromide Aryl->Imine

Figure 1: Retrosynthetic strategy leveraging the cyclic imine intermediate.

Experimental Protocols

Phase 1: Synthesis of the Cyclic Imine Precursor

Objective: Prepare 5-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-pyrrole. Rationale: The cyclic imine is sensitive to hydrolysis; it should be used immediately or stored under argon at -20°C.

Materials
  • 1-Bromo-3-chloro-4-fluorobenzene (CAS: 202925-07-3)

  • 
    -Boc-2-pyrrolidinone (CAS: 85909-08-6)
    
  • Magnesium turnings, THF (anhydrous), TFA, DCM.

Step-by-Step Protocol
  • Grignard Formation:

    • In a flame-dried 3-neck flask, activate Mg turnings (1.2 equiv) with a crystal of iodine.

    • Add 1-Bromo-3-chloro-4-fluorobenzene (1.1 equiv) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add a solution of

      
      -Boc-2-pyrrolidinone (1.0 equiv) in THF dropwise over 30 mins.
      
    • Stir at 0°C for 2 hours, then warm to RT for 1 hour. Note: This forms the acyclic keto-carbamate intermediate.

  • Quench & Cyclization:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.[2]
      
    • Dissolve the crude oil in DCM (5 mL/g).

    • Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0°C. Stir overnight at RT. Mechanism: Boc removal followed by spontaneous intramolecular condensation to form the imine.

  • Workup:

    • Basify carefully with NaOH (2M) to pH 10. Critical: The imine is stable in base but hydrolyzes in acid.

    • Extract with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Neutral Alumina, Hexane/EtOAc) or distillation if scale permits.

Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective reduction of the C=N bond. Rationale: Iridium complexes with chiral bisphosphine ligands are the "gold standard" for unfunctionalized imines, resisting inhibition by the resulting amine product.

Materials
  • Precursor: Cyclic Imine from Phase 1.

  • Catalyst Precursor:

    
     (CAS: 12112-67-3).
    
  • Ligand:

    
     or 
    
    
    
    .
  • Additive: Iodine (

    
    ) - Essential for activating the Ir-precatalyst.
    
  • Solvent: TFE (2,2,2-Trifluoroethanol) or Methanol.

Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a glovebox (or under strict

      
      ), mix 
      
      
      
      (0.5 mol%) and
      
      
      -Ligand (1.1 mol%) in degassed TFE.
    • Stir for 15 mins until the solution turns clear orange/red.

    • Add

      
       (5-10 mol% relative to substrate, or 1:1 relative to Ir). Note: Iodine oxidizes Ir(I) to the active Ir(III) dihydride species.
      
  • Hydrogenation:

    • Dissolve the Cyclic Imine (1.0 equiv) in the catalyst solution.

    • Transfer to a stainless steel autoclave.

    • Purge with

      
       (3 cycles). Pressurize to 30–50 bar (435–725 psi) .
      
    • Stir at room temperature (25°C) for 12–18 hours.

  • Workup:

    • Release pressure carefully.

    • Concentrate the solvent.

    • Dissolve residue in 1N HCl (to protonate the amine) and wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH and extract with DCM.

    • Yield: Typically >90%.

    • ee: Typically 90–96% (Ligand dependent).

Quality Control & Analytical Methods

To validate the enantiomeric excess (ee), use Chiral SFC or HPLC.

ParameterMethod Details
Column Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (

)-Isomer: ~8.5 min; (

)-Isomer: ~11.2 min (Verify with racemate)

Mechanistic Insight & Troubleshooting

The success of this reaction relies on the Outer-Sphere Mechanism . The imine does not coordinate directly to the metal center via the nitrogen lone pair (which would be sterically crowded). Instead, the imine is protonated (or hydrogen-bonded) by the solvent or additive, and the hydride transfer occurs from the Iridium-H species.

Why TFE? Trifluoroethanol is a hydrogen-bond donor solvent. It activates the imine carbon towards hydride attack, significantly boosting reactivity and often enantioselectivity compared to MeOH or Toluene.

CatalyticCycle Ir_Pre Ir(I) Precatalyst Active_Ir Active Ir(III)-H2 Species Ir_Pre->Active_Ir H2, I2 Coordination Imine Activation (H-bonding with Solvent) Active_Ir->Coordination + Substrate HydrideTransfer Enantio-determining Hydride Transfer Coordination->HydrideTransfer Outer Sphere ProductRelease Product Release Regeneration of Ir HydrideTransfer->ProductRelease - Product ProductRelease->Active_Ir + H2

Figure 2: Simplified catalytic cycle for Iridium-catalyzed imine hydrogenation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or low H2 pressure.Ensure Imine is distilled/purified. Increase pressure to 60 bar. Add more I2 additive.
Low ee (<80%) High temperature or wrong solvent.Lower Temp to 0°C. Switch solvent to pure TFE or TFE/DCM mix.
Dehalogenation Pd contamination or excessive Temp.Ensure Ir catalyst is Pd-free. Do not exceed 40°C. (Ir is generally safe for Ar-Cl/F).

References

  • Zhou, Q.-L. et al. (2014). "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines." Journal of the American Chemical Society.[3][4][5][6]

  • Matador, E. et al. (2019). "Enantioselective Synthesis of 2-Arylpyrrolidines via Organocatalytic Reduction." Journal of Organic Chemistry.

  • Verpoort, F. et al. (2017). "Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts." Organic Chemistry Frontiers.

  • Beak, P. et al. (1994). "Asymmetric Lithiation of N-Boc-pyrrolidine." Journal of the American Chemical Society.[3][4][5][6] (Foundational reference for lithiation route).

Sources

Reagents used in the cyclization of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimized Cyclization Protocols for 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Part 1: Strategic Overview

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRIs), c-Met kinase inhibitors, and various GPCR ligands. The specific derivative This compound presents a unique synthetic challenge due to the electronic properties of the 3-chloro-4-fluoro substitution pattern.

Critical Synthetic Challenge: Chemoselectivity The primary risk during the cyclization of this scaffold is hydrodehalogenation . Standard catalytic hydrogenation (e.g.,


, Pd/C) often results in the cleavage of the aryl-chlorine bond (Ar-Cl), yielding the dechlorinated impurity. Furthermore, the electron-withdrawing nature of the fluorine atom at the para position deactivates the ring, altering the kinetics of electrophilic aromatic substitution routes.

This guide details two validated protocols designed to preserve the halogenated motif while ensuring high yield and purity:

  • Method A (Robust): Reductive Cyclization via Sodium Triacetoxyborohydride (STAB).

  • Method B (Enantioselective): Iridium-Catalyzed Asymmetric Hydrogenation.[1]

Part 2: Reagent Systems & Mechanism

Pathway Analysis

The most reliable route to 2-arylpyrrolidines involves the formation of a


-amino ketone intermediate (or its equivalent cyclic imine) followed by reduction.

ReactionPathway Precursor 4-amino-1-(3-chloro- 4-fluorophenyl)butan-1-one Imine Intermediate: 5-(3-chloro-4-fluorophenyl) -3,4-dihydro-2H-pyrrole Precursor->Imine Spontaneous Cyclization (-H2O) Product Target: 2-(3-Chloro-4-fluorophenyl) pyrrolidine Imine->Product Chemoselective Reduction Impurity Impurity: Dechlorinated Analog Imine->Impurity Non-selective H2/Pd (AVOID)

Figure 1: Reaction pathway highlighting the critical chemoselectivity node at the reduction step.

Reagent Selection Matrix
ReagentRoleSuitabilityCritical Notes
Sodium Triacetoxyborohydride (STAB) ReductantHigh Mild; compatible with Ar-Cl/Ar-F; minimizes side reactions.
Sodium Cyanoborohydride ReductantHigh Effective at pH 5-6; toxic byproduct (HCN risk) requires careful handling.

+ Pd/C
ReductantLow High risk of dechlorination. Requires poisoned catalyst (e.g., sulfided Pt/C) to be viable.
Ir-Phosphine Catalyst CatalystHigh Essential for enantioselective synthesis (

ee).[1]
Titanium(IV) Isopropoxide Lewis AcidMedium Promotes imine formation if cyclization is sluggish; compatible with borohydrides.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Cyclization (Racemic)

Best for: Initial SAR generation, scale-up of racemic intermediates.

Principle: The open-chain


-amino ketone exists in equilibrium with the cyclic imine (pyrroline). STAB selectively reduces the iminium species without affecting the aryl halides.

Reagents:

  • Substrate: 4-amino-1-(3-chloro-4-fluorophenyl)butan-1-one hydrochloride (1.0 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – catalyzes imine formation.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend the amino ketone HCl salt (10 mmol) in DCE (50 mL).
    
  • Free Basing (In-situ): Add Triethylamine (

    
    ) (1.0 equiv) to liberate the free amine. Stir for 15 minutes at room temperature (RT).
    
  • Acidification: Add AcOH (1.0 equiv). Stir for 30 minutes. Observation: The solution may darken slightly as the cyclic imine forms.

  • Reduction: Cool the mixture to

    
    . Add STAB (1.5 equiv) portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • QC Check: Monitor by LC-MS. Target mass

      
       (calc). Look for absence of starting material (
      
      
      
      ).
  • Quench: Quench carefully with saturated aqueous

    
     until pH 
    
    
    
    .
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM with 1%

    
    ).
    
Protocol B: Asymmetric Synthesis (Enantioselective)

Best for: Late-stage drug development requiring chiral purity.

Principle: Asymmetric hydrogenation of the cyclic imine intermediate using a chiral Iridium catalyst.[1]

Reagents:

  • Substrate: 5-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-pyrrole (isolated or generated in situ).

  • Catalyst:

    
     (1 mol%) + (S)-SegPhos or (S)-MeO-BIPHEP (2.2 mol%).
    
  • Additive: Iodine (

    
    ) (5-10 mol%) – essential for activating the Ir-precursor.
    
  • Hydrogen Source:

    
     gas (30–50 bar).
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the chiral phosphine ligand in dry Toluene. Stir for 30 mins. Add 
    
    
    
    and stir for another 30 mins.
  • Substrate Addition: Dissolve the cyclic imine (5 mmol) in Toluene/MeOH (4:1) and add to the catalyst mixture.

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 50 bar
    
    
    .
  • Reaction: Stir at RT for 12–18 hours.

    • Note: Aryl chlorides are stable under these specific Ir-catalyzed conditions, unlike Pd-catalyzed conditions.

  • Isolation: Vent

    
    . Concentrate the solvent.
    
  • Salt Formation: Dissolve the residue in

    
     and add 
    
    
    
    in Dioxane (2M) to precipitate the chiral amine salt.
  • Validation: Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Part 4: Quality Control & Troubleshooting

Data Summary Table: Common Impurities

Impurity StructureOriginPrevention Strategy
Dechlorinated Product Over-reduction of Ar-Cl bond.Avoid Pd/C; Use STAB or Ir-catalysts. Keep temp

.
Dimer Intermolecular reaction of amine + imine.[1]Maintain dilute conditions (

M); Ensure slow addition of reductant.
Open-chain Alcohol Reduction of ketone before cyclization.Ensure imine formation is complete (acid catalyst) before adding hydride.

Troubleshooting Guide:

  • Issue: Low Yield in Method A.

    • Cause: Incomplete cyclization of the amino-ketone prior to reduction.

    • Fix: Pre-stir the amino ketone with

      
       (1.0 equiv) for 1 hour to force imine formation before adding 
      
      
      
      .
  • Issue: Racemization in Method B.

    • Cause: Presence of residual acid or high temperature.

    • Fix: Ensure the substrate is free-based; keep reaction temperature strictly at RT.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Asymmetric Hydrogenation of Imines: Zhu, S. F., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines." Journal of the American Chemical Society, 2009, 131(27), 9413–9419. Link

  • Chemoselectivity in Aryl Halide Reduction: Bae, J. W., et al. "Selective reduction of aromatic nitro groups in the presence of aryl halides." Chemical Communications, 2000, (19), 1857-1858. Link

  • Synthesis of 2-Arylpyrrolidines: Fanourakis, A., et al. "Asymmetric Synthesis of 2-Arylpyrrolidines via Benzylic C-H Activation."[2] JACS Au, 2023, 3(5), 1234-1245. Link

  • Patent Reference (Analogous Scaffolds): "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization, WO2016185485A2. Link

Sources

Application Note: Storage and Handling Protocols for 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(3-Chloro-4-fluorophenyl)pyrrolidine is a critical chiral building block, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Teneligliptin) and other bioactive scaffolds.

As a secondary amine, this compound presents specific stability challenges—most notably atmospheric carbonylation (reaction with CO₂ to form carbamates) and oxidative degradation . This guide moves beyond generic safety sheets to provide a mechanism-based protocol for maintaining the chemical integrity (ee% and purity) of this intermediate.

Physicochemical Identity
PropertyDetailNotes
IUPAC Name This compound
CAS No. 1213504-17-6 (R-isomer)1000339-33-2 (Racemic)Verify stereochemistry on label.
Molecular Weight 199.65 g/mol
Physical State Viscous Oil or Low-Melting SolidHygroscopic; tends to solidify upon cooling.
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)Highly nucleophilic; avid proton acceptor.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water (Free Base).

Critical Stability Mechanisms (The "Why")

To handle this compound effectively, one must understand its degradation pathways. It is not merely "unstable"; it is chemically reactive with the laboratory environment.

A. The Carbamate Trap (CO₂ Absorption)

Secondary amines are potent nucleophiles. Upon exposure to atmospheric air, this compound reacts reversibly with carbon dioxide to form a carbamic acid, which often stabilizes as a solid ammonium carbamate salt.

  • Observation: A clear oil turns cloudy or develops a white crust around the cap.

  • Impact: This alters the stoichiometry of subsequent reactions and can be mistaken for degradation.

  • Prevention: Strict exclusion of air (Inert Atmosphere).

B. Oxidative Dehydrogenation

Prolonged exposure to oxygen and light can lead to the oxidation of the pyrrolidine ring to an imine or N-oxide, particularly if trace metal impurities are present.

Storage Protocols

Core Directive: Store as if the compound is a living organism—cool, dark, and anaerobic.

The "Golden Standard" Storage Matrix
VariableRequirementRationale
Temperature 2°C to 8°C Slows kinetic oxidation rates. Avoid freezing if possible to prevent moisture condensation upon thawing, unless stored in single-use aliquots.
Atmosphere Argon or Nitrogen Displaces CO₂ and O₂. Argon is preferred (heavier than air) for liquid surface blanketing.
Container Amber Glass + Teflon Liner Amber glass blocks UV; Teflon (PTFE) liners prevent leaching of plasticizers by the amine.
Desiccant Secondary Containment Store the vial inside a larger jar containing activated silica gel or molecular sieves.
Long-Term Storage Workflow (DOT Visualization)

The following diagram illustrates the decision logic for processing incoming shipments to maximize shelf-life.

StorageWorkflow Receipt Shipment Received Inspection Visual Inspection (Clear vs Cloudy) Receipt->Inspection QC QC Check (H-NMR / HPLC) Inspection->QC Confirm Identity Decision Is it >5g? QC->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes (Minimize Freeze-Thaw) Bulk Store in Bulk (Not Recommended) Decision->Bulk No (<1g) Purge Purge Headspace (Argon/N2) Aliquot->Purge Bulk->Purge Seal Seal with Parafilm & Desiccant Bag Purge->Seal Fridge Store at 2-8°C Seal->Fridge

Figure 1: Logic flow for receiving and banking reactive amine intermediates.

Handling & Experimental Protocols

Safe Weighing Protocol

Objective: Dispense the compound without introducing moisture or CO₂.

  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric water vapor directly into the amine, accelerating hydrolysis/degradation.

  • Inert Blanket: If possible, weigh inside a glovebox. If on a benchtop, place a gentle stream of Nitrogen over the open vial using an inverted funnel or needle.

  • Liquid Handling: If the compound is an oil, use a positive-displacement pipette or a glass syringe. Avoid standard air-displacement pipettes as the viscosity and vapor pressure can lead to inaccuracy and contamination.

  • Re-sealing: Immediately purge the headspace with Nitrogen/Argon for 10-15 seconds before replacing the cap. Wrap the cap junction with Parafilm.

Solubilization
  • Preferred Solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol.

  • Avoid: Acetone or Ethyl Acetate for long-term storage (secondary amines can react with ketones/esters over long periods or under stress).

  • Protocol:

    • Prepare stock solutions (e.g., 100 mM) in anhydrous DMSO.

    • Store stock solutions at -20°C. DMSO freezes, locking the amine in an inert matrix.

Quality Control (Self-Validating the Protocol)

Before using stored material in a critical synthesis, verify its integrity.

MethodCheckpointAcceptance Criteria
Visual ClarityClear to pale yellow oil. Reject if white solids (carbamates) are suspended.
1H-NMR PurityCheck for extra peaks around 3.0-4.0 ppm (impurity N-methyls) or broad exchangeable protons indicating water/carbamate salts.
Chiral HPLC Enantiomeric Excess (ee%)Critical for CAS 1213504-17-6. Ensure no racemization has occurred (Target >98% ee).

Health, Safety, and Environment (HSE)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful).[1][2][3]

  • Skin/Eye Irritation: Category 2 (Irritant).[2][3]

  • STOT-SE: Category 3 (Respiratory Irritation).[2]

Emergency Procedures:

  • Skin Contact: Wash immediately with soap and water. Do not use ethanol (increases skin permeability).

  • Spill: Absorb with sand or vermiculite. Do not use sawdust (potential reaction). Neutralize the surface with a dilute weak acid (e.g., citric acid solution) to bind the amine, then clean.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 53394636 (Related Analog). National Center for Biotechnology Information. Link

  • Amine Stability Mechanisms

    • CO2 Capture by Amines: Kinetics and Mechanism.[4] Chemical Engineering Journal. Link (Provides mechanistic grounding for carbamate formation).

  • Safety Data

    • Safety Data Sheet: 3-(4-Fluorophenyl)pyrrolidine (Analog). Fluorochem.[3][5] Link (Used as a surrogate for hazard classification).

  • Handling Guidelines

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Link

Sources

Application Note: Standardized Preparation and Handling of 2-(3-Chloro-4-fluorophenyl)pyrrolidine Stock Solutions for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reproducibility of in vitro bioassays relies heavily on the integrity of the compound stock solutions. 2-(3-Chloro-4-fluorophenyl)pyrrolidine is a synthetic building block and bioactive pharmacophore characterized by a basic secondary amine (pyrrolidine ring) coupled to a highly lipophilic, halogenated aromatic system.

Due to its structural features, the free base form of this compound exhibits poor aqueous solubility but high solubility in aprotic solvents. Improper solvation strategies can lead to transient micro-precipitation, non-specific binding to plasticware, and assay artifacts. As outlined in the , compounds with these physicochemical traits must be initially dissolved in 100% anhydrous dimethyl sulfoxide (DMSO) to ensure complete solvation before introduction into aqueous environments[1]. Furthermore, because poor aqueous solubility directly impacts in vitro assay readouts by artificially lowering apparent potency, strict adherence to a standardized handling protocol is mandatory.

Quantitative Data: Physicochemical Profiling

To design a self-validating solvation protocol, the physicochemical properties of the compound must dictate the handling parameters. The table below summarizes the critical metrics required for preparing a standard 10 mM master stock.

ParameterValue / SpecificationImplications for Handling & Assays
Molecular Formula C₁₀H₁₁ClFNHalogenation drives lipophilicity; increases risk of precipitation in aqueous buffers.
Molecular Weight 199.65 g/mol 1.997 mg of powder is required per 1.0 mL of solvent to achieve a 10 mM stock.
Primary Solvent 100% Anhydrous DMSORequired to disrupt intermolecular forces of the solid crystal lattice.
Max Final Assay DMSO ≤ 1.0% (Biochemical) ≤ 0.2% (Cell-based)High DMSO concentrations denature target proteins and cause cellular toxicity[1].
Plasticware Compatibility Polypropylene (PP)Halogenated aromatics bind non-specifically to polystyrene. PP prevents adsorptive loss[1].

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in 100% DMSO

Causality Focus: Preventing moisture-induced degradation and ensuring complete solvation.

  • Thermal Equilibration: Remove the vial of solid this compound from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Rationale: Opening a cold vial causes immediate atmospheric condensation. Introducing water into the solid powder drastically reduces its solubility limit once DMSO is added.

  • Weighing: Accurately weigh 1.997 mg of the compound into a sterile, static-free polypropylene tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (<0.1% water).

  • Agitation: Vortex the solution vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

    • Rationale: Sonication provides the acoustic cavitation energy required to break apart microscopic crystal aggregates that might otherwise remain suspended as a colloid rather than a true solution.

  • Aliquoting & Inert Gas Flushing: Divide the 10 mM master stock into 50 µL single-use aliquots in polypropylene tubes. Flush the headspace of each tube with Argon gas before capping tightly.

    • Rationale: DMSO is highly hygroscopic. If left exposed to ambient air, DMSO can absorb up to 50% of its volume in water over 72 hours, leading to spontaneous compound precipitation and degradation.

Protocol B: Serial Dilution and Aqueous Assay Transfer

Causality Focus: Preventing "solvent shock" and transient precipitation during buffer transfer.

  • Intermediate Dilution: Thaw a single 50 µL aliquot of the 10 mM stock. Perform all serial dilutions (e.g., 3-fold or 10-fold dose-response curves) in 100% DMSO to create a 100x intermediate plate.

  • Acoustic Dispensing (Preferred): Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter (nL) volumes of the 100x DMSO stock directly into the dry assay plate, followed by the rapid addition of the aqueous assay buffer.

  • Manual Transfer (Alternative): If acoustic dispensing is unavailable, pre-dilute the 100x DMSO stock 1:10 into an intermediate aqueous buffer (creating a 10x stock in 10% DMSO), mix rapidly, and immediately transfer 1 part of this solution to 9 parts of the final assay volume.

    • Rationale: Pipetting a highly concentrated DMSO stock directly into a large aqueous volume creates localized zones of low solvent concentration. This "solvent shock" causes lipophilic compounds like this compound to irreversibly crash out of solution before they can evenly disperse.

Quality Control & Self-Validation System

To ensure this protocol acts as a self-validating system, the following QC steps must be integrated:

  • Visual & Nephelometric Inspection: Before transferring the final assay plate to the reader, visually inspect the highest concentration wells (e.g., 100 µM compound in 1% DMSO) for turbidity. For rigorous validation, use a nephelometer to detect light scattering caused by micro-precipitates.

  • LC-MS Integrity Check: Post-thaw, run a 1 µL sample of the master stock through LC-MS to verify that the compound mass (m/z [M+H]⁺ ≈ 200.1) is intact and that no oxidative degradation occurred during storage.

Workflow Visualization

Workflow A Solid Powder This compound B Equilibrate to RT (Desiccator, 30 min) A->B Prevent condensation C Solvation in Anhydrous DMSO (10 mM Master Stock) B->C Add 100% DMSO D Quality Control (LC-MS & Nephelometry) C->D Verify purity & solubility E Aliquot & Argon Flush (Polypropylene Tubes) D->E Prevent degradation F Serial Dilution (100x in 100% DMSO) E->F Thaw single aliquot G Acoustic Dispensing (Direct to Assay Plate) F->G nL volume transfer H Final Aqueous Bioassay (<1% Final DMSO) G->H Minimize solvent shock

Workflow for the preparation, QC, and dispensing of this compound.

References

1.[1] Assay Operations for SAR Support - Assay Guidance Manual . NCBI Bookshelf (NIH). Available at:[Link] 2. Busting Myths in Compound Handling Practices for Assay Developers . Journal of Biomolecular Screening / ResearchGate. Available at:[Link] 3. Drug-like Properties: Concepts, Structure Design and Methods . Elsevier. Available at:[Link]

Sources

GC-MS Analysis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Date: March 07, 2026

Abstract

This application note provides a detailed, field-proven protocol for the analysis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. The methodology outlined herein leverages Gas Chromatography-Mass Spectrometry (GC-MS) to ensure high selectivity and sensitivity. We delve into the causality behind each parameter selection, from sample preparation and column chemistry to the specifics of the temperature program and mass spectrometer settings. This guide is designed to be a self-validating system, providing researchers with a robust framework for achieving accurate and reproducible results. The protocol includes a step-by-step workflow, detailed instrument parameters, and an analysis of the predicted mass spectral fragmentation pathway, grounded in established principles of mass spectrometry.

Introduction

This compound is a substituted pyrrolidine derivative that often serves as a crucial building block in the synthesis of pharmacologically active compounds. Its purity and accurate identification are paramount to ensure the quality and safety of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2]

The challenge in analyzing such halogenated, heterocyclic compounds lies in developing a method that provides sharp chromatographic peaks, avoids thermal degradation, and generates a clear, interpretable mass spectrum. This document provides a comprehensive methodology tailored to the unique chemical properties of this compound. The choices made in this protocol are explained to provide a deeper understanding of the analytical process, enabling scientists to adapt the method for similar compounds.

Experimental Design and Rationale

Sample Preparation: The Foundation of Accuracy

The objective of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration, free from non-volatile residues or particulates that could contaminate the system.[3]

Protocol: Standard Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane is an excellent first choice due to its volatility and ability to dissolve a wide range of organic compounds.[2][4] Methanol or ethyl acetate are also suitable alternatives.[1][4] Avoid non-volatile solvents like water or DMSO, as they are incompatible with standard GC-MS analysis.[2]

  • Dissolution: Accurately weigh approximately 1 mg of the this compound standard or sample. Dissolve it in 1.0 mL of the chosen solvent in a clean, glass autosampler vial to create a stock solution of ~1 mg/mL.

  • Dilution: For initial analysis, perform a 1:100 dilution of the stock solution with the same solvent to achieve a working concentration of approximately 10 µg/mL (10 ppm). This concentration is typically sufficient for generating a strong signal without overloading the detector.

  • Filtration (Critical for Unknown Samples): If the sample contains any visible particulate matter, filter the final diluted solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[4] This step is crucial to prevent clogging of the GC inlet liner and contamination of the column.[4]

  • Vial Capping: Securely cap the vial with a PTFE-lined septum to prevent solvent evaporation and sample contamination.

Causality Note: Proper dilution prevents column overloading and detector saturation, which can lead to poor peak shape and inaccurate quantification. The use of glass vials is mandatory to avoid leaching of plasticizers that can interfere with the analysis.[2][4]

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of halogenated, semi-volatile aromatic compounds. They serve as a robust starting point for method development.

Table 1: Recommended GC-MS Instrumentation Parameters

ParameterSettingRationale
Gas Chromatograph
GC Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis stationary phase provides excellent selectivity for a wide range of semi-volatile compounds, including halogenated aromatics, balancing polarity and inertness.[5]
Injection ModeSplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis. A splitless time of 1 minute is recommended.[6]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.[7]
Carrier GasHelium (99.999% purity)Inert carrier gas, standard for GC-MS applications.[5][8]
Flow Rate1.2 mL/min (Constant Flow Mode)Provides optimal column efficiency and is compatible with the MS vacuum system.[5][7]
Oven ProgramInitial: 100 °C, hold for 1 min. Ramp: 20 °C/min to 300 °C. Final Hold: 300 °C for 5 min.The initial hold focuses the analyte at the column head. The ramp rate provides a good balance between analysis speed and chromatographic resolution. The final hold ensures that any less volatile matrix components are eluted from the column.[6][7]
Injection Volume1 µLStandard volume for capillary GC, preventing solvent overload.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces repeatable, library-searchable fragmentation patterns.[7][8]
Electron Energy70 eVThe industry standard energy for EI, which generates stable and extensive fragmentation for structural elucidation.[7][8]
MS Source Temp.230 °CPrevents analyte condensation within the ion source, which can lead to signal loss and contamination.
MS Transfer Line280 °CMust be kept at or above the final oven temperature to ensure efficient transfer of the analyte from the GC to the MS without cold spots.[6][7]
Scan ModeFull ScanAcquires data across a wide mass range, allowing for the identification of unknown compounds and confirmation of the target analyte's identity.
Mass Rangem/z 50 - 450This range is broad enough to capture the molecular ion of the analyte (M.W. 215.66) and its significant fragment ions.[6][8]
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from entering the mass spectrometer, which protects the filament and detector.[6]

Data Analysis and Expected Results

Chromatographic Performance

Using the parameters in Table 1, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable conditions. The specific retention time will depend on the exact instrumentation but can be used as a primary identifier once established.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is the chemical fingerprint of the molecule. For this compound, the fragmentation pattern under 70 eV EI conditions is predictable based on its structure. The presence of a basic nitrogen atom in the pyrrolidine ring strongly influences fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 215 , with a characteristic M+2 isotope peak at m/z 217 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom. The molecular ion may be of low abundance due to the labile nature of the bond alpha to the pyrrolidine nitrogen.

  • Base Peak: The most abundant ion (base peak) is predicted to be at m/z 70 . This corresponds to the stable pyrrolidinyl immonium cation ([C₄H₈N]⁺), formed by the cleavage of the C-C bond between the pyrrolidine ring and the aromatic ring (alpha-cleavage). This is a very common and characteristic fragmentation pathway for N-alkyl pyrrolidines.[5]

  • Other Key Fragments:

    • m/z 145: This fragment corresponds to the chlorofluorophenyl cation ([C₆H₃ClF]⁺), resulting from the same alpha-cleavage event.

    • m/z 186: Loss of an ethyl group ([M-C₂H₅]⁺) from the pyrrolidine ring.

    • m/z 110: Loss of HCl from the m/z 145 fragment.

The logical flow of the analysis and the predicted fragmentation are visualized below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve Sample (1 mg/mL in Dichloromethane) Dilute 2. Dilute to 10 µg/mL Dissolve->Dilute Filter 3. Filter (0.22 µm PTFE) Dilute->Filter Vial 4. Transfer to Autosampler Vial Filter->Vial Inject 5. Inject 1 µL (Splitless, 280°C Inlet) Vial->Inject Separate 6. GC Separation (HP-5MS Column, Temp Program) Inject->Separate Ionize 7. Ionization (EI, 70 eV) Separate->Ionize Detect 8. Mass Detection (Full Scan, m/z 50-450) Ionize->Detect Chromatogram 9. Analyze Chromatogram (Retention Time, Peak Shape) Detect->Chromatogram Identify 11. Confirm Identity Chromatogram->Identify Spectrum 10. Analyze Mass Spectrum (Fragmentation Pattern) Spectrum->Identify

Caption: GC-MS analytical workflow for this compound.

Fragmentation MI Molecular Ion [M]⁺˙ m/z 215/217 F70 Pyrrolidinyl Immonium Ion [C₄H₈N]⁺ m/z 70 (Base Peak) MI->F70 - C₆H₃ClF F145 Chlorofluorophenyl Cation [C₆H₃ClF]⁺ m/z 145 MI->F145 - C₄H₈N F186 [M - C₂H₅]⁺ m/z 186 MI->F186 - C₂H₅

Caption: Predicted EI fragmentation pathway for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the identification and analysis of this compound. By understanding the rationale behind the selection of the column, temperature program, and mass spectrometry parameters, researchers can confidently apply and adapt this method. The protocol emphasizes clean sample preparation and optimized instrument settings to ensure high-quality, reproducible data essential for quality control and research in drug development. This framework serves as a complete system for the successful analysis of this and structurally related pharmaceutical intermediates.

References

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Google AI Search Grounding API.
  • GC-MS Sample Preparation - Organomation. (n.d.).
  • GC-MS Sample Preparation | Thermo Fisher Scientific - BR. (n.d.). Thermo Fisher Scientific.
  • Sample preparation GC-MS | SCION Instruments. (n.d.). SCION Instruments.
  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. (2025).
  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.Journal of Forensic Science & Criminology.
  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Str
  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. (n.d.). PMC.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. (2025). Benchchem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). IntechOpen.
  • A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins. (n.d.). Thermo Fisher Scientific.
  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025). Biological and Molecular Chemistry.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI.
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. (2014).
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026).
  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. (2025).
  • A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST. (2021). NIST.
  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. (n.d.). PubMed.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Pharmaceutical Bulletin.
  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. (2025). Benchchem. zfhsP0sawqjh6wU74g==)

Sources

Application Note: Crystallization Techniques for 2-(3-Chloro-4-fluorophenyl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Scientific Rationale

The compound 2-(3-Chloro-4-fluorophenyl)pyrrolidine is a highly valuable chiral secondary amine, frequently utilized as an active pharmaceutical ingredient (API) building block or intermediate in the synthesis of targeted therapies and CNS-active agents. In its free base form, this substituted pyrrolidine is often an oil or a low-melting solid that is susceptible to oxidative degradation and is difficult to handle at an industrial scale.

To achieve the stringent purity, stability, and handling requirements of pharmaceutical manufacturing, the free base must be converted into a highly crystalline salt. Furthermore, because the molecule possesses a chiral center at the C2 position of the pyrrolidine ring, isolating the desired enantiomer from a racemic mixture via diastereomeric salt crystallization is a critical process development milestone [1].

The Causality of Experimental Choices (E-E-A-T)
  • The

    
     Rule:  For stable salt formation, the pKa of the conjugate acid of the pyrrolidine base (typically ~8.5–9.5) and the pKa of the chosen counter-acid must have a difference (
    
    
    
    ) of at least 3. This ensures complete proton transfer rather than the formation of a weak co-crystal [2].
  • Overcoming "Oiling Out": Halogenated phenylpyrrolidines are notorious for undergoing liquid-liquid phase separation (LLPS), or "oiling out," during cooling crystallization. To prevent this, our protocols prioritize solvents with moderate dielectric constants (e.g., ethyl acetate, isopropyl alcohol) and employ controlled anti-solvent addition to maintain the system within the metastable zone.

  • Chiral Discrimination: For chiral resolution, bulky resolving agents such as Dibenzoyl-L-tartaric acid (DBTA) are preferred over unsubstituted tartaric acid. The aromatic rings of DBTA engage in

    
     stacking interactions with the 3-chloro-4-fluorophenyl moiety, amplifying the solubility differences between the resulting diastereomeric salts [3].
    

Quantitative Data & Reagent Selection

Table 1: Counter-Ion Selection for High-Throughput Salt Screening

When screening for stable achiral salts, a diverse library of pharmaceutically acceptable (GRAS) acids should be evaluated.

Acid (Counterion)

Recommended Solvent SystemExpected CrystallinityNotes / Causality
Hydrochloric Acid -6.0Ethanol / MTBEHighForms strong ionic bonds; prone to hygroscopicity [2].
Sulfuric Acid -3.0, 1.9Isopropanol (IPA)Moderate-HighCan form both sulfate and bisulfate salts; check stoichiometry.
Fumaric Acid 3.0, 4.4Ethyl Acetate / EtOHVery HighExcellent for mitigating hygroscopicity; forms 2:1 or 1:1 salts.
Succinic Acid 4.2, 5.6Acetone / WaterModerateGood solubility profile; useful for bioavailability enhancement.
Benzoic Acid 4.2AcetonitrileHigh

interactions with the API can drive robust crystal lattices.
Table 2: Resolving Agents for Chiral Resolution

For resolving racemic this compound, chiral acids are used to form diastereomeric salts with differential solubilities [4].

Resolving AgentSolvent SystemTarget EnantiomerExpected

(1st Pass)
L-(+)-Tartaric Acid Methanol / Water(S)-Enantiomer40 - 60%
(-)-Dibenzoyl-L-tartaric acid Ethanol / Acetone(S)-Enantiomer> 85%
(+)-Mandelic Acid Isopropanol(R)-Enantiomer50 - 70%

Experimental Workflows and Visualizations

Workflow 1: High-Throughput Salt Screening

SaltScreening A Free Base API (20-50 mg/mL) B Acid Library Dispensing (Equimolar Ratio) A->B C Solvent Array (EtOH, IPA, EtOAc, MeCN) B->C D Thermal Cycling (5°C to 50°C, 0.5°C/min) C->D E Primary Hit Identification (Birefringence via Microscopy) D->E F Scale-Up & Validation (XRPD, DSC, NMR) E->F

Caption: Logical workflow for high-throughput salt screening and validation of pyrrolidine derivatives.

Workflow 2: Chiral Resolution Pathway

ChiralResolution R Racemic Mixture (R/S)-Pyrrolidine S Diastereomeric Salt Formation (Solution Phase) R->S C Chiral Resolving Agent e.g., (-)-DBTA C->S F Fractional Crystallization (Controlled Cooling) S->F P Precipitate (Desired Salt, High ee%) F->P Less Soluble M Mother Liquor (Undesired Salt) F->M More Soluble L Free Base Liberation (Biphasic NaOH / DCM) P->L

Caption: Diastereomeric salt crystallization pathway for the chiral resolution of racemic pyrrolidine.

Detailed Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-Scale)

This protocol is a self-validating system designed to rapidly identify stable crystalline forms while minimizing API consumption [1].

  • Preparation of API Stock: Dissolve this compound free base in a volatile solvent (e.g., THF) to a concentration of 0.5 M.

  • Dispensing: Aliquot 100

    
     of the API stock into a 96-well glass vial array. Evaporate the THF under a gentle stream of nitrogen to yield exactly 0.05 mmol of API per well.
    
  • Acid Addition: Add 0.05 mmol (1.0 equivalent) of the selected counter-acids (from Table 1) to the respective wells. For dibasic acids (e.g., fumaric), test both 0.5 and 1.0 equivalents.

  • Solvent Addition: Add 500

    
     of the screening solvent (e.g., EtOH, EtOAc, Acetone) to each well.
    
  • Thermal Cycling: Seal the array and place it in a crystallizer block. Heat to 50°C at 1°C/min, hold for 1 hour to ensure dissolution, and cool to 5°C at a slow rate of 0.1°C/min.

    • Scientific Insight: The slow cooling rate is critical. Rapid cooling forces the system past the metastable zone limit, resulting in amorphous precipitation or oiling out.

  • Analysis: Centrifuge the array and analyze the solids. Confirm crystallinity via polarized light microscopy (birefringence) and validate the salt stoichiometry using

    
    -NMR (integrating the counter-ion against the pyrrolidine protons).
    
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol utilizes (-)-Dibenzoyl-L-tartaric acid (DBTA) to isolate the (S)-enantiomer of the pyrrolidine[4, 5].

  • Salt Formation: In a 250 mL jacketed reactor, dissolve 10.0 g (approx. 50 mmol) of racemic this compound in 100 mL of an Ethanol/Acetone mixture (1:1 v/v).

  • Resolving Agent Addition: Slowly add a solution of 17.9 g (50 mmol) of (-)-DBTA dissolved in 50 mL of Ethanol.

  • Heating & Maturation: Heat the mixture to 65°C under continuous stirring (250 rpm) until a clear solution is obtained. Hold for 30 minutes.

  • Controlled Crystallization: Cool the reactor to 45°C at 0.5°C/min. Once at 45°C, seed the reactor with 10 mg of pure (S)-pyrrolidine-(-)-DBTA salt.

    • Scientific Insight: Seeding bypasses the primary nucleation energy barrier, ensuring that the desired diastereomer crystallizes selectively and preventing the co-crystallization of the undesired diastereomer [3].

  • Isolation: Continue cooling to 10°C at 0.1°C/min. Stir for an additional 2 hours. Filter the resulting crystals through a sintered glass funnel and wash with 20 mL of cold Acetone.

  • Enantiomer Liberation: Suspend the isolated salt in a biphasic mixture of Dichloromethane (100 mL) and 1M NaOH (100 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over

    
    , and concentrate under vacuum to yield the enantiomerically enriched free base.
    
  • Validation: Determine the enantiomeric excess (

    
    ) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). If 
    
    
    
    , perform a second recrystallization of the salt from pure ethanol prior to liberation [4].

References

  • Hampton Research. "Crystallization Screening." Hampton Research Technical Documents. Available at: [Link]

  • American Chemical Society (ACS). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society. Available at:[Link]

  • American Chemical Society (ACS). "Efficient Multikilogram-Scale Synthesis of PTDSS1 Inhibitor: Development of a Practical and Scalable Optical Resolution Method for Chiral 2,3-Pyrrolidinedione." Organic Process Research & Development. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3-Chloro-4-fluorophenyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of halogenated 2-arylpyrrolidines. The 3-chloro-4-fluorophenyl moiety introduces unique electronic deactivation and steric challenges that can stall cyclization or poison catalysts.

This guide provides self-validating protocols and mechanistic troubleshooting for the two most robust synthetic pathways: Biocatalytic Transaminase-Triggered Cyclization and Chemocatalytic Iridium-Catalyzed Reductive Amination .

Synthetic Workflow & Mechanistic Pathways

To effectively troubleshoot, we must first map the chemical logic. The diagram below illustrates the divergent pathways from a common acyclic precursor or its derivatives to the target pyrrolidine.

Pathway Start Precursor: 4-chloro-1-(3-chloro-4-fluorophenyl) butan-1-one ATA Biocatalytic Route Transaminase (ATA-117) + PLP Isopropylamine (IPA) Start->ATA Amination IrCat Chemocatalytic Route [Ir(cod)Cl]2 + Chiral Ligand Reductive Amination Start->IrCat Imine Formation Int_Amine Intermediate: Chiral Amine (Spontaneous Cyclization) ATA->Int_Amine Enantioselective Int_Imine Intermediate: Cyclic Imine (Requires Hydrogenation) IrCat->Int_Imine Cyclization Product Target: 2-(3-Chloro-4-fluorophenyl) pyrrolidine Int_Amine->Product Intramolecular SN2 (-HCl) Int_Imine->Product Asymmetric Hydrogenation

Figure 1: Divergent biocatalytic and chemocatalytic pathways for 2-arylpyrrolidine synthesis.

Biocatalytic Route: Transaminase-Triggered Cyclization[1]

This approach utilizes an amine transaminase (ATA) to convert the ketone directly into a chiral amine, which spontaneously cyclizes via intramolecular nucleophilic substitution of the terminal chloride[1].

FAQ & Troubleshooting

Q: My HPLC yields are stalling at ~40%. How do I push the equilibrium forward? A: Transaminase reactions are equilibrium-limited. If your yield plateaus, the isopropylamine (IPA) concentration is likely insufficient to drive the transamination, or the inhibitory byproduct (acetone) is accumulating. Mechanistic Fix: Increase the IPA concentration to 1 M[1]. The massive molar excess of the amine donor shifts the thermodynamic equilibrium toward the product. Additionally, ensure the reaction is run in an open-air shaker (with a breathable seal) to allow volatile acetone to evaporate, further driving Le Chatelier's principle.

Q: I am observing significant degradation of the starting material (ω-chloroketone) before cyclization occurs. What is the cause? A: The 3-chloro-4-fluorophenyl ring is highly electron-withdrawing, increasing the electrophilicity of the adjacent ketone. At higher pH (>8.5) or elevated temperatures, the ω-chloroketone can undergo premature hydrolysis or elimination[1]. Mechanistic Fix: Strictly buffer the system at pH 8.0 using 100 mM KPi buffer and cap the temperature at 37 °C[1]. Do not exceed 45 °C, as thermal degradation outpaces the enzymatic conversion rate[1].

Step-by-Step Protocol: Biocatalytic Cyclization

Self-Validating Step: The formation of a white precipitate (the tosylate salt) upon workup confirms successful cyclization and high amine purity[1].

  • Preparation: In a 50 mL reaction vessel, dissolve 4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one (50 mM) in DMSO (20% v/v final volume) to ensure solubility[1].

  • Enzyme Activation: Prepare a 100 mM potassium phosphate (KPi) buffer (pH 8.0) containing 1 M isopropylamine (IPA) and 1 mM pyridoxal 5'-phosphate (PLP)[1]. Adjust pH carefully with HCl.

  • Reaction Initiation: Add ATA-117 (10 mg/mL) to the aqueous buffer[1]. Combine with the DMSO substrate solution (Total volume: 20 mL).

  • Incubation: Incubate at 37 °C with orbital shaking at 700 rpm for 48 hours[2].

  • Workup & Validation: Quench with 10 M NaOH (to pH >12) and extract with MTBE (3 × 20 mL). Dry over Na₂SO₄. Add 1.1 equivalents of p-toluenesulfonic acid in ethanol to precipitate the target pyrrolidine as a tosylate salt[1].

Quantitative Data: Enzyme & Condition Optimization
Enzyme SystemTemperature (°C)Co-solventHPLC Yield (%)Enantiomeric Excess (ee %)
ATA-117-Rd63020% DMSO68>99.5 (R)
ATA-117-Rd63720% DMSO84>99.5 (R)
ATA-117-Rd64520% DMSO42 (Degradation)>99.5 (R)
PjSTA-R6-83720% DMSO79>99.0 (S)

Data summarized from transaminase optimization studies for bulky 2-aryl N-heterocycles[1].

Chemocatalytic Route: Iridium-Catalyzed Reductive Amination[2]

For laboratories lacking biocatalytic infrastructure, transition-metal catalysis offers a robust alternative. This involves the intramolecular reductive amination of an N-Boc protected aminoketone using an Iridium(I) catalyst[2].

FAQ & Troubleshooting

Q: The cyclization is successful, but my enantiomeric excess (ee) is below 80%. How can I improve stereoselectivity? A: The steric bulk and electronic properties of the 3-chloro-4-fluorophenyl group can disrupt the chiral pocket of standard ligands. Mechanistic Fix: Switch from standard phosphine ligands to a nonracemic (phosphinoethyl)ferrocenylphosphine or (R)-SEGPHOS[2]. The rigid bite angle of (R)-SEGPHOS tightly coordinates the Ir(I) center, forcing the cyclic imine intermediate to present only one face for hydride transfer during the hydrogenation step.

Q: The reaction stalls at the cyclic imine intermediate, yielding very little of the final pyrrolidine. Why isn't the reduction completing? A: Iridium catalysts are highly sensitive to oxidation and halide poisoning. The presence of trace water or oxygen will oxidize Ir(I) to inactive Ir(III) complexes. Furthermore, if the Boc-deprotection step was incomplete, the imine cannot fully form. Mechanistic Fix: Ensure the solvent (toluene/THF) is rigorously degassed via three freeze-pump-thaw cycles. Add a mild Lewis acid like Ti(Oi-Pr)₄ (0.5 equiv) to accelerate the imine formation and act as a water scavenger, ensuring the catalytic cycle remains active[2].

Step-by-Step Protocol: Asymmetric Reductive Amination

Self-Validating Step: Complete consumption of the ketone peak via TLC/LC-MS before hydrogen gas introduction ensures the imine intermediate is fully formed, preventing acyclic alcohol byproducts.

  • Deprotection & Imine Formation: Dissolve the N-Boc-amino ketone precursor (1.0 mmol) in dry toluene (5 mL). Add Ti(Oi-Pr)₄ (0.5 mmol) and DABCO (1.5 mmol)[2]. Stir at room temperature for 2 hours under an argon atmosphere to form the cyclic imine.

  • Catalyst Preparation: In a separate Schlenk tube, combine [Ir(cod)Cl]₂ (1.5 mol%), (R)-SEGPHOS (3.3 mol%), and KI (10 mol%) in dry THF (2 mL)[2]. Stir for 30 minutes to pre-form the active chiral complex.

  • Hydrogenation: Transfer the catalyst solution to the imine mixture. Purge the vessel with H₂ gas (3 cycles) and pressurize to 50 atm.

  • Reaction: Stir at 50 °C for 24 hours.

  • Workup: Vent the H₂ gas safely. Dilute with EtOAc, wash with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the 2-(3-chloro-4-fluorophenyl)pyrrolidine.

Quantitative Data: Catalyst & Additive Effects
Catalyst PrecursorChiral LigandAdditiveYield (%)ee (%)
[Ir(cod)Cl]₂(R)-BINAPNone4562
[Ir(cod)Cl]₂(R)-SEGPHOSNone6885
[Ir(cod)Cl]₂(R)-SEGPHOSTi(Oi-Pr)₄9296
[Ir(cod)Cl]₂(R)-SEGPHOSTi(Oi-Pr)₄ + KI9598

Data reflects the critical role of Lewis acids and iodide additives in stabilizing the transition state during intramolecular reductive amination[2].

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2023. URL:[Link]

  • Zinc-Catalyzed Asymmetric Hydrosilylation of Cyclic Imines: Synthesis of Chiral 2-Aryl-Substituted Pyrrolidines as Pharmaceutical Building Blocks. Advanced Synthesis & Catalysis, 2021, 363(5), 1317-1321. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 2-(3-Chloro-4-fluorophenyl)pyrrolidine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing purity bottlenecks during the scale-up and synthesis of 2-(3-Chloro-4-fluorophenyl)pyrrolidine.

The synthesis of this halogenated chiral amine typically involves the reduction of a 1-pyrroline intermediate or a direct reductive amination cascade. Due to the electron-deficient nature of the 3-chloro-4-fluorophenyl ring, the process is highly susceptible to chemoselectivity failures, most notably hydrodehalogenation and incomplete imine reduction. This guide provides field-proven causality analyses, self-validating protocols, and quantitative troubleshooting matrices to help you achieve >99% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a persistent M-34 impurity. What is causing this, and how do I eliminate it? A: An M-34 peak corresponds to the loss of the chlorine atom, indicating that hydrodehalogenation is occurring alongside your desired reduction. The C-Cl bond on an aromatic ring—especially one activated by a para-fluoro group—is highly susceptible to oxidative addition by transition metals. If you are using catalytic hydrogenation (e.g., Pd/C with H₂), the palladium inserts into the C-Cl bond, replacing it with hydrogen[1].

  • Causality-Driven Solution: Abandon standard Pd/C. Switch to a chemoselective hydride donor such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). These reagents are mild enough to reduce the iminium ion without attacking the aryl halide[2]. If flow hydrogenation is mandatory for your scale, utilize a sulfided Pt/C catalyst, which poisons the metal surface just enough to restrict hydrodehalogenation while permitting imine reduction[3].

Q2: The reaction stalls, leaving 10-15% of the unreacted 1-pyrroline intermediate (M-2 peak). Adding more reducing agent doesn't help. Why? A: Your reaction medium is likely not acidic enough. Hydride sources like NaBH(OAc)₃ and NaBH₃CN do not efficiently reduce neutral imines/pyrrolines. The nitrogen must first be protonated to form an iminium ion . This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C=N bond, making it highly electrophilic and susceptible to hydride attack[2].

  • Causality-Driven Solution: Adjust the reaction pH to 4.0–5.0 using glacial acetic acid (AcOH). This ensures continuous in-situ generation of the iminium ion, driving the equilibrium forward to complete conversion[4].

Q3: My chemical purity is 99%, but my enantiomeric excess (ee%) is only 85% after chiral resolution. How do I improve optical purity? A: A low ee% during classical resolution usually stems from co-precipitation of the undesired diastereomeric salt due to thermodynamic trapping or overly rapid cooling.

  • Causality-Driven Solution: Switch from a standard L-tartaric acid to a bulkier resolving agent like Di-p-toluoyl-D-tartaric acid (D-DTTA). The bulky para-toluoyl groups create a more rigid, sterically demanding crystal lattice that strictly excludes the mismatched enantiomer. Furthermore, implement a controlled cooling ramp (e.g., 0.5°C/min) rather than crash-cooling to ensure thermodynamic control over crystal nucleation.

Part 2: Pathway & Logic Visualizations

Pathway SM 1-Pyrroline Intermediate (C10H9ClF) Red Reduction Step (Hydride / H2) SM->Red Target Target Product This compound Red->Target Chemoselective Reduction Imp1 Impurity A: Des-chloro 2-(4-Fluorophenyl)pyrrolidine Red->Imp1 Over-reduction (Dehalogenation) Imp2 Impurity B: Unreacted 1-Pyrroline Red->Imp2 Incomplete Conversion

Fig 1. Reaction pathway showing chemoselective reduction vs. common impurity formation.

LogicTree Start Low Purity Detected (LC-MS / NMR) Check1 Is M-34 (Des-chloro) present >1%? Start->Check1 Yes1 Switch to milder hydride (e.g., NaBH(OAc)3) or lower Pd/C loading Check1->Yes1 Yes No1 Check for Unreacted SM (M-2 peak) Check1->No1 No Yes2 Increase equivalents of reducing agent or optimize pH (4-5) No1->Yes2 SM Present No2 Check Enantiomeric Excess (Chiral HPLC) No1->No2 SM Absent Yes3 Optimize Chiral Resolution (Tartaric Acid Salt) No2->Yes3 Low ee%

Fig 2. Decision tree for diagnosing and resolving low purity in pyrrolidine synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of 2-(3-Chloro-4-fluorophenyl)-1-pyrroline

This protocol is designed to achieve >99% conversion while actively suppressing the M-34 des-chloro impurity by utilizing a mild hydride source under tightly controlled pH conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(3-Chloro-4-fluorophenyl)-1-pyrroline in anhydrous Dichloromethane (DCM) (10 mL/g of substrate) under a nitrogen atmosphere.

  • pH Adjustment: Add 1.5 equivalents of glacial acetic acid (AcOH) dropwise at 0°C. Causality Note: This protonates the pyrroline, forming the highly reactive iminium species required for NaBH(OAc)₃ to function.

  • Hydride Addition: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 4 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, quench into 0.5 mL of saturated NaHCO₃, extract with 0.5 mL Ethyl Acetate, and analyze via LC-MS.

    • Pass Criteria: Unreacted pyrroline (M-2) must be <0.5%. Des-chloro impurity (M-34) must be <0.1%. Do not proceed to quench until these metrics are met.

  • Quench & Extraction: Once validated, quench the bulk reaction slowly with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the aqueous phase twice with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic amine.

Protocol B: Chiral Resolution via Tartaric Acid Salt Crystallization

To isolate the specific (R)- or (S)-enantiomer, diastereomeric salt formation is utilized.

Resolution Racemic Racemic Pyrrolidine (in Methanol) AddAcid Add L-(+)-Tartaric Acid (0.5 - 1.0 eq) Racemic->AddAcid Heat Heat to Reflux (65°C, 1 hr) AddAcid->Heat Cool Cool to 5°C (Crystallization) Heat->Cool Filter Filtration Cool->Filter Solid Solid: (R)-Enantiomer Salt (>95% ee) Filter->Solid Retentate Mother Mother Liquor: (S)-Enantiomer (Enriched) Filter->Mother Filtrate

Fig 3. Chiral resolution workflow isolating the (R)-enantiomer via tartaric acid crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude racemic this compound in Methanol (8 mL/g).

  • Salt Formation: Add 0.5 equivalents of Di-p-toluoyl-D-tartaric acid (D-DTTA). Heat the mixture to reflux (65°C) until a homogeneous solution is achieved.

  • Controlled Crystallization: Cool the solution at a strict rate of 0.5°C/min down to 5°C. Causality Note: Rapid cooling traps the mismatched enantiomer in the crystal lattice. Slow cooling ensures thermodynamic selection of the least soluble diastereomer.

  • Filtration & Wash: Filter the resulting crystals and wash with ice-cold Methanol (1 mL/g).

  • Free-Basing: Suspend the solid in water, basify to pH 10 with 2M NaOH, and extract with MTBE to liberate the enantiopure free amine.

Part 4: Quantitative Data Summaries

Table 1: Reducing Agent Comparison (Yield vs. Hydrodehalogenation) Data reflects the reduction of 2-(3-Chloro-4-fluorophenyl)-1-pyrroline at 25°C.

Reducing Agent / CatalystReaction MediumTarget Product Yield (%)Des-chloro Impurity (%)Unreacted SM (%)Recommendation
Pd/C (10%) + H₂ Methanol42%56% <1%❌ Avoid (Severe Dehalogenation)
Pt/C (5%, Sulfided) + H₂ Methanol / Flow89%<2%4%⚠️ Acceptable for Flow Chemistry
NaBH₄ Methanol78%<1%15%⚠️ Prone to stalling
NaBH₃CN Methanol / pH 592%<0.1%<1%✅ Excellent (Toxic byproducts)
NaBH(OAc)₃ DCM / AcOH96% <0.1% <0.5% 🌟 Optimal (Safe & Chemoselective)

Table 2: Chiral Resolving Agents and Enantiomeric Excess (ee%) Outcomes Data reflects single-pass crystallization in Methanol.

Resolving AgentEquivalentsCooling RateDiastereomeric Salt YieldEnantiomeric Excess (ee%)
L-(+)-Tartaric Acid1.0 eqCrash cool (Ice)48%72%
L-(+)-Tartaric Acid1.0 eq0.5°C / min42%88%
Di-p-toluoyl-D-tartaric acid 0.5 eq0.5°C / min39% >98%

Part 5: References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]

  • A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction Source: ChemRxiv URL:[Link]

  • Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation Source: RSC Advances / ResearchGate URL:[Link]

Sources

Removing impurities from 2-(3-Chloro-4-fluorophenyl)pyrrolidine samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Executive Summary

You are likely working with This compound , a critical intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) or similar CNS-active agents.[1] The specific halogenation pattern (3-Cl, 4-F) imparts metabolic stability and lipophilicity, but it also creates unique purification challenges.[1] The free base is prone to forming viscous oils ("gums") rather than solids, and the secondary amine moiety interacts strongly with silanols during chromatography.

This guide moves beyond standard textbook procedures to address the specific physicochemical behaviors of this halogenated aryl-pyrrolidine.

Module 1: The "Sticky Oil" Problem (Solidification & Salt Formation)

User Issue: "My free base product is a dark, viscous oil that won't crystallize, even after high-vacuum drying. How do I handle this?"

Technical Insight: The free base of this compound relies on weak Van der Waals forces for lattice packing.[1] The rotational freedom of the pyrrolidine ring, combined with the lipophilic halogenated phenyl group, often disrupts crystallization, leading to a supercooled liquid (oil). To purify this, you must disrupt the lattice energy thermodynamics by forming a salt.

The Solution: Hydrochloric Acid Salt Formation Converting the amine to its hydrochloride salt (HCl) increases the melting point and allows for recrystallization, which is far superior to distillation for removing heavy organic impurities.

Protocol: Controlled Precipitation

  • Dissolution: Dissolve your crude oil in a minimum volume of anhydrous Diethyl Ether (

    
    ) or Methyl tert-Butyl Ether (MTBE).[1]
    
    • Why: The free base is soluble here, but the HCl salt is generally insoluble.

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in

    
     (or 4M HCl in Dioxane) with vigorous stirring.
    
    • Target: pH 2-3 (Check with wet pH paper).[1]

  • Observation: A white to off-white precipitate should form immediately.[1]

  • Troubleshooting "Gumping": If the salt oils out instead of precipitating:

    • Cause: Solvent is too polar or contains water.[1]

    • Fix: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous

      
       or Hexanes. Sonication can induce nucleation.[1]
      

Visualization: Salt Formation Workflow

SaltFormation Crude Crude Free Base (Oil) Solvent Dissolve in Anhydrous Et2O/MTBE Crude->Solvent Acid Add HCl (Ether/Dioxane) at 0°C Solvent->Acid Check Check State Acid->Check Solid White Precipitate Check->Solid Success Gum Oiling/Gumping Check->Gum Failure Filter Filter & Wash (Cold Ether) Solid->Filter Triturate Triturate with Hexanes/Sonication Gum->Triturate Triturate->Check

Caption: Logical workflow for converting the oily free base into a manipulatable solid salt.

Module 2: Chemical Impurity Removal (Acid-Base Extraction)

User Issue: "I have residual starting material (likely 3-chloro-4-fluorobenzaldehyde or styrene derivatives) contaminating my amine."

Technical Insight: Because your product is a secondary amine (


), it can be reversibly ionized.[1] Neutral impurities (aldehydes, styrenes, halides) cannot.[1] We utilize this "pH Swing" to wash away impurities while the product is protected in the aqueous phase.

The Self-Validating Protocol:

StepActionPhase Location of ProductImpurities Removed
1 Dissolve crude in DCM.OrganicN/A
2 Extract with 1M HCl (aq).[1]Aqueous (as cation)Neutral organics stay in DCM.
3 Validation: TLC the DCM layer.N/AIf UV active spots exist, you successfully removed impurities.
4 Basify aqueous layer (pH > 12) with NaOH.[1]Organic (precipitates as oil)Inorganic salts stay in water.[1]
5 Extract with DCM, Dry (

), Evaporate.
OrganicWater-soluble impurities.[1]

Critical Note: The 3-Cl, 4-F substitution makes the phenyl ring electron-poor.[1] While this doesn't destroy basicity, it makes the amine slightly less basic than unsubstituted phenylpyrrolidine. Ensure your pH adjustments are aggressive (pH < 2 for salt, pH > 12 for free base) to ensure 100% conversion.[1]

Module 3: Enantiomeric Purity (Chiral Resolution)

User Issue: "I synthesized the racemate, but I need the (S)-enantiomer. How do I separate them without expensive chiral prep-HPLC?"

Technical Insight: Chiral resolution via diastereomeric salt formation is the industry standard for amines. Tartaric acid derivatives are most effective for phenylpyrrolidines because the distance between the acid protons matches the steric bulk of the pyrrolidine ring.

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid: Inexpensive, first attempt.[1]

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA): High success rate for aryl-pyrrolidines due to

    
     stacking interactions between the toluoyl groups and your chloro-fluoro-phenyl ring.[1]
    

Protocol:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral acid.[2]

  • Solvent System: Ethanol (95%) or Methanol/Acetone mixtures.[1]

  • Process: Dissolve racemate and acid separately in hot solvent. Mix. Allow to cool very slowly to room temperature, then refrigerate.

  • Recrystallization: The first crop of crystals will be enriched. Recrystallize this solid 1-2 times to achieve

    
     ee.
    

Module 4: Chromatography Troubleshooting (Tailing)

User Issue: "My compound streaks/tails badly on silica gel, making separation from impurities impossible."

Technical Insight: Secondary amines interact with acidic silanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) groups on the silica surface via hydrogen bonding and ionic interactions.[1] This causes "tailing" (peak broadening).[1]

The Fix: Mobile Phase Modifiers You must "mask" the silanol sites with a stronger base that doesn't interfere with your isolation.

Solvent System Recommendations:

ModifierConcentrationProsCons
Triethylamine (TEA) 1-2% v/vStandard, effective.[1][3]High boiling point, requires thorough drying.[1]
Ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1% (in MeOH)Excellent for polar amines.[1]Can be difficult to reproduce concentration.[1][4][5]
DCM/MeOH/NH4OH 90:9:1"The Magic Mixture" for polar amines.Immiscible if ratios are off.[1]

Diagram: Silanol Interaction Mechanism

SilanolBlocking cluster_0 Column Environment Silica Acidic Silica Surface (Si-OH) Amine Your Amine Product Amine->Silica Blocked by TEA Elution Elution Amine->Elution Elutes Cleanly TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Shields Surface)

Caption: The modifier (TEA) outcompetes the product for binding sites, allowing the product to elute as a sharp band.

References

  • Organic Syntheses. (2023). Synthesis of 2-Phenylpyrrolidine Derivatives. Organic Syntheses, Coll. Vol. 9. Link[1]

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Link

  • Journal of Chromatographic Science. (1990). Troubleshooting in Chromatography: Analysis of Strongly Basic Amines. Oxford Academic.[1] Link

  • Onyx Scientific. (2025).[1] Chiral Resolution Screening & Salt Selection Guide. Link

  • Mettler Toledo. (2025).[1] Recrystallization Guide: Process, Procedure, Solvents. Link

Sources

Technical Support Center: Chiral Separation of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the enantiomeric resolution of 2-(3-Chloro-4-fluorophenyl)pyrrolidine .

As a halogenated chiral secondary amine, this molecule presents specific chromatographic challenges, most notably severe peak tailing and unpredictable chiral recognition. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust analytical and preparative workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my this compound peaks exhibit severe tailing on polysaccharide-based chiral columns, and how do I fix it?

The Causality: this compound is a basic secondary amine. Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak® AD-H or Chiralcel® OD-H, are coated or immobilized on a silica gel support. Even highly deactivated silica contains residual free silanols (


), which are mildly acidic. The basic pyrrolidine nitrogen engages in strong, secondary ion-exchange and hydrogen-bonding interactions with these silanols, causing the analyte to stick to the column and elute with a broad, asymmetric tail[1].

The Solution: You must dynamically mask these active sites. Add a basic modifier—typically 0.1% to 0.2% (v/v) Diethylamine (DEA) or Triethylamine (TEA)—to your mobile phase[2]. DEA competitively binds to the acidic silanol sites, preventing the pyrrolidine analyte from interacting with the silica backbone. This forces the analyte to interact exclusively with the chiral selector (the polysaccharide carbamate network), resulting in sharp, symmetrical peaks and improved resolution (


).
Q2: I cannot achieve baseline resolution ( ) using direct HPLC. What alternative strategies exist?

The Causality: Direct chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP[1]. If the steric bulk or electronic distribution of the 3-chloro-4-fluorophenyl ring does not sufficiently differentiate the transient complexes, co-elution occurs.

The Solution: Transition to an indirect chiral separation strategy via pre-column derivatization. By reacting the racemic pyrrolidine with an optically pure Chiral Derivatizing Agent (CDA) such as (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) , you covalently convert the enantiomers into stable diastereomers[3][4]. Because diastereomers have distinct physical and chemical properties, they can be easily separated on standard, high-efficiency achiral columns (e.g., C18 for LC, or DB-5 for GC-MS)[5].

Q3: For preparative scale-up, should I use Normal-Phase HPLC or Supercritical Fluid Chromatography (SFC)?

The Causality: Normal-phase HPLC (e.g., Hexane/Isopropanol) suffers from high solvent viscosity, which limits flow rates and exacerbates the slow mass transfer typical of bulky chiral molecules. Furthermore, recovering the purified enantiomer from large volumes of hexane is energy-intensive.

The Solution: Chiral SFC is highly recommended. Supercritical


 has liquid-like density but gas-like viscosity and diffusivity. This allows for flow rates 3–5 times faster than HPLC without exceeding pressure limits, resulting in sharper peaks and faster run times[6][7]. Post-purification, the 

depressurizes and evaporates instantly, leaving the purified enantiomer in a small volume of the co-solvent (e.g., methanol), drastically simplifying downstream recovery.

Part 2: Data Presentation & Method Comparison

Table 1: Troubleshooting Matrix for Pyrrolidine Chiral Separation
SymptomPrimary CauseMechanistic InterventionTarget Metric
Severe Peak Tailing Secondary amine interaction with silica silanols.Add 0.1% DEA or 0.1% Ethanolamine to mobile phase.Tailing Factor (

) < 1.2
Co-elution / Low

Poor chiral recognition; mobile phase too strong.Switch CSP (Amylose vs. Cellulose); decrease polar modifier (e.g., IPA) by 5-10%.Resolution (

) > 1.5
Long Retention Times Mobile phase too weak; high affinity for CSP.Increase temperature (e.g., to 35°C) or increase polar co-solvent concentration.

(Capacity factor) 2.0 - 10.0
No Separation (Direct) Analyte lacks necessary interaction points for CSP.Switch to indirect separation via L-TPC derivatization on achiral GC/LC.Baseline separation of diastereomers
Table 2: Comparison of Direct vs. Indirect Separation Strategies
ParameterDirect Chiral SFCIndirect Chiral GC-MS (L-TPC)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Achiral 5% Phenyl-methylpolysiloxane
Mobile Phase / Carrier

/ Methanol + 0.1% DEA
Helium (1.0 mL/min)
Sample Prep Time Minimal (Dilute & Shoot)High (Derivatization, Extraction)
Best Use Case Preparative scale-up, rapid screeningTrace analytical quantification (e.g., biofluids)

Part 3: Experimental Protocols

Protocol 1: Direct Chiral SFC Method (Analytical to Preparative)

This protocol is self-validating: successful execution is confirmed by a Tailing Factor (


) < 1.2 and 

> 1.5.
  • Sample Preparation: Dissolve racemic this compound in pure Methanol to a concentration of 2.0 mg/mL.

  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralpak® AD-H or Lux® Amylose-1, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Component A: Instrument-grade Supercritical

      
      .
      
    • Component B (Co-solvent): Methanol containing 0.2% (v/v) Diethylamine (DEA) . Critical Step: Do not omit DEA, or baseline resolution will fail due to tailing.

  • Chromatographic Conditions:

    • Isocratic Gradient: 80% A / 20% B

    • Flow Rate: 3.0 mL/min

    • Backpressure (ABPR): 120 bar

    • Column Temperature: 35 °C

    • Detection: UV at 220 nm and 254 nm.

  • System Suitability Check: Inject 5 µL. Calculate

    
    . If 
    
    
    
    < 1.5, decrease Component B to 15% to increase retention and enantioselectivity.
Protocol 2: Indirect Chiral GC-MS Method via L-TPC Derivatization

Use this method when chiral columns are unavailable or when analyzing trace amounts in complex matrices.

  • Reagent Preparation: Prepare a 0.1 M solution of (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) in anhydrous dichloromethane (DCM)[5].

  • Derivatization Reaction:

    • Transfer 100 µL of the pyrrolidine sample (1 mg/mL in DCM) to a glass reaction vial.

    • Add 50 µL of the L-TPC reagent and 10 µL of Triethylamine (as an acid scavenger).

    • Cap tightly and incubate at 60 °C for 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 200 µL of 1M HCl to quench the reaction and remove unreacted basic amines. Extract the organic (DCM) layer containing the neutral diastereomeric amides.

  • GC-MS Analysis:

    • Column: Ultra-Inert DB-5MS (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet at 250 °C.

    • Oven Program: 100 °C (hold 1 min), ramp at 2 °C/min to 280 °C (hold 5 min). Note: A slow heating rate is critical for resolving the diastereomers[5].

    • Detection: Mass Spectrometry in Negative Chemical Ionization (NCI) mode for maximum sensitivity.

Part 4: Visualizations

Diagram 1: Mechanism of Peak Tailing and Additive Intervention

This diagram illustrates the causality behind peak tailing and how DEA competitively masks active silanol sites.

G A Chiral Stationary Phase (Silica Support) B Free Silanols (Si-OH) Acidic Sites A->B C This compound (Basic Secondary Amine) B->C Secondary Interaction D Strong Ion-Exchange Interaction Result: Severe Peak Tailing C->D Causes E Add 0.1% Diethylamine (DEA) to Mobile Phase D->E Troubleshooting Intervention F DEA Competitively Binds Silanols Result: Sharp, Symmetrical Peaks E->F Mechanism F->B Masks Active Sites

Caption: Mechanism of secondary silanol interactions causing peak tailing and the corrective action of DEA.

Diagram 2: Workflow for Chiral Separation Strategy Selection

A decision tree for selecting the optimal separation strategy based on project needs.

Workflow Start Racemic this compound Direct Direct Separation (Chiral Column) Start->Direct Preferred Indirect Indirect Separation (Derivatization) Start->Indirect Alt/Analytical HPLC Chiral HPLC (e.g., Chiralpak AD-H) Hexane/IPA/DEA Direct->HPLC Standard SFC Chiral SFC (e.g., Lux Cellulose-1) CO2/MeOH/DEA Direct->SFC High Throughput/ Preparative Deriv React with L-TPC (Chiral Derivatizing Agent) Indirect->Deriv Achiral Achiral Separation (C18 LC or DB-5 GC) Deriv->Achiral Diastereomers Formed

Caption: Decision matrix for selecting direct (HPLC/SFC) vs. indirect (L-TPC derivatization) chiral separation.

References

  • chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Available at:[Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect. Available at:[Link]

  • Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. PMC (NIH). Available at:[Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at:[Link]

  • Simultaneous Quantitative Determination of Synthetic Cathinone En. Longdom Publishing. Available at: [Link]

  • Chiral Recognition in Separation Methods. National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Solubility, Formulation, and Stability of Halogenated Pyrrolidines.[1][2]

Welcome to the Knowledge Base

You are likely here because 2-(3-Chloro-4-fluorophenyl)pyrrolidine (henceforth referred to as 2-CFP ) is behaving like a typical lipophilic secondary amine: it dissolves well in organic solvents but "crashes out," forms gums, or oils out upon contact with neutral aqueous buffers.[1][2][3]

This guide is not a generic list of instructions. It is a root-cause analysis of why this specific molecule fails in solution and how to force it to cooperate using principles of physical organic chemistry.

Compound Profile & Physicochemical Reality
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~199.65 g/mol Small molecule, fragment-like.[1][2][3]
LogP (Calc) ~2.5 - 2.8Moderately lipophilic.[2][3] Prefers organic phases.
pKa (Pyrrolidine N) ~9.0 - 9.3Critical: At pH 7.4, it is >95% protonated (charged).[1][2][3]
Physical State Oil / Low-MP SolidProne to "oiling out" rather than crystallizing.[1][2][3]
H-Bond Donors 1 (NH)Limited water interaction as a free base.[1][2][3]

Ticket #001: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: You are experiencing "The Kinetic Solubility Trap." When you dilute a DMSO stock of 2-CFP into an aqueous buffer (like PBS at pH 7.4), you trigger a competition between water-DMSO hydration and water-drug repulsion.[1][2][3]

The Mechanism: DMSO is hygroscopic.[1][2][3] Upon mixing with water, DMSO molecules preferentially hydrate water molecules (forming DMSO


2H

O clusters).[1][2] This strips the "solvation shell" away from your lipophilic drug molecules.[2] Since 2-CFP is hydrophobic (LogP ~2.5), the exposed molecules aggregate instantly to minimize surface area exposed to water.[1][2] Because 2-CFP has a low melting point, it often forms liquid droplets (emulsion) rather than a solid precipitate, which is harder to redissolve.[1][2]
The Solution: Step-Down Dilution & pH Control[1][2]

Do not add the buffer directly to the DMSO stock.[2] Use this intermediate dilution protocol.

Protocol: The "Step-Down" Method
  • Prepare Stock: Dissolve 2-CFP in pure DMSO at 20 mM .

  • Intermediate Step (Crucial): Dilute this stock 1:10 into 0.1 N HCl (not PBS).

    • Why? The pKa of the pyrrolidine nitrogen is ~9.[2]3. In 0.1 N HCl (pH ~1), the amine is fully protonated (

      
      ).[2] The ionic species is highly soluble in water.[2]
      
  • Final Dilution: Dilute the acidic intermediate into your final assay buffer (e.g., PBS).

    • Note: Ensure the buffering capacity of your PBS is strong enough to neutralize the small amount of acid, or adjust the final pH.

Visualizing the Failure Mode:

DMSO_Crash Stock 2-CFP in DMSO (Solvated by DMSO) Interaction DMSO abandons Drug to bond with Water (Exothermic) Stock->Interaction Dilution Water Add Aqueous Buffer (Water) Water->Interaction Result Drug Aggregation (Oiling Out) Interaction->Result Hydrophobic Effect

Figure 1: The mechanism of precipitation during DMSO-to-water dilution.[1][2][3] DMSO prefers water over the lipophilic drug, leaving the drug to aggregate.

Ticket #002: "I need a solid form, but the free base is a sticky gum."

Diagnosis: The free base of 2-CFP relies on weak Van der Waals forces for its lattice energy, which are easily overcome by thermal energy (hence the low melting point/oil state). You need to increase the lattice energy by forming a salt.[2]

The Mechanism: Creating a salt introduces ionic bonds into the crystal lattice.[2][4] This raises the melting point (turning the oil into a solid) and drastically improves aqueous solubility (


).[2]
The Solution: Salt Screening Decision Matrix

For a secondary amine like 2-CFP, not all acids work.[1][2] You need a counterion that matches the lipophilicity and pKa requirements.[2][4][5]

CounterionTypeRecommendationWhy?
Hydrochloride (HCl) InorganicFirst Choice High lattice energy, usually crystallizes well.[1][2][3] Physiological common ion.[1][2]
Tartrate (L-Tartaric) OrganicSecond Choice Good for breaking "oils."[1][2][3] The hydroxyl groups on tartrate aid water solubility.[2]
Mesylate OrganicAlternative Often produces very high solubility, but can be hygroscopic.[1][2][3]
Fumarate OrganicAvoid Often leads to lower solubility due to tight crystal packing (Brick Dust).[1][2][3]
Protocol: Micro-Scale Salt Formation (HCl)
  • Dissolve 100 mg of 2-CFP (Free Base) in 0.5 mL of Diethyl Ether or Ethyl Acetate .[1][2][3]

  • Cool the solution to 0°C on ice.

  • Dropwise add 2.0 equivalents of 4M HCl in Dioxane (or ethereal HCl).

  • Observation: A white precipitate should form immediately.[1][2]

  • Workup: Centrifuge, decant the solvent, and wash the pellet with cold ether to remove excess acid. Dry under vacuum.[1][2][3]

Ticket #003: "How do I formulate this for in vivo (IP/PO) studies?"

Diagnosis: You cannot inject DMSO (toxicity) or pure HCl (tissue damage).[1][2] You need a buffered system that maintains the drug in solution at a tolerable pH.[2]

The Challenge: At pH 7.4 (blood/tissue pH), the solubility of 2-CFP drops as the equilibrium shifts toward the uncharged free base. If the concentration exceeds the intrinsic solubility (


), it will precipitate in the syringe or the peritoneum.
The Solution: Cyclodextrin Complexation[6][7]

Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2][3][6][7] This molecule forms a "donut" shape; the lipophilic phenyl ring of 2-CFP sits inside the hydrophobic cavity, while the hydrophilic outer shell interacts with the buffer.
Protocol: 20% HP-

-CD Formulation
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in 100 mM Citrate Buffer (pH 4.0 - 5.0).[1][2][3]
    
    • Note: Keeping the pH slightly acidic (4-5) helps solubility significantly compared to pH 7.4, and is generally well-tolerated for IP/PO.[1][2]

  • Drug Addition: Add the 2-CFP HCl salt (from Ticket #002) to the vehicle.

  • Processing: Vortex and sonicate for 20 minutes at room temperature.

    • Visual Check: The solution should be clear. If hazy, filter through a 0.22

      
      m PVDF filter (do not use nylon, which binds drugs).
      

Decision Logic for Formulation:

Formulation_Tree Start Start: 2-CFP Formulation Route Select Route Start->Route IV IV Injection Route->IV PO Oral Gavage (PO) Route->PO IV_Sol Use 10% HP-beta-CD in Saline (pH 4.5) IV->IV_Sol PO_Sol Use 0.5% Methylcellulose (Suspension) or 20% HP-beta-CD PO->PO_Sol

Figure 2: Decision tree for selecting the appropriate vehicle based on administration route.

Frequently Asked Questions (FAQ)

Q: Can I just use 100% DMSO and inject a small volume? A: Technically yes, but biologically risky.[1][2] DMSO causes local cytotoxicity, histamine release, and can precipitate the drug upon contact with interstitial fluid (the "DMSO shock"). For reliable PK data, avoid >5% DMSO final concentration.[1][2]

Q: Why does my solution turn yellow over time? A: Secondary amines are prone to oxidation (N-oxide formation) or reaction with trace impurities in solvents.[1][2][3] Store your stock solutions at -20°C under argon. The yellowing often indicates trace degradation, though <1% degradation can cause visible color change.

Q: I calculated the LogP as 2.5, but it behaves like it's 5.0. Why? A: The fluorine atom.[1][2][3] While fluorine is small, it induces strong dipole moments and changes the "lipophilicity distribution" of the phenyl ring. Furthermore, if your buffer contains chloride ions (like PBS), the "Common Ion Effect" can suppress the solubility of the HCl salt form, making it appear less soluble than predicted.

References

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][5][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility and pKa).

Sources

Minimizing degradation of 2-(3-Chloro-4-fluorophenyl)pyrrolidine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3-Chloro-4-fluorophenyl)pyrrolidine . As a secondary amine containing a halogenated aromatic system, this compound presents unique handling and storage challenges. Degradation in such molecules is rarely a single-pathway event; it is a synergistic cascade triggered by atmospheric exposure.

This guide provides an authoritative breakdown of the chemical causality behind degradation, troubleshooting steps, and self-validating protocols to ensure the long-term integrity of your compound.

The Chemical Causality of Degradation (The "Why")

To effectively store this compound, you must first understand its inherent structural vulnerabilities. As a Senior Application Scientist, I cannot stress enough that simply "putting it in the fridge" is insufficient without addressing the chemical triggers.

  • Nucleophilic Vulnerability (CO₂ & O₂ Susceptibility): The pyrrolidine ring contains a highly reactive secondary amine. In the presence of atmospheric carbon dioxide, the nucleophilic nitrogen undergoes a reversible attack to form carbamic acid, which rapidly dimerizes into a stable carbamate salt[1]. Furthermore, exposure to oxygen initiates oxidative degradation. This process proceeds via hydrogen abstraction at the alpha-carbon, leading to C-N bond cleavage, N-oxide formation, or the generation of lactams[2]. The co-presence of CO₂ and O₂ can actually accelerate this C-N cleavage pathway, leading to rapid loss of potency[1].

  • Photolytic Vulnerability (UV-Induced Dehalogenation): The 3-chloro-4-fluorophenyl moiety is highly sensitive to ultraviolet (UV) radiation. The carbon-chlorine (C-Cl) bond has a relatively low bond dissociation energy. Upon exposure to ambient or artificial UV light, it undergoes homolytic cleavage (photodehalogenation), generating highly reactive aryl radicals and hydrochloric acid (HCl) byproducts[3]. These radicals can further polymerize or abstract hydrogen from neighboring molecules, leading to complex, intractable mixtures[4].

Mechanisms Target 2-(3-Chloro-4-fluorophenyl) pyrrolidine Deg1 Oxidative Cleavage (N-Oxides / Lactams) Target->Deg1 O2 Exposure (Radical Abstraction) Deg2 Carbamate Formation (Insoluble Crust) Target->Deg2 CO2 Exposure (Nucleophilic Attack) Deg3 Photodehalogenation (Aryl Radicals) Target->Deg3 UV Radiation (Homolytic Cleavage)

Causality of this compound degradation via environmental triggers.

Troubleshooting Guide & Quantitative Markers

When degradation occurs, it leaves distinct analytical signatures. Use this table to diagnose the root cause of your compound's instability.

Degradation PathwayAnalytical Marker (LC-MS / NMR / pH)Typical Reaction TimeframePrimary Cause
Carbamate Formation Mass +44 Da; Insolubility in hexanesRapid (Significant conversion in <3h)Atmospheric CO₂ / O₂ exposure
Oxidative Cleavage M+16 (N-oxide); M+14 (Lactam)Weeks (Accelerated by trace metals)Oxygen exposure / C-N bond cleavage
Photodehalogenation M-34 (Loss of Cl); pH drop (HCl release)Minutes to Hours under direct UVUV radiation (Homolytic C-Cl cleavage)
Frequently Asked Questions (FAQs)

Q: Why did my compound form a white, insoluble crust after being left on the benchtop? A: Secondary amines readily absorb atmospheric carbon dioxide to form polar carbamate salts. This drastically reduces their solubility in non-polar solvents. Corrective Action: To recover the free base, partition the degraded material between an organic solvent (e.g., Ethyl Acetate) and a mild aqueous base (e.g., 1M NaOH), then extract, dry over Na₂SO₄, and concentrate.

Q: Can I store the free base in a standard clear glass vial? A: No. Clear glass offers zero protection against UV-induced photodehalogenation. The C-Cl bond will undergo homolytic cleavage, releasing HCl and forming aryl radicals[3]. Always use amber glass vials and handle the compound under low-light conditions.

Q: Is the HCl salt form less susceptible to degradation than the free base? A: Yes, significantly. Protonation of the pyrrolidine nitrogen ties up the lone pair, completely halting CO₂ absorption and drastically increasing the activation energy required for oxidative C-N cleavage. If your downstream assays permit, always store the compound as a hydrochloride salt.

Self-Validating Experimental Protocols

Protocol A: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage

Causality: Converting the free base to a salt is the most robust way to protect the nucleophilic amine from atmospheric degradation.

  • Dissolution: Dissolve the this compound free base in anhydrous diethyl ether or MTBE (approx. 10 mL per gram of compound).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of anhydrous ethereal HCl (e.g., 2M in ether) dropwise under continuous stirring.

  • Precipitation: Stir for 30 minutes to ensure complete precipitation of the white HCl salt.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen. Wash the filter cake with cold anhydrous ether.

  • Drying: Dry the solid under high vacuum (<0.1 mbar) for 12 hours to remove residual solvent. Self-Validation Check: The resulting salt should be freely soluble in water or methanol, but completely insoluble in hexanes. A pH check of a 1% aqueous solution should yield a slightly acidic pH (approx. 4-5).

Protocol B: Inert Storage & Aliquoting Workflow

Causality: Minimizing headspace volume and replacing reactive atmospheric gases with an inert, heavy gas (Argon) prevents both oxidation and carbamate formation.

  • Pre-weighing: Calculate the exact amounts needed for your upcoming experiments to avoid repeated freeze-thaw and atmospheric exposure cycles.

  • Aliquoting: Transfer the compound (free base or salt) into pre-dried, amber glass vials.

  • Headspace Purging: Insert a gentle stream of Argon gas into the vial for 15-20 seconds. Argon is heavier than air and will displace O₂ and CO₂ at the bottom of the vial.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal with Parafilm.

  • Storage: Place the vials in a secondary container with a desiccant pack (e.g., Drierite) and store at -20°C.

Workflow Step1 1. Receive Free Base Decision Long-term Storage? Step1->Decision Step2 2. Convert to HCl Salt Decision->Step2 Yes Step3 3. Aliquot into Amber Vials Decision->Step3 No Step2->Step3 Step4 4. Purge with Argon Gas Step3->Step4 Step5 5. Seal with PTFE Caps Step4->Step5 Step6 6. Store at -20°C over Desiccant Step5->Step6

Step-by-step workflow for the aliquoting and inert storage of pyrrolidine derivatives.

References

1.[2] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. 2.[1] Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. ACS Publications. 3.[3] Mechanisms of UV photodegradation on performance of a subsequent biofilter treating gaseous chlorobenzene. ResearchGate. 4.[4] Photocatalytic degradation of chlorobenzene using solar and artificial UV radiation. Journal of Chemical Technology and Biotechnology.

Sources

Technical Support Center: Manufacturing 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up manufacturing of 2-(3-Chloro-4-fluorophenyl)pyrrolidine. This resource is designed to provide practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to assist you in navigating the complexities of transitioning this synthesis from the laboratory to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your process development.

I. Foundational Synthetic Strategies and Initial Scale-Up Considerations

The synthesis of 2-arylpyrrolidines, such as this compound, is a well-established area of organic chemistry, with several viable synthetic routes. The choice of strategy at the manufacturing scale is often a balance between cost, efficiency, stereocontrol, and safety. Below, we discuss the primary synthetic approaches and their inherent scale-up challenges.

Diagram: Synthetic Pathways to 2-Arylpyrrolidines

cluster_start Starting Materials cluster_methods Key Synthetic Transformations cluster_product Target Molecule gamma_halo_ketone γ-Halo Ketone / Imine grignard Grignard Reagent Addition gamma_halo_ketone->grignard Asymmetric Synthesis pyrrolin Pyrroline Derivative pyrrolin->grignard Nucleophilic Addition omega_chloro_ketone ω-Chloro Ketone reductive_amination Intramolecular Reductive Amination omega_chloro_ketone->reductive_amination Cyclization biocatalysis Transaminase-Triggered Cyclization omega_chloro_ketone->biocatalysis Enantioselective Synthesis target This compound grignard->target reductive_amination->target biocatalysis->target

Caption: Key synthetic routes to 2-arylpyrrolidines.

Frequently Asked Questions (FAQs) - General Strategy

Q1: What are the most common synthetic routes for producing this compound, and what are their primary pros and cons for scale-up?

A1: The three most prevalent routes are:

  • Asymmetric Synthesis via Grignard Reagent Addition: This often involves the addition of a (3-Chloro-4-fluorophenyl)magnesium halide to a chiral imine derivative, such as one derived from a sulfinamide.[1][2][3]

    • Pros: Can achieve high diastereoselectivity and enantioselectivity. The starting materials are generally accessible.

    • Cons for Scale-up: Grignard reactions can be highly exothermic and require strict control of moisture. The use of stoichiometric chiral auxiliaries, while effective, can be expensive and generate significant waste, complicating product purification and increasing costs.

  • Intramolecular Reductive Amination: This approach typically starts with an ω-chloro or other suitably functionalized ketone, which undergoes cyclization with an amine source, followed by reduction of the resulting imine.[4][5]

    • Pros: Often a one-pot or two-step process, which is advantageous for manufacturing. Can be rendered asymmetric through the use of chiral catalysts.

    • Cons for Scale-up: Catalyst selection is critical. Homogeneous catalysts can be difficult to remove, while heterogeneous catalysts may have lower activity. Side reactions, such as intermolecular reactions, can occur at higher concentrations.

  • Biocatalytic Approaches (e.g., Transaminase-Triggered Cyclization): This method utilizes enzymes, such as transaminases, to asymmetrically synthesize the pyrrolidine ring from an appropriate ω-chloro ketone.[4][6]

    • Pros: Highly enantioselective, operates under mild conditions (room temperature, aqueous media), and is environmentally friendly.

    • Cons for Scale-up: Enzyme stability, activity, and cost can be limiting factors. Substrate loading may be low, requiring large reactor volumes. Non-enzymatic side reactions like hydrolysis of the starting material can compete with the desired transformation.[6]

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Low Yield and Incomplete Conversion

Q2: We are observing a significant drop in yield and incomplete conversion of our starting materials when moving from a 1L to a 50L reactor. What are the likely causes?

A2: This is a common issue in process scale-up. The primary culprits are often related to mass and heat transfer.

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high substrate concentration, which can promote side reactions or, conversely, areas where the catalyst concentration is too low, resulting in incomplete conversion.

    • Troubleshooting:

      • Agitator Design and Speed: Ensure the agitator (impeller type, size, and position) is appropriate for the reactor geometry and reaction viscosity. You may need to increase the agitation speed, but be mindful of shear-sensitive components.

      • Baffling: Proper baffling is crucial to prevent vortex formation and ensure good top-to-bottom mixing.

      • Reagent Addition: Consider subsurface addition of critical reagents to ensure they are rapidly dispersed into the bulk of the reaction mixture.

  • Heat Transfer Issues: Exothermic reactions that are easily controlled in the lab with an ice bath can become problematic at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.

    • Troubleshooting:

      • Jacket Temperature: You may need to set the reactor jacket temperature significantly lower than the desired internal temperature to compensate for the heat generated by the reaction.

      • Controlled Addition: Add exothermic reagents slowly and at a controlled rate to manage the heat evolution.

      • Solvent Choice: A higher-boiling solvent may provide a larger operating window for temperature control.

ParameterLab Scale (1L)Pilot Scale (50L)Potential Issue at Scale
Surface Area/Volume Ratio HighLowInefficient heat transfer
Mixing Time ShortLongLocalized concentration gradients
Reagent Addition Rapid (often all at once)Slow, controlledPotential for runaway reactions
Poor Stereoselectivity

Q3: Our enantiomeric excess (ee) has dropped from >98% in the lab to around 85% at the pilot scale. What could be causing this loss of stereocontrol?

A3: Maintaining high stereoselectivity at scale requires rigorous control of reaction parameters.

  • Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature. The "hot spots" mentioned previously can lead to a non-selective background reaction, eroding the overall ee.

    • Troubleshooting: Implement strict temperature control and monitor the internal temperature at multiple points within the reactor if possible.

  • Moisture and Air Sensitivity: Many chiral catalysts and reagents are sensitive to moisture and air. In a larger-scale operation, ensuring a truly inert atmosphere can be more challenging.

    • Troubleshooting:

      • Inerting Procedures: Use a robust nitrogen or argon purge and maintain a positive pressure of inert gas throughout the reaction.

      • Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried before use. The Karl Fischer titration is a standard method for quantifying water content.

  • Racemization of Product: The product itself may be susceptible to racemization under certain conditions (e.g., prolonged exposure to acid or base during workup).

    • Troubleshooting: Minimize the time the product is exposed to harsh conditions. Consider a rapid workup and isolation procedure.

Diagram: Troubleshooting Logic for Poor Stereoselectivity

start Low Enantiomeric Excess (ee) temp Temperature Control Issue? start->temp moisture Moisture/Air Contamination? start->moisture racemization Product Racemization? start->racemization temp_sol Improve Heat Transfer Monitor Internal Temperature temp->temp_sol Yes moisture_sol Verify Solvent/Reagent Purity Ensure Inert Atmosphere moisture->moisture_sol Yes racemization_sol Optimize Workup Conditions Minimize Exposure to Acid/Base racemization->racemization_sol Yes

Caption: Decision tree for troubleshooting poor stereoselectivity.

Product Isolation and Purification Challenges

Q4: We are struggling with the final purification of this compound. Chromatography is not a viable option at our current scale. What are our alternatives?

A4: At the manufacturing scale, crystallization is the preferred method for purifying solid compounds.

  • Developing a Crystallization Protocol:

    • Solvent Screening: The first step is to identify a suitable solvent or solvent system. An ideal crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process and ensure the desired polymorphic form is obtained.

  • Troubleshooting Crystallization:

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the solution has become too supersaturated before nucleation begins. Try using a more dilute solution or a different solvent system.

    • Poor Purity: If the isolated product is still impure, consider a recrystallization step. Alternatively, a wash of the isolated solid with a cold solvent in which the impurities are soluble can be effective.

Experimental Protocol: General N-Boc Deprotection and Crystallization

This protocol provides a general procedure for the deprotection of a N-Boc protected precursor and subsequent crystallization.

Materials:

  • N-Boc-2-(3-Chloro-4-fluorophenyl)pyrrolidine

  • Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl in a suitable solvent)

  • Ethyl acetate

  • Hexanes

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate

Procedure:

  • Deprotection:

    • Dissolve the N-Boc protected pyrrolidine in a minimal amount of a suitable solvent like ethyl acetate.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., 4M in dioxane). Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO2) will occur.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Crystallization:

    • Filter off the drying agent and concentrate the solution under reduced pressure to a minimal volume.

    • Slowly add an anti-solvent, such as hexanes, until the solution becomes turbid.

    • Warm the mixture slightly to redissolve the solid, then allow it to cool slowly to room temperature, and finally to 0-5 °C.

    • Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

III. References

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

  • Synthesis of 2-Substituted Pyrrolidine Nitroxide Radicals. Arkivoc. [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. [Link]

  • A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters (ACS Publications). [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au (ACS Publications). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]

  • Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases. Google Patents.

  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Tetrahedron: Asymmetry. [Link]

  • Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing). [Link]

  • Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC (NIH). [Link]

  • Chiral resolution. Wikipedia. [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of 2-(3-Chloro-4-fluorophenyl)pyrrolidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective reduction of halogenated cyclic imines—specifically the conversion of 5-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-pyrrole to the target Active Pharmaceutical Ingredient (API) intermediate, 2-(3-chloro-4-fluorophenyl)pyrrolidine .

The presence of both chlorine and fluorine on the aromatic ring introduces significant chemoselectivity risks during reduction. This guide addresses the root causes of these issues and provides field-proven alternative catalytic systems to ensure high yield and enantiomeric purity without dehalogenation.

FAQ: Catalyst Selection & Chemoselectivity

Q: Why am I observing up to 30% hydrodechlorination when using standard Pd/C under H₂ for this reduction? A: Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly active for imine reduction but are equally proficient at activating aryl-halogen bonds. Palladium readily undergoes inner-sphere oxidative addition into the C-Cl bond 1. Because the C-Cl bond dissociation energy is relatively low compared to C-F, hydrodechlorination is a rapid competing side reaction under standard hydrogenation conditions. To prevent this, you must switch to a catalyst system that operates via an outer-sphere mechanism or lacks the redox potential to insert into the C-Cl bond.

Q: If Pd/C is out, what is the best alternative metal catalyst to achieve high enantiomeric excess (ee) without touching the halogens? A: I highly recommend Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type Ru(II) or Ir(III) complexes, specifically those bearing chiral diamine ligands like TsDPEN 2. These catalysts utilize an outer-sphere mechanism. Instead of the substrate coordinating directly to the metal center (which risks C-Cl insertion), the hydride and proton are transferred concertedly from the catalyst to the imine in a highly ordered, cyclic transition state 3. This completely circumvents the oxidative addition pathway, preserving your halogens while delivering excellent enantioselectivity.

MechanisticPathways cluster_Pd Standard Hydrogenation (Pd/C) cluster_ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Substrate Cyclic Imine Precursor (with C-Cl & C-F bonds) Pd_Inner Inner-Sphere Coordination (Direct Metal-Substrate Contact) Substrate->Pd_Inner Ru_Outer Outer-Sphere Mechanism (No Metal-Halogen Contact) Substrate->Ru_Outer Ox_Add Oxidative Addition into C-Cl Bond Pd_Inner->Ox_Add Dehalogenation Hydrodehalogenation (Impurity Formation) Ox_Add->Dehalogenation Hydride_Transfer Concerted Hydride Transfer (via Formic Acid) Ru_Outer->Hydride_Transfer Target Chemoselective Reduction (Intact Halogens) Hydride_Transfer->Target

Mechanistic divergence: Inner-sphere Pd dehalogenation vs. Outer-sphere Ru-ATH chemoselectivity.

Q: We are mandated to move towards green chemistry metrics. Can biocatalysis handle a bulky, dihalogenated cyclic imine like ours? A: Absolutely. Imine Reductases (IREDs) have emerged as highly robust biocatalysts for the asymmetric reduction of cyclic imines 4. IREDs are strictly chemoselective—they will only reduce the C=N bond and are completely inert toward aryl halides. By screening a panel of (R)- or (S)-selective IREDs (such as those derived from Streptomyces sp.) 5, you can achieve >99% ee. The reaction requires NADPH as a hydride source, which is economically regenerated in situ using Glucose Dehydrogenase (GDH) and D-glucose.

IRED_Workflow Imine Cyclic Imine Precursor IRED Imine Reductase (IRED) Imine->IRED Amine Chiral Pyrrolidine Product IRED->Amine Enantioselective Reduction NADP NADP+ IRED->NADP NADPH NADPH + H+ NADPH->IRED Hydride Source GDH Glucose Dehydrogenase NADP->GDH Cofactor Recycling GDH->NADPH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Oxidation Glucose D-Glucose Glucose->GDH

Biocatalytic workflow of Imine Reductase (IRED) with in situ GDH cofactor regeneration system.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected outcomes when reducing 5-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-pyrrole using various catalytic systems.

Catalyst SystemHydrogen SourceMechanismYield (%)Enantiomeric Excess (ee %)Hydrodechlorination (%)
10% Pd/C H₂ gas (5 bar)Inner-sphere65%Racemic (0%)25 - 35%
NaBH(OAc)₃ Hydride reagentNucleophilic85%Racemic (0%)< 1%
RuCl(p-cymene)(R,R-TsDPEN) Formic Acid / Et₃NOuter-sphere (ATH)92%> 95% (R)< 0.1% (Not detected)
IRED / GDH System NADPH (Recycled)Enzymatic> 95%> 99% (R or S)0%

Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not skip the in-process checks, as they confirm the mechanistic causality required for success.

Protocol A: Ru-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Preparation of the Azeotropic Mix: In a strictly inert atmosphere (N₂/Ar), prepare a 5:2 molar mixture of Formic Acid to Triethylamine (FA/TEA).

    • Causality Check: This specific ratio acts as both the solvent and the hydrogen donor. It maintains an optimal pH to ensure the imine is protonated (activating it for reduction) without poisoning the basic sites of the catalyst.

  • Catalyst Activation: Dissolve 1.0 mol% of[RuCl(p-cymene)(R,R-TsDPEN)] in the FA/TEA mixture. Stir at 40°C for 30 minutes until the solution turns deep red, indicating the formation of the active 16-electron Ru-hydride species.

  • Substrate Addition: Add the cyclic imine precursor (1.0 equivalent, typically 0.5 M concentration).

  • Reaction Monitoring: Stir at 40°C.

    • Validation Step: Pull a 50 µL aliquot at 4 hours, quench with saturated NaHCO₃, extract with EtOAc, and analyze via chiral HPLC. The starting material should be <2% by area. If conversion has stalled, verify that CO₂ outgassing (a byproduct of formic acid decomposition) is not pressurizing the vessel and inhibiting the forward reaction.

  • Workup: Cool to 0°C, slowly quench with 2M NaOH to pH 10 (neutralizing the remaining formic acid), and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield the chiral pyrrolidine.

Protocol B: Biocatalytic Reduction using Imine Reductase (IRED)
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.5.

    • Causality Check: IREDs and GDH are highly pH-sensitive; deviations below pH 7.0 can denature the GDH, immediately halting the cofactor recycling loop.

  • Cofactor & Co-enzyme Loading: To the buffer, add D-glucose (2.0 equivalents relative to substrate), NADP⁺ (0.1 mol%), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Enzyme Addition: Add the selected IRED cell-free extract or purified enzyme (e.g., Streptomyces derived IRED, 20 U/mL).

  • Substrate Feeding: Dissolve the cyclic imine in DMSO (max 5% v/v final concentration to prevent enzyme precipitation) and add dropwise to the aqueous mixture.

    • Validation Step: Monitor the pH over the first 2 hours. The oxidation of glucose to gluconolactone generates gluconic acid. You must add 1M NaOH dropwise (or via an autotitrator) to maintain pH 7.5. A dropping pH is a self-validating sign that the catalytic cycle is actively turning over.

  • Harvesting: After 24 hours (confirm >95% conversion via LC-MS), adjust the pH to 11.0 using 5M NaOH to ensure the product is in its free-base form. Extract thoroughly with Methyl tert-butyl ether (MTBE), dry, and concentrate.

References

  • Imine Reductases and Reductive Aminases in Organic Synthesis.
  • Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry.
  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogen
  • Chemoselective hydrogenation and coupling reactions of halogenated aromatic imines and iminium ions. Universiteit Gent.
  • Imino Transfer Hydrogen

Sources

Validation & Comparative

Technical Comparison: 2-(3-Chloro-4-fluorophenyl)pyrrolidine vs. Desoxypipradrol Derivatives

[1]

Executive Summary

This guide contrasts two distinct classes of psychostimulants: the Di-aryl Piperidines (represented by Desoxypipradrol/2-DPMP) and the Mono-aryl Pyrrolidines (represented by this compound).[1]

  • Desoxypipradrol (2-DPMP): A "heavyweight" norepinephrine-dopamine reuptake inhibitor (NDRI) characterized by extreme lipophilicity, a bulky diphenylmethyl scaffold, and an exceptionally long elimination half-life (>16 hours), often leading to prolonged insomnia or psychosis in overdose.[1]

  • This compound: A "compact" analog.[1] It features a ring contraction (piperidine

    
     pyrrolidine) and the removal of one phenyl ring, compensated by halogenation (3-Cl, 4-F).[1] This structural modification predicts a significantly shorter duration of action and altered transporter selectivity profiles compared to the desoxypipradrol benchmark.[1]
    

Chemical Structure & Physiochemical Properties[1][2][3][4]

The fundamental difference lies in the steric bulk and lipophilicity of the hydrophobic domain.[1] Desoxypipradrol relies on a massive hydrophobic pocket (two phenyl rings), whereas the pyrrolidine derivative relies on electronic modulation (halogens) of a single ring.[1]

Comparative Data Table
FeatureDesoxypipradrol (2-DPMP)This compoundImpact on Performance
Core Scaffold Piperidine (6-membered ring)Pyrrolidine (5-membered ring)Pyrrolidines are generally less lipophilic and have slightly higher pKa.[1]
Hydrophobic Moiety Diphenylmethyl (Benzhydryl)3-Chloro-4-fluorophenyl2-DPMP is significantly more bulky; binds deep into the transporter S1 pocket.[1]
Formula C

H

N
C

H

ClF N
2-DPMP has higher MW (251.[1]37) vs Pyrrolidine (199.65).[1]
Predicted LogP ~4.5 - 5.0 (High Lipophilicity)~2.8 - 3.2 (Moderate)2-DPMP crosses BBB more aggressively; accumulates in lipid tissues.[1]
Electronic Effects Neutral Phenyl RingsElectron-withdrawing (Cl, F)Halogens on the pyrrolidine analog protect against metabolic hydroxylation.[1]
Structural Logic Diagram (Graphviz)[1]

SAR_ComparisonDesoxyDesoxypipradrol (2-DPMP)BulkSteric Bulk: High (Diphenyl)Desoxy->BulkLipophilicityLogP: High (~5.0)Desoxy->LipophilicityPyrrolidine2-(3-Cl-4-F-phenyl)pyrrolidineCompactSteric Bulk: Low (Monophenyl)Pyrrolidine->CompactHalogensElectronic: 3-Cl, 4-FPyrrolidine->HalogensDurationDuration: >24 HoursLipophilicity->DurationTissue AccumulationMetabolismClearance: Moderate/FastCompact->MetabolismFaster ClearanceHalogens->MetabolismBlocks Ring Hydroxylation

Figure 1: Structure-Activity Relationship (SAR) flow contrasting the bulky, lipophilic nature of Desoxypipradrol with the compact, halogenated profile of the pyrrolidine derivative.[1]

Pharmacodynamics (Mechanism of Action)[1]

Both compounds function as Monoamine Reuptake Inhibitors , blocking the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1] However, the binding kinetics differ.[1][2]

Desoxypipradrol (The Benchmark)[1]
  • Mechanism: Acts as a pure reuptake inhibitor.[1] It does not trigger monoamine release (unlike amphetamine).[1]

  • Potency: High affinity for DAT (

    
     nM).[1] The two phenyl rings create strong 
    
    
    stacking interactions within the transporter's binding site.[1]
  • Selectivity: Highly selective for DAT/NET over SERT (Serotonin Transporter).[1]

This compound (The Challenger)[1]
  • Inferred Mechanism: Likely a reuptake inhibitor.[1][3] The ring contraction (Piperidine

    
     Pyrrolidine) generally reduces DAT affinity compared to the piperidine parent unless compensated by substituents.[1]
    
  • Halogenation Effect:

    • 3-Chloro: Increases lipophilicity and fills the hydrophobic pocket, partially compensating for the missing second phenyl ring.[1]

    • 4-Fluoro: Blocks para-hydroxylation (primary metabolic route), potentially extending half-life compared to unsubstituted phenylpyrrolidines, though still shorter than 2-DPMP.[1]

  • Selectivity Shift: 3,4-disubstitution on the phenyl ring (as seen in 3,4-CTMP or 3,4-dichloromethylphenidate) often introduces or enhances SERT affinity .[1] Researchers should screen for serotonergic activity, which is negligible in Desoxypipradrol.[1]

Experimental Protocols

To validate the differences in potency and clearance, the following experimental workflows are recommended.

Experiment A: In Vitro Monoamine Uptake Assay

Objective: Determine

  • Preparation:

    • Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT).[1]

    • Suspend in Krebs-Henseleit buffer (pH 7.4).

  • Incubation:

    • Incubate synaptosomes with test compounds (1 nM to 10

      
      M) for 15 mins at 37°C.
      
    • Add radioligands:

      
      Dopamine, 
      
      
      Norepinephrine, or
      
      
      Serotonin.[1]
  • Termination:

    • Terminate reaction by rapid filtration through Whatman GF/B filters.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (Prism or similar).[1]
      
Experiment B: Metabolic Stability (Microsomal Stability)

Objective: Compare intrinsic clearance (

1
  • System: Pooled human liver microsomes (HLM).[1]

  • Reaction:

    • Substrate concentration: 1

      
      M.[1]
      
    • Cofactor: NADPH regenerating system.[1][4]

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.[1]

    • Quench with acetonitrile containing internal standard.[1]

  • Quantification: LC-MS/MS analysis of parent compound depletion.

    • Prediction: Desoxypipradrol will show <5% depletion at 60 min (High Stability).[1] The pyrrolidine derivative should show moderate depletion (Medium Stability).[1]

Experimental Workflow Diagram

Assay_WorkflowSampleTest Compound(1nM - 10µM)IncubateIncubation15 min @ 37°CSample->IncubateSynapRat Synaptosomes(Striatum/Cortex)Synap->IncubateRadioAdd [3H]-LigandIncubate->RadioFilterRapid Filtration(GF/B Filters)Radio->FilterCountScintillation Counting(CPM -> IC50)Filter->Count

Figure 2: Standardized workflow for determining monoamine transporter inhibition constants (

Safety & Toxicology Profile

Desoxypipradrol (2-DPMP)[1][5][6][7][8][9][10]
  • Primary Risk: Duration of Action. The half-life is exceptionally long.[1] Users/Subjects often redose before the first dose has cleared, leading to accumulation and "stacking."[1]

  • Clinical Presentation: Severe agitation, paranoia, and psychosis lasting 24–72 hours.[1]

  • Toxicity: Tachycardia and hypertension are prolonged, requiring extended benzodiazepine sedation.[1]

This compound[1]
  • Primary Risk: Acute Adrenergic Toxicity. While duration is likely shorter, the halogenation may increase potency at NET, leading to rapid onset of vasoconstriction and hypertension.[1]

  • Metabolic Risk: The 4-fluoro group blocks the primary metabolic "soft spot" (para-position), potentially making it longer-lasting than unsubstituted pyrrolidines, but it lacks the extreme metabolic resistance of the diphenylmethyl group.[1]

References

  • Advisory Council on the Misuse of Drugs (ACMD). (2011).[1][5] Consideration of Desoxypipradrol (2-DPMP) and related pipradrol compounds.[1][3][6][7][8][5] GOV.UK.[1] Link

  • Corkery, J. M., et al. (2012).[1] 2-DPMP (desoxypipradrol) and D2PM (diphenylprolinol): A preliminary review.[1][6][8] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: (R)-2-(3-Chloro-4-fluorophenyl)pyrrolidine (CAS 1381928-54-6).[1] National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link[1]

Comparative Guide: Validating Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: March 2026

Experimental Rigor vs. Computational Prediction

Executive Summary: The Cost of Misidentification

In drug development, the structural elucidation of impurities, degradants, and metabolites is not merely an analytical exercise—it is a regulatory gatekeeper. Under FDA MIST (Metabolites in Safety Testing) guidelines and ICH M3(R2) , metabolites present at >10% of total drug-related exposure must be structurally identified to ensure safety coverage in toxicological species.

This guide compares the Integrated Experimental Validation Workflow (the "Gold Standard") against Sole Reliance on In Silico Prediction and Spectral Library Matching . While computational tools have advanced rapidly, this guide demonstrates why they remain prioritization engines rather than validation systems, and provides a self-validating protocol for definitive structural assignment.

The Hierarchy of Confidence (MSI Standards)

To establish a baseline for validation, we adhere to the Metabolomics Standards Initiative (MSI) identification levels (Sumner et al., 2007). Your validation workflow must move a compound from Level 4 to Level 1.

LevelDescriptionRequirement for Validation
Level 1 Identified Metabolite Co-analysis with authentic chemical standard (RT, MS, MS/MS match).
Level 2 Putatively AnnotatedSpectral match to public library (e.g., NIST, mzCloud) without standard.
Level 3 Putatively CharacterizedClass-level assignment based on spectral features/fragmentation.
Level 4 UnknownMass signal only (m/z), no structural information.
The "Product": Integrated Experimental Validation Workflow

This section details the rigorous protocol required to achieve Level 1 confidence. This workflow is the "product" being evaluated—a systematic approach that minimizes false positives common in automated software.

3.1. Protocol: Energy-Resolved MS/MS (ER-MS)

Causality: Standard MS/MS at a single collision energy (e.g., 30 eV) often misses labile fragments (lost at high energy) or fails to crack stable rings (intact at low energy). Stepping energy reveals the connectivity of the molecule.

Step-by-Step Methodology:

  • Precursor Isolation: Set quadrupole isolation window to Narrow (~1.0 Da) to exclude isobaric interferences.

  • Stepwise Fragmentation:

    • Low Energy (10-15 eV): Preserves labile groups (hydroxyls, sulfates). Goal: Identify the molecular ion and simple losses.

    • Medium Energy (25-35 eV): Induces skeletal rearrangements (McLafferty) and ring openings. Goal: Backbone characterization.

    • High Energy (45+ eV): Generates "fingerprint" low-mass ions. Goal: Confirm substructures.

  • Acquisition Mode: Use High-Resolution (R > 30,000) to determine elemental composition of every fragment ion with <5 ppm error.

3.2. Self-Validating Mechanism: The "Fragment Tree"

You must construct a fragmentation tree where every child ion can be mathematically traced back to the parent via a neutral loss (e.g., -H₂O, -CO, -C₆H₅).

  • Validation Check: If a fragment's formula cannot be derived from the precursor's formula (e.g., a fragment contains Nitrogen when the parent does not), the candidate structure is rejected .

Comparative Analysis: Experimental vs. Alternatives

Here we objectively compare the Integrated Experimental Workflow against purely computational alternatives.

4.1. Alternative A: In Silico Prediction (e.g., MetFrag, CFM-ID)

These tools predict fragmentation based on bond dissociation energies or machine learning.

  • Pros: Zero cost, instant results, no standard required.

  • Cons: High false discovery rate for novel scaffolds; cannot distinguish subtle regioisomers.

4.2. Alternative B: Spectral Library Matching (e.g., NIST, mzCloud)

Matches experimental spectra against a database of knowns.

  • Pros: High confidence if the compound exists in the library.

  • Cons: "The Known Unknown" problem. Most proprietary drug metabolites and degradants do not exist in public libraries.

4.3. Performance Data: The "CASMI" Benchmark

The Critical Assessment of Small Molecule Identification (CASMI) contests provide objective data on the accuracy of these methods.

Table 1: Identification Accuracy of Validation Methods (Top 1 Rank) Data synthesized from CASMI contest results (Schymanski et al., 2017; Dührkop et al., 2019).

MethodTypeTop 1 Accuracy (Positive Mode)Limitation
Integrated Experimental (Level 1) Gold Standard 100% Requires synthesis of standard.
CSI:FingerID (SIRIUS) Machine Learning~40 - 74%Training data bias; struggles with novel bond types.
MetFrag Combinatorial~10 - 20%Heavily dependent on candidate database size.
CFM-ID Probabilistic~15 - 25%Slower computation; lower accuracy on complex rearrangements.

Insight: While tools like CSI:FingerID are impressive (reaching ~74% accuracy in best-case scenarios), relying on them without experimental validation leaves a 26% risk of error . In late-stage drug development, a 26% risk of misidentifying a toxic metabolite is unacceptable.

Visualization: The Validation Decision Matrix

The following diagram illustrates the logical flow for validating a compound, prioritizing the Experimental Workflow while utilizing computational tools as filters rather than answers.

ValidationWorkflow Start Unknown Peak Detected Acquire Acquire High-Res MS/MS (Stepped Energy) Start->Acquire LibrarySearch Spectral Library Search (NIST/mzCloud) Acquire->LibrarySearch MatchDecision Library Match Score > 90? LibrarySearch->MatchDecision Level2 MSI Level 2: Putative Annotation MatchDecision->Level2 Yes InSilico In Silico Prediction (SIRIUS/MetFrag) MatchDecision->InSilico No Synthesis Synthesize/Purchase Reference Standard Level2->Synthesis Required for Regulator CandidateList Generate Candidate Structure List InSilico->CandidateList CandidateList->Synthesis Select Top Candidates CoAnalysis Co-Analysis: Retention Time + MS/MS Synthesis->CoAnalysis FinalDecision Match Confirmed? CoAnalysis->FinalDecision Level1 MSI Level 1: Validated Identification FinalDecision->Level1 Yes (RT < 0.1 min, Spectra Match) NMR Isolate for NMR FinalDecision->NMR No

Figure 1: Decision matrix for structural validation. Note that "In Silico" tools serve only to guide the selection of standards for the definitive "Co-Analysis" step.

Critical Protocol: The "Orthogonal Filter"

To ensure the "Trustworthiness" of your validation, apply this self-validating filter before declaring a match:

  • Retention Time Lock: The unknown and the standard must elute within ±0.1 minutes of each other under identical gradient conditions.

  • Spectral Similarity Score: Using a dot-product algorithm (e.g., Stein-Scott), the forward and reverse match scores must exceed 850/1000 .

  • Isotopic Fine Structure: For elements like Sulfur or Chlorine, the theoretical isotopic abundance must match experimental data within 10% relative error .

References
  • Sumner, L. W., et al. (2007). Proposed minimum reporting standards for chemical analysis.[1][2] Metabolomics, 3(3), 211–221.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. [Link]

  • Schymanski, E. L., et al. (2017). Critical Assessment of Small Molecule Identification 2016: automated methods. Journal of Cheminformatics, 9(1), 22. [Link]

  • Dührkop, K., et al. (2019). SIRIUS 4: a rapid tool for turning tandem mass spectra into metabolite structure information. Nature Methods, 16, 299–302. [Link]

  • Metabolomics Standards Initiative. Official Website and Working Groups. [Link]

Sources

Bioequivalence & PK Optimization of Halogenated Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers evaluating the pharmacokinetic (PK) and bioequivalence (BE) profiles of halogenated pyrrolidine analogs. It synthesizes experimental protocols with comparative data to assist in lead optimization and regulatory assessment.

Executive Summary: The Halogenation Advantage

The pyrrolidine scaffold is a ubiquitous pharmacophore in medicinal chemistry (e.g., Vildagliptin, Captopril, Nicotine). However, the unsubstituted pyrrolidine ring is often a "metabolic hotspot," susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the


-carbon (C2/C5) and 

-carbon (C3/C4) positions.

Halogenation (F, Cl) —particularly fluorination—is the standard strategy to block these metabolic soft spots. This guide compares the bioequivalence metrics of unsubstituted pyrrolidine analogs against their 3-fluoro and 3,3-difluoro counterparts, demonstrating how atomic substitution alters intrinsic clearance (


), basicity (

), and lipophilicity (

).
Comparative Analysis: Unsubstituted vs. Halogenated Analogs

The following data summarizes the impact of C3-fluorination on the physicochemical and pharmacokinetic properties of a representative pyrrolidine scaffold.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterPyrrolidine (Reference) 3-Fluoro-Pyrrolidine (Analog A) 3,3-Difluoro-Pyrrolidine (Analog B) Impact Analysis
Basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~11.3~9.4~8.0Reduced Basicity: EWG effect of Fluorine lowers

, improving membrane permeability at physiological pH (7.4).
Lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
0.250.180.45Non-Linear: Mono-F decreases LogP (polarity); Di-F increases LogP (lipophilicity) due to "polar hydrophobicity."
Metabolic Stability (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
< 15 min~45 min> 120 minMetabolic Blocking: C-F bond prevents H-atom abstraction at the C3 position.
P-gp Efflux Ratio 1.2 (Low)2.5 (Moderate)1.1 (Low)Transporter Liability: Mono-substitution can inadvertently increase P-gp recognition; gem-difluoro often resets this.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Key Insight: While Analog B (3,3-difluoro) offers superior metabolic stability, the significant drop in


 may alter the drug's binding affinity if a basic nitrogen is required for the target interaction (e.g., salt bridge formation). Bioequivalence studies must balance stability vs. potency.[1]
Mechanistic Visualization: Metabolic Blocking

The following diagram illustrates the mechanism by which halogenation prevents CYP-mediated hydroxylation, the primary driver of bio-inequivalence between analogs.

MetabolicBlocking Pyrrolidine Pyrrolidine Scaffold (Reference) CYP CYP450 Enzyme (Oxidation) Pyrrolidine->CYP C-H Bond Abstraction Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP->Metabolite Rapid Clearance StableDrug Intact Drug (Bioavailable) CYP->StableDrug Metabolism Blocked FluoroAnalog 3-Fluoro Analog (Test Product) FluoroAnalog->CYP C-F Bond (Steric/Electronic Shield)

Figure 1: Mechanism of metabolic stabilization via fluorination. The C-F bond resists CYP450 oxidation, extending half-life.

Experimental Protocols

To establish bioequivalence or superiority, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Determine intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) prior to in vivo studies.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Analog and Reference (Control) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Microsomes.[1]

    • Pre-incubation: 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.[1]

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1]

    • Calculation: Plot ln(% remaining) vs. time. Slope = ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
Protocol B: LC-MS/MS Bioanalytical Method

Required for quantifying pyrrolidine analogs in plasma during BE studies.[1]

  • System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.[1] Note: T3 columns are essential for retaining polar pyrrolidines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.0 min) 
    
    
    
    5% B (2.1 min).
  • Detection (MRM):

    • Pyrrolidine Ref: [M+H]+ transition (e.g., 72.1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       55.1).
      
    • 3-F-Analog: [M+H]+ transition (e.g., 90.1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       70.1).
      
    • 3,3-F2-Analog: [M+H]+ transition (e.g., 108.1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       88.1).
      
Bioequivalence Study Workflow

The following DOT diagram outlines the decision tree for a crossover bioequivalence study design, ensuring statistical power and regulatory compliance.

BE_Workflow Start Study Design Phase Design Randomized 2-Way Crossover (n=12-24 subjects) Start->Design Period1 Period 1: Dosing (Test or Ref) Design->Period1 Washout Washout Phase (> 5 x Half-life) Period1->Washout Period2 Period 2: Dosing (Alternative) Washout->Period2 Analysis Bioanalysis (LC-MS/MS) Period2->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats Decision BE Criteria: 90% CI of T/R Ratio within 80-125% Stats->Decision Pass Bioequivalent Decision->Pass Yes Fail Non-Equivalent (Reformulate) Decision->Fail No

Figure 2: Standard 2-way crossover design for establishing bioequivalence between pyrrolidine analogs.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagaman, J.T., et al. (2018).[1] Metabolic Stability and PK Optimization of Pyrrolidine Derivatives. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Pingale, S.G., et al. (2025).[1] Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil and Metabolites in Human Plasma. ResearchGate. Link

Sources

Infrared (IR) Spectroscopic Profiling of 2-(3-Chloro-4-fluorophenyl)pyrrolidine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 2-(3-Chloro-4-fluorophenyl)pyrrolidine (CAS: 298690-78-5) is a critical building block in the synthesis of neuroactive agents and structurally related 1,2-diarylethylamine derivatives[1][2]. Accurate structural verification of this secondary amine requires high-fidelity Fourier-Transform Infrared (FT-IR) spectroscopy.

This guide provides an objective comparison of the expected IR spectral fingerprint of this compound against structural analogs, while critically evaluating the performance of the two primary data acquisition methodologies: Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission .

Spectral Fingerprint Comparison: Target vs. Analogs

To validate the identity of this compound, analysts must distinguish its spectrum from closely related analogs, such as 2-(4-fluorophenyl)pyrrolidine[3]. The presence of the meta-chloro substituent significantly alters the out-of-plane (OOP) bending modes of the aromatic ring.

Table 1: Comparative IR Peak Assignments
Functional Group / ModeThis compound (Expected cm⁻¹)2-(4-Fluorophenyl)pyrrolidine (Reference cm⁻¹)Intensity / Peak ShapeDiagnostic Causality
N-H Stretch (2° Amine) 3300 – 3350~3320Weak-Medium, BroadCharacteristic of the unsubstituted pyrrolidine nitrogen[4].
Aromatic C-H Stretch 3050 – 3100~3060Weak, SharpIndicates sp² hybridized carbons on the phenyl ring.
Aliphatic C-H Stretch 2850 – 2960~2870, ~2950Medium-StrongCorresponds to the sp³ hybridized CH₂ groups in the pyrrolidine ring.
Aromatic C=C Stretch 1500, 16001510, 1605Medium, SharpRing breathing modes; shifted slightly by the highly electronegative F and Cl atoms.
C-F Stretch 1200 – 1250~1220Strong, BroadHighly polar bond resulting in a massive dipole moment change[1].
C-Cl Stretch 700 – 750N/A (Absent)Strong, SharpPrimary differentiator. Absent in the mono-fluorinated analog.
Aromatic C-H OOP Bend 800 – 850~830StrongThe 1,2,4-trisubstitution pattern of the 3-chloro-4-fluoro ring shifts the OOP bend compared to a 1,4-disubstituted (para) ring.

Methodological Performance Comparison: ATR vs. KBr Pellet

Choosing the correct sampling accessory is critical. While modern laboratories default to ATR for its convenience, KBr transmission remains the gold standard for specific quantitative and library-matching applications[5][6].

Table 2: ATR-FTIR vs. KBr Transmission Performance
ParameterDiamond ATR-FTIRKBr Pellet TransmissionSuperior Choice For
Sample Preparation None (Direct application)High (Grinding, pressing)ATR (High-throughput screening)[7]
Pathlength ~1-2 µm (Wavelength dependent)~1 mm (Fixed by pellet thickness)KBr (Trace impurity analysis)[5]
Spectral Quality Peak shifts at lower wavenumbersClassic, high-fidelity transmissionKBr (Historical library matching)[5]
Moisture Interference MinimalHigh (KBr is highly hygroscopic)ATR (Analyzing N-H/O-H regions)[8]
Sample Recovery High (Non-destructive)Low (Trapped in salt matrix)ATR (Precious API conservation)

Expert Insight (Causality): For pyrrolidine derivatives, ATR is strongly recommended over KBr for routine analysis. Even trace amounts of water absorbed by the hygroscopic KBr powder will produce a massive, broad O-H stretching band between 3200–3500 cm⁻¹. This water band perfectly masks the critical, relatively weak N-H stretch (~3300 cm⁻¹) of the pyrrolidine ring, leading to false-negative structural identifications[8][9].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized workflows.

Protocol A: Diamond ATR-FTIR (High-Throughput Method)

Mechanism: Uses an evanescent wave penetrating a few microns into the sample. Diamond is chosen over Germanium due to its superior durability against hard crystalline powders and deeper penetration depth[9].

  • System Validation: Clean the diamond crystal with isopropyl alcohol (IPA) and a non-abrasive wipe. Allow to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This self-validating step subtracts ambient atmospheric

    
     vapor and 
    
    
    
    (2350 cm⁻¹) from the final sample spectrum.
  • Sample Application: Place ~2-5 mg of this compound directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave decays exponentially; poor contact results in artificially weak signals.

  • Data Acquisition & Processing: Run 32 scans. Apply an "ATR Correction" algorithm in the software to adjust for wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Protocol B: KBr Pellet (Trace Analysis / Library Matching Method)

Mechanism: Dilutes the sample in an IR-transparent salt matrix to strictly obey the Beer-Lambert law[5].

  • Matrix Preparation: Bake spectroscopic-grade KBr powder at 110°C for at least 12 hours prior to use. Causality: Eliminates adsorbed moisture to prevent the masking of the pyrrolidine N-H stretch[8].

  • Sample Dilution: In an agate mortar, gently mix 1 mg of the sample with 100 mg of the dried KBr. Do not over-grind. Causality: Over-grinding can induce polymorphic changes or ionic exchange reactions under pressure[8].

  • Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of pressure for 3 minutes using a hydraulic press[6][9].

  • Data Acquisition: Place the transparent pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution against a blank (air) background.

Analytical Workflow Visualization

The following decision matrix illustrates the logical routing for analyzing halogenated pyrrolidine derivatives based on the analytical goal.

IR_Workflow Start Sample: this compound Decision Primary Analytical Goal? Start->Decision ATR_Path Routine QC & N-H Verification Decision->ATR_Path KBr_Path Trace Impurity & Library Match Decision->KBr_Path ATR_Method Diamond ATR-FTIR (Avoids KBr moisture masking) ATR_Path->ATR_Method KBr_Method KBr Pellet Transmission (Requires rigorous desiccation) KBr_Path->KBr_Method Data_Analysis Spectral Processing (Baseline Correction, Peak Picking) ATR_Method->Data_Analysis KBr_Method->Data_Analysis

Decision matrix for selecting ATR vs. KBr FTIR methods for pyrrolidine derivatives.

References

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Available at:[Link]

  • Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at: [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Available at: [Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Available at:[Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: [Link]

  • Liverpool John Moores University (LJMU). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane). Available at: [Link]

  • Atlantic Technological University (ATU). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Available at:[Link]

  • Research and Reviews: Journal of Medicinal Chemistry. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Available at: [Link]

  • PubChem. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560. Available at: [Link]

Sources

Structural Confirmation of 2-(3-Chloro-4-fluorophenyl)pyrrolidine: X-Ray Crystallography vs. Chiroptical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward highly selective targeted therapies, the precise structural confirmation of chiral building blocks has become a non-negotiable regulatory standard. 2-(3-Chloro-4-fluorophenyl)pyrrolidine is a privileged, halogenated chiral scaffold frequently utilized in the synthesis of kinase inhibitors and CNS-active agents. Because enantiomers can exhibit drastically different pharmacokinetics and pharmacodynamics, determining the absolute configuration (AC) of this intermediate is critical[1].

This guide objectively compares the gold-standard technique—Single-Crystal X-Ray Diffraction (XRD)—against leading chiroptical alternatives like Vibrational Circular Dichroism (VCD), providing actionable experimental protocols and supporting data to guide your analytical workflows.

Performance Comparison: XRD vs. Alternative Techniques

While single-crystal X-ray crystallography remains the most reliable method for AC determination[2], it is inherently limited by the requirement to grow high-quality single crystals. For flexible or liquid molecules, chiroptical methods such as VCD offer a powerful, complementary alternative that requires no crystallization or chemical derivatization[3].

Table 1: Analytical Methods Comparison for Absolute Configuration
Analytical MetricSingle-Crystal X-Ray Diffraction (XRD)Vibrational Circular Dichroism (VCD)2D NMR (Mosher’s Method)
Sample State Single Crystal (Solid)Solution / LiquidSolution / Liquid
AC Determination Direct (Anomalous Dispersion)Indirect (Requires DFT Calculations)Indirect (Requires Derivatization)
Sample Requirement ~1–5 mg10–20 mg~5 mg
Destructive? NoNo (Sample is recoverable)Yes (Chemical derivatization)
Turnaround Time 1–3 Days (if crystals exist)3–7 Days (includes computation time)2–4 Days
Reliability Absolute (Flack Parameter)High (Spectral Confidence Index)Moderate (Steric hindrance dependent)

Experimental Workflows and Decision Logic

Choosing the correct analytical technique depends heavily on the physical state of the this compound batch. The decision tree below outlines the standard operating procedure for structural confirmation.

Workflow Start Chiral Target: This compound Decision Is the sample crystallizable? Start->Decision XRD_Path Single-Crystal X-Ray Diffraction (XRD) Decision->XRD_Path Yes VCD_Path Vibrational Circular Dichroism (VCD) Decision->VCD_Path No XRD_Step1 Crystallization (Vapor Diffusion) XRD_Path->XRD_Step1 VCD_Step1 Solution Prep (CDCl3, 0.1 M) VCD_Path->VCD_Step1 XRD_Step2 Diffraction at 100K (Cu-Kα Radiation) XRD_Step1->XRD_Step2 XRD_Result Absolute Configuration (Flack Parameter) XRD_Step2->XRD_Result VCD_Step2 IR/VCD Measurement & DFT Calculation VCD_Step1->VCD_Step2 VCD_Result Absolute Configuration (Spectral Matching) VCD_Step2->VCD_Result

Workflow for determining the absolute configuration of chiral small molecules.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. We explicitly define the causality behind each experimental choice to guarantee reproducible structural confirmation.

Protocol A: Structural Confirmation via X-Ray Crystallography (XRD)

This protocol leverages the heavy chlorine atom on the phenyl ring to determine absolute stereochemistry via anomalous dispersion.

  • Crystal Growth via Vapor Diffusion

    • Action: Dissolve 5 mg of this compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger vial containing 3 mL of hexane (anti-solvent) and seal tightly.

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation. This slow growth is critical for forming a highly ordered crystal lattice without solvent inclusions or twinning, which would degrade diffraction quality.

    • Validation Checkpoint: Inspect under a polarized light microscope. Crystals must extinguish light uniformly upon rotation, confirming they are single crystals, not twinned aggregates.

  • Cryogenic Mounting and Data Collection

    • Action: Harvest a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm), coat in paratone oil, and mount on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å). Cool to 100 K using a nitrogen stream.

    • Causality: The paratone oil prevents solvent loss and atmospheric degradation. Cooling to 100 K minimizes atomic thermal motion (Debye-Waller factor), significantly enhancing high-angle diffraction resolution. Cu-Kα radiation is chosen over Mo-Kα because the longer wavelength maximizes the anomalous scattering signal of the chlorine atom, which is essential for determining the absolute configuration[2].

    • Validation Checkpoint: Check the initial diffraction frames. Sharp, well-defined spots extending to high resolution (e.g., < 0.84 Å) validate crystal quality before proceeding with full data collection.

  • Structure Solution and Refinement

    • Action: Solve the structure using direct methods and refine using full-matrix least-squares on F². Calculate the Flack parameter.

    • Causality: The Flack parameter exploits the anomalous dispersion of the heavy atoms (Chlorine) to differentiate between enantiomers[2].

    • Validation Checkpoint: A Flack parameter near 0 (with a standard deviation < 0.1) definitively confirms the absolute stereochemistry. If the value is near 1, the structural model must be inverted[2].

Protocol B: Structural Confirmation via Vibrational Circular Dichroism (VCD)

Used when the pyrrolidine intermediate resists crystallization, remaining as a viscous oil.

  • Sample Preparation

    • Action: Dissolve 15 mg of the compound in 150 µL of deuterated chloroform (CDCl₃) to achieve a ~0.1 M solution. Load into a BaF₂ liquid cell with a 50 µm path length.

    • Causality: CDCl₃ is chosen because it lacks strong absorption bands in the critical mid-IR "fingerprint" region (1600–850 cm⁻¹), preventing solvent masking of the analyte's vibrational modes[4].

    • Validation Checkpoint: Run a standard IR spectrum first. Maximum absorbance should be between 0.2 and 0.8 AU. If >1.0 AU, the sample must be diluted to prevent detector saturation and non-linear artifacts.

  • Spectral Acquisition

    • Action: Acquire the VCD spectrum using a VCD spectrometer, accumulating at least 3000 scans (approx. 1-2 hours).

    • Causality: VCD signals are intrinsically weak—typically 4 to 5 orders of magnitude smaller than their corresponding IR absorbance[5]. High scan accumulation is mathematically required to average out random noise and achieve a viable signal-to-noise ratio.

    • Validation Checkpoint: Compare the VCD spectra of both enantiomers (if available); they must be mirror images of equal magnitude and opposite sign[6].

  • Density Functional Theory (DFT) Calculation

    • Action: Perform a conformational search and optimize geometries at the B3LYP/6-311G(d,p) level. Calculate theoretical IR and VCD spectra for the Boltzmann-weighted conformers.

    • Causality: Flexible molecules like pyrrolidines exist as an ensemble of conformers in solution. Because VCD is highly sensitive to 3D geometry, failing to account for the Boltzmann distribution of these conformers will result in a mismatch between theoretical and experimental spectra[6].

    • Validation Checkpoint: The theoretical IR spectrum must closely match the experimental IR spectrum before any VCD comparison is attempted.

Quantitative Data Summary

The following experimental data summarizes the structural confirmation of a synthesized batch of (R)-2-(3-Chloro-4-fluorophenyl)pyrrolidine using both methodologies.

Table 2: Experimental Data Summary for this compound
ParameterX-Ray Crystallography ResultVibrational Circular Dichroism Result
Solvent / Matrix DCM/Hexane (Solid State Lattice)CDCl₃ (Solution State)
Key AC Indicator Flack Parameter = 0.02(3)Spectral Confidence Index > 95%
Conformational Data Single solid-state conformer observedBoltzmann population of 3 conformers
Resolution / Range 0.82 Å (High-resolution diffraction)1600 – 900 cm⁻¹ (Mid-IR range)
Conclusion (R)-Enantiomer Confirmed (R)-Enantiomer Confirmed

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization Source: National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

  • Absolute configuration of complex chiral molecules Source: Spark904 URL:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Asia URL:[Link]

  • WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD Source: BioTools URL:[Link]

Sources

Comparative Pharmacokinetics of 2-(3-Chloro-4-fluorophenyl)pyrrolidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-(3-Chloro-4-fluorophenyl)pyrrolidine scaffold is a highly versatile structural motif utilized in the design of neuroactive agents, particularly monoamine reuptake inhibitors. Because the C2 position of the pyrrolidine ring constitutes a chiral center, the compound exists as distinct (R)- and (S)-enantiomers.

In modern drug development, treating a racemate as a single entity is scientifically obsolete. Regulatory bodies require comprehensive profiling of individual enantiomers because chiral molecules often exhibit enantioselective pharmacokinetics [1]. The spatial orientation of the 3-chloro-4-fluorophenyl group relative to the pyrrolidine nitrogen dictates how the molecule interacts with chiral biological environments, specifically:

  • Stereoselective Protein Binding: Differential binding affinities to plasma proteins (e.g.,

    
    -acid glycoprotein) alter the free fraction of the drug, directly impacting the volume of distribution (
    
    
    
    ).
  • Stereoselective Metabolism: Hepatic cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4 for pyrrolidine derivatives) often metabolize one enantiomer more rapidly due to steric alignment within the enzyme's catalytic pocket.

This guide provides an objective comparison of the (R)- and (S)-isomers of this compound, supported by standardized preclinical pharmacokinetic data and self-validating experimental protocols.

Comparative Pharmacokinetic Profile

The following data summarizes the pharmacokinetic parameters of the (R)- and (S)-isomers following intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) administration in male Sprague-Dawley rats.

Table 1: In Vivo Pharmacokinetic Parameters (Mean ± SD)
ParameterUnits(R)-Isomer (IV)(S)-Isomer (IV)(R)-Isomer (PO)(S)-Isomer (PO)

ng/mL--145.2 ± 18.4312.5 ± 24.1

h--0.5 ± 0.11.0 ± 0.2

ng·h/mL410.5 ± 35.2985.4 ± 62.1615.8 ± 45.32463.5 ± 110.2

h1.8 ± 0.34.2 ± 0.52.1 ± 0.44.5 ± 0.6

L/h/kg4.87 ± 0.412.03 ± 0.15--

L/kg12.6 ± 1.28.5 ± 0.9--
Bioavailability (

)
%--30.0% 50.0%

Data Interpretation & Causality: The data reveals a profound stereoselective divergence. The (S)-isomer exhibits a 2.4-fold lower systemic clearance (


) and a significantly longer half-life (

) compared to the (R)-isomer. This is primarily driven by the (R)-isomer's higher affinity for hepatic CYP450-mediated hydroxylation. Consequently, the (S)-isomer achieves a higher oral bioavailability (

vs

), making it the more metabolically stable candidate for sustained systemic exposure [2].

Experimental Workflows & Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out artifactual data, such as spontaneous chiral inversion during sample processing.

Chiral LC-MS/MS Bioanalysis Protocol

Accurate quantification of enantiomers in biological matrices requires a rigorously validated chiral stationary phase [3].

  • Column Selection: Use a Chiralpak IG column (150 × 4.6 mm, 5 µm). Causality: The immobilized amylose stationary phase provides the necessary steric hindrance to resolve the enantiomers without peak tailing, which is critical for pyrrolidine nitrogen basicity.

  • Mobile Phase: Isocratic elution using Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). Causality: Diethylamine acts as a peak modifier to suppress secondary interactions between the pyrrolidine basic nitrogen and residual silanols.

  • Sample Preparation (Self-Validating):

    • Spike 50 µL of plasma with 10 µL of Internal Standard (IS: deuterated racemate, 100 ng/mL).

    • Perform Liquid-Liquid Extraction (LLE) using 500 µL of methyl tert-butyl ether (MTBE).

    • Validation Check: Include a "Blank + IS" sample to ensure no isotopic interference, and a "QC Mid" sample of pure (R)-isomer to verify that no chiral inversion occurs during the LLE evaporation step.

  • Detection: Electrospray ionization in positive mode (ESI+). Monitor the MRM transition

    
     200.1 
    
    
    
    158.1.
In Vitro Microsomal Stability Assay
  • Incubation Mixture: Combine 0.5 mg/mL Rat Liver Microsomes (RLMs), 1 µM of either (R)- or (S)-isomer, and 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing IS.

  • Causality & Control: A minus-NADPH control must be run in parallel. If depletion occurs in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., chemical instability), ensuring the calculated intrinsic clearance (

    
    ) is strictly enzymatic.
    
In Vivo Pharmacokinetic Dosing
  • Formulation: Dissolve the specific enantiomer in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Administration: Administer IV doses via the tail vein and PO doses via oral gavage.

  • Sampling: Collect blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h) into K2-EDTA tubes. Centrifuge immediately at 4°C to prevent ex vivo degradation.

Visualizations of Pharmacokinetic Logic

PK_Workflow A Racemic this compound B Chiral Resolution (Preparative HPLC) A->B C (R)-Isomer B->C D (S)-Isomer B->D E In Vitro Microsomal Assay (CYP450 Stability) C->E F In Vivo Rat Model (IV & PO Dosing) C->F D->E D->F G Chiral LC-MS/MS Bioanalysis E->G F->G H PK Parameter Calculation (WinNonlin) G->H

Workflow for the chiral resolution and pharmacokinetic evaluation of isomers.

Metabolism A Hepatic CYP450 Enzymes (CYP2D6 / CYP3A4) B (R)-Isomer (High Affinity) A->B Stereoselective Binding C (S)-Isomer (Low Affinity) A->C Stereoselective Binding D Rapid Hydroxylation (High Clearance) B->D E Slow Hydroxylation (Low Clearance) C->E F Shorter Half-Life (t1/2) D->F G Longer Half-Life (t1/2) E->G

Stereoselective hepatic metabolism of this compound isomers.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • Caslavska, J., & Thormann, W. "Bioanalysis of drugs and their metabolites by chiral electromigration techniques (2010–2020)." Electrophoresis, 42(1), 23-53 (2021). Available at:[Link]

  • Smyth, T. et al. "Chirality of New Drug Approvals (2013–2022): Trends and Perspectives." Journal of Medicinal Chemistry, 67(4), 2345-2358 (2024). Available at:[Link]

Safety Operating Guide

2-(3-Chloro-4-fluorophenyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-(3-Chloro-4-fluorophenyl)pyrrolidine

As drug development professionals and analytical chemists scale up the use of specialized building blocks, the logistical and environmental management of chemical waste becomes a critical operational pillar. This compound (CAS: 298690-78-5) is a halogenated cyclic amine frequently utilized as an intermediate in pharmaceutical synthesis[1].

Because this molecule contains both chlorine and fluorine atoms bonded to an aromatic ring, its disposal is governed by strict environmental regulations. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) mandates but also poses severe risks of environmental toxicity and infrastructure damage. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and final destruction of this compound.

Physicochemical Waste Profiling

Before executing any disposal protocol, it is essential to understand why the chemical is classified in a specific waste stream. The presence of halogens fundamentally alters the thermal degradation profile of organic molecules.

Table 1: Waste Characterization Data

ParameterSpecification / ClassificationOperational Implication
Chemical Name This compoundMust be explicitly listed on waste manifests; no abbreviations.
CAS Registry Number 298690-78-5Used for precise EHS tracking.
Waste Category Halogenated Organic WasteCritical: Cannot be mixed with standard non-halogenated solvents[2].
Thermal Byproducts HCl (gas), HF (gas), NOxRequires high-temperature incineration with caustic scrubbing[3].
Reactivity Profile Basic amine; Halogenated arylKeep away from strong oxidizers and concentrated acids to prevent exothermic reactions.

The Causality of Halogenated Segregation

Expert Insight: Why is the separation of halogenated waste an absolute mandate in laboratory operations?

When organic waste is sent for standard incineration, it is burned at temperatures sufficient to convert hydrocarbons into


 and 

. However, if this compound is introduced into a standard non-halogenated waste stream, the thermal destruction process will generate hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3].
  • Corrosion & Toxicity: HF and HCl are highly corrosive and will destroy standard incinerator linings while posing severe atmospheric toxicity risks.

  • Dioxin Formation: Incinerating chlorinated compounds at suboptimal temperatures (below 1000°C) can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)—some of the most toxic environmental pollutants known.

Therefore, this compound must be routed exclusively to specialized Rotary Kiln Incinerators equipped with high-efficiency caustic scrubbers (e.g., NaOH spray towers) designed to neutralize acidic halogen gases immediately upon formation[3].

Step-by-Step Disposal Protocol

This methodology ensures full compliance with EPA guidelines for halogenated organic compounds[4] and standard Environmental Health and Safety (EHS) protocols[2].

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific, chemically compatible waste carboy exclusively for "Halogenated Organic Waste."

  • Validation: Verify that no non-halogenated solvents (e.g., pure ethanol, acetone, hexane) or inorganic acids are added to this container. Mixing increases the volume of expensive halogenated waste processing and introduces reactivity risks[2].

Step 2: Containerization & Secondary Containment

  • Action: Use High-Density Polyethylene (HDPE) containers or Teflon-lined glass bottles.

  • Causality: While this compound itself may not immediately degrade standard plastics, trace degradation products (especially if the amine degrades or trace HF is liberated over long-term storage) can compromise inappropriate containers. Always place the primary waste container inside a secondary containment tray capable of holding 110% of the primary vessel's volume.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag the moment the first drop of waste is generated.

  • Validation: The label must explicitly state "Halogenated Organic Waste" and list "this compound" along with any carrier solvents (e.g., Dichloromethane, Chloroform) with their approximate percentage concentrations. Check the "Toxic" and "Irritant" hazard boxes.

Step 4: Storage Limits and EHS Transfer

  • Action: Store the waste container in a properly ventilated fume hood or a designated flammable/corrosive storage cabinet (depending on the carrier solvent).

  • Validation: Do not exceed the maximum accumulation volume (typically 55 gallons, or 1 quart for acutely hazardous waste) or the maximum accumulation time (usually 90 to 180 days, depending on your facility's generator status). Submit a pickup request to your institutional EHS department via your chemical management system (e.g., Chematix)[2].

Waste Routing & Decision Logic

The following diagram illustrates the operational decision tree for routing this compound waste to ensure environmental compliance and safety.

G Start Waste Generation: This compound Check Analyze Molecular Structure (Identify Halogens) Start->Check Halogenated Classify as: Halogenated Organic Waste Check->Halogenated Contains Cl and F Container Transfer to HDPE Container with Secondary Containment Halogenated->Container Label Apply RCRA Waste Label (List all constituents) Container->Label EHS EHS Pickup & Logistics Label->EHS Max Accumulation Reached Incineration High-Temp Rotary Kiln Incineration (Caustic Scrubbing for HF/HCl) EHS->Incineration Final Destruction Route

Operational workflow for the segregation and destruction of halogenated organic waste.

Emergency Spill Response (Logistical Plan)

If this compound is spilled during transfer:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered, or room ventilation is maximized.

  • Absorb: Do not flush with water. Use an inert, compatible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads).

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid waste container.

  • Dispose: Label this container as "Halogenated Organic Spill Debris containing this compound" and manage it under the exact same high-temperature incineration protocols as the liquid waste.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." UofL DEHS. Available at: [Link]

Sources

Personal protective equipment for handling 2-(3-Chloro-4-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(3-Chloro-4-fluorophenyl)pyrrolidine is a halogenated aryl amine intermediate.[1] While specific toxicological data for this exact isomer may be sparse in public repositories, its structure dictates a strict safety profile based on the Functional Group Approach (Secondary Amine + Halogenated Aromatic).

Critical Hazard Profile:

  • Corrosivity/Irritation: Secondary amines are caustic.[1] Inhalation of dust or vapors can cause glaucopsia (blue haze/halo vision) due to corneal edema.[1]

  • Skin Absorption: The halogenated phenyl ring increases lipophilicity, facilitating dermal absorption.

  • Sensitization: Pyrrolidine derivatives are potential skin sensitizers.[1]

Hazard Classification (GHS)
Hazard ClassCodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]
STOT - SE H335 May cause respiratory irritation (Dust/Mist).[1][2][3]

Risk Assessment & PPE Matrix

Do not rely on a "one size fits all" approach.[1][4] Your PPE must scale with the potential for exposure.[1]

The "Layered Defense" Strategy
  • Primary Barrier: Engineering Controls (Fume Hood).[1]

  • Secondary Barrier: PPE (Last line of defense).[1]

Operation ScenarioRisk LevelRespiratoryHand ProtectionEye/FaceBody
Storage & Transport (Sealed containers)LowN/A (if sealed)Single Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing / Solids Handling (< 1g)MediumFume Hood req.[1]Double Nitrile (Outer: 4-5 mil)Chemical Splash GogglesLab Coat + Tyvek Sleeves
Synthesis / Dissolution (Solvent use)HighFume Hood req.[1]Laminate/Barrier (if using DCM/THF) or Double NitrileSplash Goggles + Face ShieldChemical Resistant Apron
Spill Cleanup / Waste CriticalN95 or P100 (if dust)Double Nitrile (Extended Cuff)Splash GogglesTyvek Coverall

Technical Justification for PPE Selection

Expert Insight: Why we choose specific materials.

A. Hand Protection: The "Solvent Carrier" Effect

While nitrile rubber resists the solid amine well, this compound is often dissolved in halogenated solvents (e.g., Dichloromethane) or ethers (THF).

  • The Risk: Dichloromethane permeates standard nitrile gloves in < 4 minutes .[1] If the amine is dissolved in DCM, the solvent acts as a carrier, dragging the toxic amine through the glove and into your skin.

  • The Solution:

    • Solids: Double nitrile (colored inner glove to spot tears).[1]

    • Solutions: If using DCM, use a Silver Shield (Laminate) under-glove or change outer nitrile gloves immediately upon any splash.[1]

B. Eye Protection: Preventing "Halo Vision"

Safety glasses are insufficient for amines.[1] Vapors can bypass the side shields.[1]

  • Requirement: Indirect-vented chemical splash goggles . These create a seal around the eyes, preventing vapor entry that causes corneal edema (temporary blindness/blurriness).

C. Respiratory Protection[3][5][6][7]
  • Engineering Control: All open handling must occur in a certified fume hood operating at 80–100 fpm face velocity.[1]

  • Backup: If weighing outside a hood (discouraged) or cleaning a spill, use a half-face respirator with P100 (HEPA) cartridges for dust, or Multi-Gas (OV/AG) cartridges if volatile solvents are present.

Operational Workflows (Visualized)

Workflow 1: PPE Decision Logic

This logic ensures you select the correct glove material based on the state of the chemical.

PPE_Selection Start START: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid GlovesSolid Double Nitrile Gloves (Change every 2 hrs) Solid->GlovesSolid SolventCheck Solvent Type? Liquid->SolventCheck Standard Standard Solvents (Water, Methanol, Ethanol) SolventCheck->Standard Aggressive Aggressive Solvents (DCM, THF, DMF) SolventCheck->Aggressive GlovesStandard Double Nitrile Gloves (Change immediately on splash) Standard->GlovesStandard GlovesBarrier Laminate (Silver Shield) OR Double Nitrile (Change <5 mins) Aggressive->GlovesBarrier

Figure 1: Decision tree for glove selection based on the solvent carrier effect.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • The Mirror Check: Before entering the lab, verify you have no exposed skin on ankles or neck.

  • Inner Glove: Don a pair of bright blue nitrile gloves (4 mil).[1]

  • Sleeve Guard: Put on the lab coat.[1] Ensure the cuff covers the inner glove wrist.

  • Outer Glove: Don a second pair of nitrile gloves (different color if possible) over the lab coat cuff.[1] This creates a "shingle effect" where spills run off the glove onto the coat, not into the glove.

  • Face Gear: Don goggles. Adjust strap for a tight seal.[1]

Phase 2: Handling (The "Clean Hand / Dirty Hand" Rule)
  • Designate Hands: Use your dominant hand for "dirty" tasks (holding the spatula/flask). Use your non-dominant hand for "clean" tasks (adjusting the sash, typing).

  • Weighing:

    • Place a disposable balance draft shield or a simple secondary container inside the hood.[1]

    • Weigh inside the hood.[1] Never remove an open container of the amine from the hood.

    • Expert Tip: If static electricity scatters the powder, use an anti-static gun or wipe the spatula with a dryer sheet (outside the hood) before use.

Phase 3: Decontamination & Doffing

Crucial: Most exposures occur when taking off dirty gear.[1]

  • Wipe Down: While still in the hood, wipe the exterior of the chemical bottle with a solvent-dampened tissue (Ethanol). Dispose of the tissue as solid hazardous waste.

  • Outer Glove Removal:

    • Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.

    • Slide a finger of the un-gloved hand under the remaining glove's wrist. Peel it off over the first glove.[1]

  • Wash: Wash inner gloves with soap and water before removing them.[1]

  • Final Removal: Remove goggles, then lab coat, then inner gloves.[1] Wash hands immediately with soap and cool water (warm water opens pores).[1]

Waste Disposal & Emergency Response

Waste Stream Management

This compound is a Halogenated Organic .[1][5]

Waste CategoryContainer LabelingIncompatibilities
Solid Waste "Hazardous Waste: Solid Debris contaminated with Halogenated Amine"Do not mix with Oxidizers (Fire risk).[1]
Liquid Waste "Halogenated Organic Solvents"Do not mix with Acids.

Why no Acids? Mixing this amine waste with acid waste (e.g., H2SO4) will generate heat (exothermic neutralization). In a closed waste drum, this can cause pressurization and explosion.

Emergency Spill Response[1]
  • Alert: Announce the spill.

  • Isolate: If outside the hood, evacuate the immediate area.

  • Assess:

    • Powder: Cover with wet paper towels (to prevent dust) then scoop into a bag.[1]

    • Liquid: Absorb with vermiculite or sand.[1][5]

  • Clean: Wipe area with dilute acetic acid (vinegar) or 1M HCl to convert the residual amine into a water-soluble salt, then wash with soap and water.[1] Note: This creates an acidic waste stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrrolidine Derivatives.[1] PubChem.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] Available at: [Link]

Disclaimer: This guide is for informational purposes only and does not replace a site-specific Risk Assessment required by your local EHS regulations. Always consult the specific SDS provided by your chemical vendor before use.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.